Hydroxysafflor yellow A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H32O16 |
|---|---|
Molecular Weight |
612.5 g/mol |
IUPAC Name |
(2R,6Z)-2,5-dihydroxy-6-[(E)-1-hydroxy-3-(4-hydroxyphenyl)prop-2-enylidene]-2,4-bis[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-/t12-,13-,16-,17-,19+,20+,21-,22-,23+,26-,27+/m1/s1 |
InChI Key |
IAVUBSCVWHLRGE-DVEQXWOTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=C/2\C(=C(C(=O)[C@@](C2=O)([C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)/O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Landscape of Hydroxysafflor Yellow A: A Technical Guide for Researchers
An In-depth Examination of the Preclinical Evidence and Therapeutic Potential of a Promising Natural Compound
Introduction
Hydroxysafflor yellow A (HSYA), a principal active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities.[1][2] Traditionally used in Chinese medicine to promote blood circulation and resolve blood stasis, modern preclinical research has substantiated its therapeutic potential across a range of diseases, including cardiovascular, cerebrovascular, and neurodegenerative disorders, as well as cancer and inflammatory conditions.[2][3] This technical guide provides a comprehensive overview of the core pharmacological effects of HSYA, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying molecular mechanisms through signaling pathway diagrams to support further research and drug development endeavors.
Core Pharmacological Effects of this compound
HSYA exhibits a diverse array of biological effects, primarily attributed to its potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[4][5] These foundational activities underpin its efficacy in various disease models.
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective capabilities in models of cerebral ischemia-reperfusion injury.[6] Its mechanisms of action include reducing oxidative stress, inhibiting neuronal apoptosis, and modulating inflammatory responses within the central nervous system.[6][7]
Experimental Workflow for Middle Cerebral Artery Occlusion (MCAO) Model
Caption: Workflow of the MCAO model to induce focal cerebral ischemia for evaluating HSYA's neuroprotective effects.
Cardioprotective Effects
In the context of cardiovascular diseases, HSYA has been shown to protect against myocardial ischemia/reperfusion injury by reducing infarct size, inhibiting cardiomyocyte apoptosis, and improving cardiac function.[8][9] Its antioxidant and anti-inflammatory actions are central to its cardioprotective mechanisms.
Anti-inflammatory Effects
HSYA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[10] This is achieved through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[10]
Anticancer Effects
Emerging evidence suggests that HSYA possesses anticancer properties, demonstrating the ability to inhibit the proliferation and migration of various cancer cell lines.[11] These effects are linked to the induction of apoptosis and the modulation of signaling pathways involved in cell growth and survival.
Quantitative Data on Pharmacological Effects
The following tables summarize the quantitative data from various preclinical studies, providing a comparative overview of HSYA's efficacy.
Table 1: Neuroprotective Effects of HSYA
| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |
| Rat model of MCAO | 3.0 mg/kg and 6.0 mg/kg (i.v.) | Neurological deficit scores, Infarct area | Significant decrease in neurological deficits and infarct area.[1] | [1] |
| Primary cultured hippocampal neurons (OGD/R) | 40, 60, and 80 µM | Cell viability | Dose-dependent increase in cell viability.[12] | [12] |
| Rat model of spinal cord compression injury | 8 mg/kg and 14 mg/kg (injection) | Levels of MDA, NO, and MPO | Significant decrease in oxidative stress markers.[7] | [7] |
Table 2: Cardioprotective Effects of HSYA
| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |
| Rat model of myocardial ischemia/reperfusion | 4, 8, and 16 mg/kg (i.v.) | Myocardial infarct size, Cardiomyocyte apoptosis | Dose-dependent reduction in infarct size and apoptosis.[9] | [9] |
| H9c2 cardiomyocytes (hypoxia/reoxygenation) | 2.5, 5, and 10 µM | Cell viability, LDH, AST, CK-MB release | Dose-dependent attenuation of myocardial damage and enzyme release.[13] | [13] |
| Rodent models of ischemic heart disease (meta-analysis) | ≤20 mg/kg/d to >40 mg/kg/d | Myocardial infarction size, cTnI, CK-MB | Significant decrease in infarct size and cardiac injury biomarkers.[8] | [8] |
Table 3: Anti-inflammatory Effects of HSYA
| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |
| Hepatocytes (ischemia-reperfusion injury) | 1 to 100 µM | Secretion of TNF-α, IL-1β, IL-6 | Significant reduction in pro-inflammatory cytokine secretion.[14] | [14] |
| Human fetal lung fibroblasts (TNF-α induced) | Not specified | Phosphorylation of IKK and p65, IκBα expression | Inhibition of NF-κB signaling pathway activation.[15] | [15] |
| HK-2 cells (hypoxia/reoxygenation) | 5, 10, and 20 µg/ml | mRNA levels of MCP-1, TNF-α, IL-1β | Dose-dependent decrease in inflammatory cytokine mRNA expression. |
Table 4: Anticancer Effects of HSYA
| Model System | HSYA Concentration/Dosage | Measured Outcome | Observed Effect | Reference |
| 3T3-L1 preadipocytes | 1 mg/l | Cell viability, Intracellular lipid and triglyceride content | Significant decrease in cell viability and lipid accumulation.[16] | [16] |
| Human umbilical vein smooth muscle cells (CRF serum-induced) | 1, 5, and 25 µM | Cell viability and migration | Inhibition of cell viability and migration.[10] | [10] |
| KYSE-30 esophageal cancer cells | Not specified | Cell proliferation | Inhibition of cancer cell proliferation.[11] | [11] |
Key Signaling Pathways Modulated by HSYA
HSYA exerts its pharmacological effects by modulating a complex network of intracellular signaling pathways. The following diagrams illustrate the key pathways involved.
PI3K/Akt Signaling Pathway
Caption: HSYA activates the PI3K/Akt pathway, promoting cell survival and inhibiting apoptosis.
NF-κB Signaling Pathway
Caption: HSYA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Detailed Experimental Protocols
To facilitate the replication and further investigation of HSYA's pharmacological effects, this section provides detailed methodologies for key experiments cited in the literature.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
Objective: To induce focal cerebral ischemia in rodents to evaluate the neuroprotective effects of HSYA.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane, chloral (B1216628) hydrate)
-
Nylon monofilament (4-0) with a rounded tip
-
Surgical instruments
-
HSYA solution
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and place a temporary ligature around the CCA.
-
Insert the nylon monofilament into the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA).
-
After the desired period of ischemia (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Administer HSYA (e.g., 3 or 6 mg/kg) intravenously at the onset of reperfusion.
-
After 24 hours of reperfusion, assess neurological deficits using a standardized scoring system.
-
Sacrifice the animal, remove the brain, and slice it into coronal sections.
-
Stain the brain slices with TTC to visualize the infarct area. The non-infarcted tissue will stain red, while the infaracted tissue will remain white.
-
Quantify the infarct volume as a percentage of the total brain volume.
In Vitro Hypoxia/Reoxygenation (H/R) Model in H9c2 Cardiomyocytes
Objective: To simulate ischemia/reperfusion injury in cultured cardiomyocytes to assess the cardioprotective effects of HSYA.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Hypoxia chamber (1% O2, 5% CO2, 94% N2)
-
HSYA solution
-
MTT assay kit for cell viability
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of HSYA (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 24 hours).
-
Induce hypoxia by replacing the culture medium with serum-free, glucose-free DMEM and placing the cells in a hypoxia chamber for a defined period (e.g., 6 hours).
-
Initiate reoxygenation by replacing the hypoxic medium with normal culture medium and returning the cells to a normoxic incubator for a set time (e.g., 12 hours).
-
Assess cell viability using the MTT assay, where the reduction of MTT to formazan (B1609692) by viable cells is measured spectrophotometrically.
-
Measure the release of LDH into the culture medium as an indicator of cell membrane damage and cytotoxicity.
Measurement of Inflammatory Cytokines by ELISA
Objective: To quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in biological samples following HSYA treatment.
Materials:
-
Biological samples (e.g., serum, cell culture supernatant)
-
Commercially available ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Coat a 96-well microplate with the capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate to remove unbound antibody.
-
Block the plate with a blocking buffer to prevent non-specific binding.
-
Add standards and samples to the wells and incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add the detection antibody, which is typically biotinylated.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash step, add the substrate solution (e.g., TMB). A color change will develop in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Conclusion
This compound is a multifaceted natural compound with a robust pharmacological profile demonstrated across a wide range of preclinical models. Its potent antioxidant, anti-inflammatory, and anti-apoptotic properties, mediated through the modulation of critical signaling pathways such as PI3K/Akt and NF-κB, underscore its significant therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals, paving the way for further investigation into the clinical applications of HSYA in treating a variety of debilitating diseases. Future studies should focus on clinical trials to validate these promising preclinical findings and to establish the safety and efficacy of HSYA in human populations.
References
- 1. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Against Myocardial Ischemia/Reperfusion Injury via Suppressing NLRP3 Inflammasome and Activating Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 9. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 14. HSYA from safflower mitigates oxidative stress, inflammation, and apoptosis in liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rwdstco.com [rwdstco.com]
- 16. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Technical Guide to its Botanical Source, Pharmacology, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Botanical Source and Origin
Botanical Source
Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside, and it stands as the principal bioactive compound isolated from the flowers of Carthamus tinctorius L.[1][2][3] This plant, commonly known as safflower, is a member of the Compositae (Asteraceae) family.[2] Due to its significant pharmacological activities and relative abundance, HSYA is a key marker for the quality control of safflower in the Chinese Pharmacopoeia.[1]
Origin and Global Distribution
The origins of Carthamus tinctorius L. are traced to West Asia, with regions such as Iran and Turkey considered its likely place of origin.[2] Over centuries of cultivation, its distribution has become global. Safflower is now cultivated on nearly every continent, with significant cultivation in countries including China, India, Mexico, the United States, Russia, and Australia.[2] Its adaptability to arid and semi-arid climates has facilitated its widespread cultivation.
Traditional and Modern Significance
Historically, safflower has been a cornerstone in Traditional Chinese Medicine (TCM) and Persian folk medicine.[1] In TCM, where it is known as "Hong Hua," it has been used for centuries to invigorate blood circulation, eliminate blood stasis, and alleviate pain associated with menstrual disorders and traumatic injuries.[2] Modern pharmacological studies have identified HSYA as the compound responsible for many of these therapeutic effects, particularly its potent antioxidant, anti-inflammatory, and anticoagulant properties that are beneficial in the treatment of cardiovascular and cerebrovascular diseases.[1][2]
Quantitative Data
Content of HSYA and Other Phytochemicals in Carthamus tinctorius
The concentration of HSYA in safflower flowers is highly variable, influenced by factors such as geographical origin, cultivar, and petal color. Darker, redder petals tend to have a higher HSYA content.
| Parameter | Value | Source Plant Details | Reference |
| HSYA Content Range | 0.05 - 14.99 mg/g | 80 safflower cultivars from Africa, America, Asia, and Europe | [2][4] |
| HSYA Content (Hebei Safflower) | 26.943 mg/g | Red-flowered cultivar from China | [2] |
| HSYA Content (Wei Safflower) | 0.472 mg/g | White-flowered cultivar from China | [2] |
| Total Polyphenol Content | 3.5 ± 0.2 g GAE/100 g | C. tinctorius flowers cultivated in Italy | [5] |
| Total Flavonoid Content | 330 ± 23 mg CE/100 g | C. tinctorius flowers cultivated in Italy | [5] |
Extraction Yields of HSYA
The efficiency of HSYA extraction is highly dependent on the methodology employed. Advanced techniques like microwave-assisted and matrix solid-phase dispersion extraction show significantly higher yields compared to traditional water immersion.
| Extraction Method | Yield (%) | Reference |
| Traditional Water Immersion | 0.023 - 0.066% | [2] |
| Smashing Tissue Extraction | 1.359% | [2] |
| MAS-I Microwave Extraction | 6.96% | [2] |
| Matrix Solid-Phase Dispersion (MSPD) | 14.89% | [2] |
| DMSO Extraction | 14.56% | [2][6] |
| Ultrasonic Water Extraction | 62.7% (of HSYA from extract) | [7] |
Pharmacokinetic Parameters of HSYA
HSYA is classified as a Biopharmaceutics Classification System (BCS) Class III drug, characterized by high solubility and low permeability, which results in poor oral bioavailability.[2] Various formulations have been developed to improve its absorption.
| Parameter | Species | Value | Dosing and Formulation Notes | Reference |
| Oral Bioavailability | Rat | 1.2% | Standard aqueous solution | [2] |
| Oral Bioavailability | Rat | ~44.4% (37-fold increase) | HSYA-phospholipid complex oil solution | [2][6] |
| Oral Bioavailability | Rat | ~4.76% (3.97-fold increase) | Solid Lipid Nanoparticles (SLNs) | [2][6] |
| Cmax (Oral) | Rat | 0.08 µg/mL | Aqueous solution | [2][6] |
| Cmax (Oral) | Rat | 2.79 µg/mL | HSYA-phospholipid complex oil solution | [2][6] |
| Tmax (Oral) | Rat | ~10 minutes | Safflower extract | [2] |
| Elimination Half-life (t½) | Human | 3.32 h | Intravenous injection (35, 70, 140 mg) | [2] |
| Plasma Protein Binding | Rat | 48.0 - 54.6% | Intravenous injection | [3] |
| Excretion (Urine) | Rat | 52.6 ± 17.9% | Intravenous injection (3 mg/kg) over 48h | [3] |
| Excretion (Feces) | Rat | 8.4 ± 5.3% | Intravenous injection (3 mg/kg) over 48h | [3] |
| Excretion (Bile) | Rat | 1.4 ± 1.0% | Intravenous injection (3 mg/kg) over 24h | [3] |
Experimental Protocols
Extraction and Isolation of HSYA
This protocol describes a common lab-scale method for extracting and purifying HSYA from dried safflower petals for research purposes.
3.1.1 Materials and Equipment
-
Dried flowers of Carthamus tinctorius L.
-
Distilled water
-
D101 Macroporous adsorption resin
-
Sephadex LH-20
-
Rotary evaporator, ultrasonic bath, chromatography columns, freeze-dryer
3.1.2 Protocol Steps
-
Powdering: Shade-dry and powder the fresh flowers of Carthamus tinctorius L.[8]
-
Ultrasonic-Assisted Extraction: Add 10-13 times the volume of water to the powdered safflower. Perform ultrasonic extraction for approximately 50 minutes at a temperature of 40-60°C and a frequency of 40 kHz to obtain the crude aqueous extract.[7]
-
Concentration: Filter the extract and remove the solvent by evaporation under reduced pressure using a rotary evaporator to yield a concentrated residue.[8]
-
Macroporous Resin Chromatography: Dissolve the residue in a small amount of 10% ethanol.[8] Load the solution onto a pre-equilibrated D101 macroporous resin column. Elute with a step-gradient of water-methanol mixtures (e.g., 100:0, 90:10, 80:20, v/v) to separate fractions based on polarity.[8] Collect the fractions containing HSYA, identified by thin-layer chromatography or HPLC.
-
Gel Filtration Chromatography: Further purify the HSYA-rich fraction by loading it onto a Sephadex LH-20 column. Elute with an appropriate solvent (e.g., methanol) to remove smaller molecules and impurities.
-
Final Purification and Lyophilization: The purified HSYA fraction can be subjected to ultrafiltration for further concentration and desalting.[7] Finally, freeze-dry the solution to obtain HSYA as a high-purity powder.[7]
Quantification of HSYA by High-Performance Liquid Chromatography (HPLC)
This protocol provides a validated HPLC method for the quantitative analysis of HSYA in extracts or biological fluids.
3.2.1 Instrumentation and Conditions
-
HPLC System: Waters 2695 system or equivalent with a PDA detector.[9]
-
Column: Waters SunFire C18 or equivalent (e.g., 4.6 mm × 150 mm, 5 µm).[9]
-
Elution Mode: Isocratic elution with a ratio of A:B:C = 72:26:2.[10] (Note: Gradient elution can also be used, see reference[9][12]).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25°C.[9]
3.2.2 Sample and Standard Preparation
-
Standard Solution: Accurately weigh a reference standard of HSYA and dissolve it in a suitable solvent (e.g., 25% methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards (e.g., 0.03 to 2.56 mg/L).[10][11]
-
Sample Preparation (Plant Extract): Accurately weigh the freeze-dried and powdered plant material. Extract with a known volume of 25% methanol. Centrifuge the mixture, and filter the supernatant through a 0.22 µm filter before injection.[10]
-
Sample Preparation (Plasma): To a plasma sample, add two volumes of methanol to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Filter the supernatant before injection.[11]
Visualizations: Signaling Pathways and Workflows
Experimental Workflow
The following diagram outlines the general workflow from the raw botanical material to the final quantification of HSYA.
HSYA-Modulated Signaling Pathways
HSYA exerts many of its anti-inflammatory and cytoprotective effects by inhibiting key signaling cascades initiated by inflammatory stimuli or cellular stress.
4.2.1 Inhibition of the PI3K/Akt Pathway
The PI3K/Akt pathway is crucial for cell survival and proliferation. HSYA has been shown to inhibit this pathway, which is often overactive in cancer and inflammatory conditions.
References
- 1. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carthamus tinctorius L.: Evaluation on Correlations of Hydroxysafflor with Flower Color and the Difference Among Cultivars [iac.iacademic.info]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 8. This compound (HSYA) from Flowers of Carthamus tinctorius L. and Its Vasodilatation Effects on Pulmonary Artery | MDPI [mdpi.com]
- 9. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Physicochemical properties of Hydroxysafflor yellow A
An In-depth Technical Guide on the Physicochemical Properties of Hydroxysafflor Yellow A
Introduction
This compound (HSYA) is a prominent natural pigment and the principal bioactive quinochalcone C-glycoside extracted from the flowers of safflower, Carthamus tinctorius L.[1][2][3][4][5] It is the most abundant constituent among the yellow pigments in safflower, accounting for approximately 85% of the total.[3][6] HSYA is extensively researched for its significant pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticoagulant effects, which make it a compound of great interest for treating cardiovascular and cerebrovascular diseases.[1][4][7] However, its clinical application is often hampered by challenges related to its chemical instability and low oral bioavailability.[1][2][8] This technical guide provides a comprehensive overview of the core physicochemical properties of HSYA, detailed experimental protocols, and insights into its biological mechanisms, intended for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
HSYA is an orange-yellow, amorphous powder or crystalline substance.[1][3][8][9] Its structure features a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] The key physicochemical characteristics of HSYA are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₂₇H₃₂O₁₆ | [1][2][3][10] |
| Molecular Weight | 612.53 g/mol | [10][11] |
| Appearance | Orange-yellow amorphous powder or needle-like crystals | [3][8][9] |
| Melting Point | 184-186 °C | [10][11] |
| UV-Vis λmax | 403 nm | [1][2] |
| pKa (Predicted) | 4.50 ± 1.00 | [8] |
| Solubility | Highly soluble in water; Soluble in DMSO; Poorly soluble in lipophilic solvents (ethyl acetate, ether, benzene, chloroform) | [1][2][3][8][12] |
| CAS Registry Number | 78281-02-4 | [10] |
Spectroscopic Profile
The structural elucidation and quantification of HSYA rely on several key spectroscopic techniques.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : HSYA exhibits a maximum absorption (λmax) at 403 nm, which is attributed to its extensive p-conjugated system coupled with multiple hydroxyl groups.[1][2]
-
Mass Spectrometry (MS) : In mass spectrometry, HSYA is typically detected as protonated or deprotonated molecular ions. Common adducts include [M+H]⁺ at m/z 613 and [M-H]⁻ at m/z 611.[13] High-resolution ESI-MS has identified the [M-H]⁻ ion at an m/z of 611.1450.[9] For quantitative analysis using tandem MS (MS/MS), the ion transition m/z 611.3 → 491.2 is frequently monitored.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies, particularly in solvents like DMSO-d₆, pyridine-d₅, and CD₃OH, have been crucial in defining the precise structure of HSYA.[15][16][17] These studies revealed that HSYA exists in solution as a mixture of two keto-enol tautomers, with the 1-enol-3,7-diketo form being the preferred tautomer.[15][16]
-
Infrared (IR) Spectroscopy : The IR spectrum of HSYA shows characteristic absorption bands. In a KBr pellet, key peaks are observed at 3384 cm⁻¹ (O-H stretching), 2928 cm⁻¹ (C-H stretching), 1625 cm⁻¹ (C=O stretching), 1605 and 1519 cm⁻¹ (aromatic C=C stretching).[9]
Stability Profile
A critical aspect of HSYA for drug development is its inherent instability.
-
Effect of pH : HSYA is unstable under both strong acidic (pH ≤ 3.0) and alkaline (pH > 7.0) conditions.[3][8][18] It is reported to be most unstable at a pH of 9 in an aqueous solution.[13]
-
Effect of Temperature : The compound degrades at high temperatures, typically above 60°C.[18] The degradation follows first-order kinetics, with a calculated activation energy of 78.53 kJ·mol⁻¹ in aqueous solution.[13]
-
Effect of Light : HSYA is sensitive to light and should be stored in dark conditions to prevent degradation.[1][8] Its stability can be improved by the addition of agents like ethylenediamine (B42938) tetra-acetic acid (EDTA) and ascorbic acid.[8]
Experimental Protocol: Stability Assessment of HSYA
This protocol outlines a general method for assessing the stability of HSYA under various stress conditions, based on established practices.[13][18]
-
Preparation of Stock Solution : Prepare a stock solution of HSYA in purified water or a relevant buffer system at a known concentration.
-
Stress Conditions :
-
pH : Aliquot the stock solution into different buffer systems (e.g., pH 2, 4, 7, 9, 12) and incubate at a constant temperature (e.g., 25°C).
-
Temperature : Incubate aliquots of the stock solution (at a stable pH, e.g., 6.0) at various temperatures (e.g., 40°C, 60°C, 80°C) in the dark.
-
Light : Expose an aliquot of the stock solution to a controlled light source (following ICH Q1B guidelines) while keeping a control sample in the dark.
-
-
Sampling : Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Analysis : Immediately analyze the samples using a validated stability-indicating HPLC-UV or UPLC-MS/MS method to determine the remaining concentration of HSYA.
-
Data Analysis : Calculate the degradation rate constant and half-life under each condition. Identify major degradation products using MS/MS fragmentation analysis.
Extraction, Purification, and Analysis
Obtaining high-purity HSYA from safflower requires optimized multi-step protocols.
Experimental Protocol: High-Purity Extraction and Purification of HSYA
This protocol integrates several reported methods to yield high-purity HSYA.[9][19]
-
Extraction :
-
Take powdered safflower material and add 10-15 volumes of water.
-
Perform ultrasonic extraction at 40-60°C for approximately 50 minutes.
-
Filter the mixture to obtain the crude aqueous extract.
-
-
Initial Purification :
-
Load the crude extract onto a pre-equilibrated macroporous adsorption resin column (e.g., D101 or HZ801).
-
Wash the column with water to remove highly polar impurities.
-
Perform a step-gradient elution with increasing concentrations of ethanol (B145695) in water (e.g., 10%, 20%, 60% ethanol). Collect the fractions. The HSYA-rich fraction typically elutes at lower ethanol concentrations (e.g., 10-20%).
-
-
Chromatographic Separation :
-
Concentrate the HSYA-rich fraction under reduced pressure.
-
Load the concentrate onto a Sephadex LH-20 column.
-
Elute with an appropriate solvent (e.g., water or methanol) to separate HSYA from other components based on size and polarity.
-
-
Final Purification & Finishing :
-
Pool the purified HSYA fractions and perform ultrafiltration to remove any remaining small molecules or polymers.
-
Freeze-dry the final solution to obtain HSYA as a high-purity (≥99%) yellow powder.
-
Experimental Protocol: Quantification of HSYA in Human Plasma by UPLC-MS/MS
This method is for the accurate determination of HSYA concentrations in a biological matrix.[1][2][20]
-
Sample Preparation :
-
To 100 µL of plasma, add an internal standard (IS).
-
Perform protein precipitation by adding acetonitrile (B52724) or methanol (B129727), then vortex and centrifuge.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction (SPE) for cleaner samples.[14]
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
UPLC Conditions :
-
MS/MS Conditions :
-
Ionization Mode : Electrospray Ionization (ESI), negative mode.
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
MRM Transition : Monitor the transition for HSYA (m/z 611.0 → 491.0) and the specific transition for the chosen IS.[20]
-
-
Quantification : Construct a calibration curve using standards of known concentrations and determine the concentration of HSYA in the samples by interpolating from the curve.
Biological Activity and Associated Signaling Pathways
HSYA exerts its therapeutic effects by modulating multiple cellular signaling pathways. Its anti-inflammatory and neuroprotective actions are particularly well-documented.
HSYA has been shown to suppress the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response.[21] By inhibiting TLR4, HSYA prevents the downstream activation of adaptor proteins like MyD88, which in turn blocks the activation of transcription factor NF-κB and the MAPK signaling cascade.[1][21] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][21]
In the context of cerebral ischemia, HSYA exerts neuroprotective effects by modulating autophagy.[22][23] Under oxygen-glucose deprivation/reperfusion (OGD/R) conditions, HSYA promotes the expression of Hypoxia-Inducible Factor-1α (HIF-1α).[22] This transcription factor then upregulates its target, BNIP3, a key protein that induces autophagy.[22][23] The activation of this autophagic process helps clear damaged cellular components and inhibits apoptosis, ultimately leading to enhanced neuronal survival and neuroprotection.[22]
Conclusion
This compound is a pharmacologically significant natural product with well-defined physicochemical properties. Its high water solubility, distinct spectroscopic profile, and known chemical structure provide a solid foundation for research and development. However, its inherent instability to pH, heat, and light presents a major formulation challenge. The detailed protocols for extraction, purification, and analysis provided herein serve as a valuable resource for obtaining and studying high-purity HSYA. Furthermore, understanding its mechanisms of action, such as the modulation of inflammatory and autophagic pathways, is crucial for its development as a therapeutic agent for cardiovascular, cerebrovascular, and neurodegenerative diseases. Future work must focus on developing stable and bioavailable delivery systems to unlock the full clinical potential of this promising compound.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 78281-02-4: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 78281-02-4 [chemicalbook.com]
- 8. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. echemi.com [echemi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. NMR solution structure study of the representative component this compound and other quinochalcone C-glycosides from Carthamus tinctorius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 19. CN102702150B - Preparation method and application of this compound - Google Patents [patents.google.com]
- 20. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound exerts neuroprotective effects in cerebral ischemia reperfusion-injured mice by suppressing the innate immune TLR4-inducing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Bioavailability and pharmacokinetics of HSYA
An in-depth technical guide on the bioavailability and pharmacokinetics of Hydroxysafflor Yellow A (HSYA).
Introduction
This compound (HSYA) is a water-soluble quinochalcone C-glycoside that stands as the primary bioactive compound extracted from the florets of the safflower plant, Carthamus tinctorius L.[1][2] It is recognized for a wide array of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in the treatment of cardiovascular and cerebrovascular diseases.[3][4] Safflower yellow injection, a drug approved for treating conditions like angina pectoris and cerebral infarction, contains up to 90% HSYA.[1]
Despite its therapeutic potential, the clinical application of HSYA is significantly hampered by its poor oral bioavailability.[3][5] Classified as a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but low intestinal permeability.[2][6] This characteristic, combined with its chemical instability under strong acidic and alkaline conditions found in the gastrointestinal tract, leads to minimal absorption when administered orally.[1] This guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of HSYA, details the experimental protocols used for its evaluation, and explores the signaling pathways it modulates.
Pharmacokinetics of HSYA
The pharmacokinetic profile of HSYA has been characterized in various preclinical and clinical studies. Following intravenous administration, HSYA exhibits linear pharmacokinetics in rats at doses from 3 to 24 mg/kg and in dogs at doses from 6 to 24 mg/kg.[7][8]
Absorption
After oral administration in healthy human volunteers, HSYA is absorbed rapidly, reaching peak plasma concentration (Tmax) within approximately one hour.[1] However, the absolute oral bioavailability is exceedingly low, reported to be only 1.2% in rats, primarily due to its high hydrophilicity and poor permeability across the intestinal membrane.[1][9] Studies in rats indicate that the small intestine is the primary site of absorption.[1]
Distribution
HSYA demonstrates low binding to plasma proteins, with a binding rate of approximately 48.0% to 54.6% observed after 72 hours of equilibrium dialysis.[1][7][8] This low level of protein binding suggests that HSYA is less likely to have competitive binding interactions with other drugs.[3]
Metabolism and Excretion
HSYA is predominantly excreted from the body as an unchanged drug, primarily through the urine.[7][8] Following intravenous administration in rats, about 52.6% of the dose is recovered in urine, 8.4% in feces, and 1.4% in bile within 48 hours.[7][8] After oral administration, 48% of the prototype drug is excreted in urine and 2.9% in feces.[5] The elimination half-life (t1/2) in humans after a single oral dose ranges from 2.6 to 3.5 hours.[1]
Pharmacokinetic Parameters
The key pharmacokinetic parameters for HSYA from various studies are summarized in the table below.
| Species | Administration Route | Dose | Cmax (mg/L) | Tmax (h) | t1/2 (h) | AUC (mg·h/L) | Absolute Bioavailability (F) | Reference |
| Human | Intravenous | 35 mg | 2.02 ± 0.18 | - | 3.32 | - | - | [3] |
| Human | Intravenous | 70 mg | 7.47 ± 0.67 | - | 3.32 | - | - | [3] |
| Human | Intravenous | 140 mg | 14.48 ± 4.70 | - | 3.32 | - | - | [3] |
| Human | Oral | Single Dose | - | ~1.0 | 2.6 - 3.5 | - | - | [1] |
| Rat | Oral Gavage | - | - | ~0.17 | - | - | 1.2% | [1][5] |
Table 1: Summary of HSYA Pharmacokinetic Parameters
Strategies to Enhance Oral Bioavailability
The primary challenge for the oral delivery of HSYA is its low bioavailability.[6] Numerous formulation strategies and drug delivery systems have been investigated to overcome this limitation by enhancing its permeability and protecting it from the harsh gastrointestinal environment.
| Delivery System / Strategy | Mechanism / Description | Enhancement of Bioavailability | Reference |
| Self-Double-Emulsifying Drug Delivery System (SDEDDS) | A w/o/w double emulsion system that self-emulsifies in the GI tract, protecting HSYA and inhibiting P-gp expression. | Significantly improves oral absorption. | [6][10] |
| Chitosan Complex | Chitosan, a natural polymer, forms a complex with HSYA, effectively improving its oral absorption. | Relative bioavailability increased to 476%. | [5][11] |
| Natural Deep Eutectic Solvent (NADES) | A solvent of glucose and choline (B1196258) chloride decreases mucus viscosity and increases the absorption rate constant. | Relative oral bioavailability increased to 326.08%. | [2] |
| Solid Lipid Nanoparticles (SLNs) | HSYA is encapsulated in spherical nanoparticles (avg. diameter 174 nm), improving stability and absorption. | Increased oral bioavailability in rats by 3.97-fold. | [5] |
| Phospholipid Complex | Increases the lipophilicity of HSYA, which is then dissolved in an oil solution to form a lipid-based preparation. | Increased oral bioavailability in rats by approximately 37 times. | [5] |
| Hydrophobic Nanoparticles | HSYA is incorporated into hydrophobic nanoparticles, which can open the tight junctions between Caco-2 cells. | Significantly improved bioavailability in rats. | [12][13] |
Table 2: Strategies and Drug Delivery Systems to Enhance HSYA Oral Bioavailability
Experimental Protocols
The characterization of HSYA's pharmacokinetics relies on a series of standardized in vivo and in vitro experimental protocols.
In Vivo Pharmacokinetic Studies
These studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted in a living organism.
-
Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used models.[7][8]
-
Administration and Dosing: For oral bioavailability studies, HSYA is typically administered via oral gavage. For comparison and to determine absolute bioavailability, an intravenous (IV) administration group (injection or infusion) is included. Doses in rats have ranged from 3 to 24 mg/kg (IV) and in dogs from 6 to 24 mg/kg (IV).[8]
-
Sample Collection: Blood samples are collected serially from the tail vein or other appropriate sites at predetermined time points post-administration. For excretion studies, urine, feces, and bile (via bile duct cannulation) are collected over specified periods (e.g., 24 or 48 hours).[7][8]
-
Sample Preparation: Plasma is separated from blood by centrifugation. Biological samples (plasma, urine, bile, homogenized feces) undergo an extraction process, often a protein precipitation or liquid-liquid extraction, to isolate HSYA from endogenous matrix components.
-
Analysis: The concentration of HSYA in the prepared samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).
Analytical Methodology: HPLC
High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of HSYA in biological matrices.
-
Instrumentation: An HPLC system equipped with a UV-Vis or a mass spectrometry (MS) detector.
-
Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient mixture of an acidic aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Validation: The HPLC method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]
In Vitro Permeability Assays
In vitro models are used to investigate the mechanisms underlying HSYA's poor absorption.
-
Caco-2 Cell Monolayer Model: This is the most widely used in vitro model to predict intestinal drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, forming tight junctions and expressing transporter proteins like P-glycoprotein (P-gp).
-
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.
-
Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study: HSYA solution (with or without absorption enhancers) is added to the apical (AP) side (representing the intestinal lumen), and samples are taken from the basolateral (BL) side (representing the blood) over time. To study efflux, HSYA is added to the BL side, and samples are taken from the AP side.
-
Analysis: The concentration of HSYA in the receiver compartment is measured by HPLC to determine the apparent permeability coefficient (Papp). The involvement of efflux transporters like P-gp can be assessed by co-administration of known inhibitors.[6]
-
HSYA and Cellular Signaling Pathways
HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. HSYA has been shown to inhibit the viability and migration of vascular smooth muscle cells (VSMCs) by inactivating the PI3K/Akt signaling pathway.[4] This effect is beneficial in preventing neointimal hyperplasia. HSYA treatment leads to decreased phosphorylation of Akt and restores the production of nitric oxide (NO), a molecule that inhibits VSMC proliferation.[4]
HIF-1α Mediated Pathways
Hypoxia-inducible factor-1 alpha (HIF-1α) is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia). HSYA has been found to interact with HIF-1α-mediated pathways to exert protective effects in ischemic conditions.
-
HIF-1α/VEGF Pathway: In mesenchymal stem cells (MSCs) subjected to hypoxia and serum deprivation, HSYA provides protection against apoptosis by activating the HIF-1α/VEGF (Vascular Endothelial Growth Factor) signaling pathway.[14] HSYA treatment increases the expression of both HIF-1α and its downstream target VEGF, which promotes cell survival.[14]
-
HIF-1α/BNIP3 Pathway and Autophagy: In a model of oxygen-glucose deprivation and reperfusion (OGD/R), HSYA exerts neuroprotective effects by activating autophagy through the HIF-1α/BNIP3 signaling pathway.[15] HSYA intervention promotes the expression of HIF-1α and BNIP3 (Bcl-2/adenovirus E1B 19-kDa-interacting protein 3), a key regulator of mitophagy, leading to an increase in autophagy and a reduction in apoptosis.[15]
References
- 1. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 2. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 8. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
The Core Signaling Pathways of Hydroxysafflor Yellow A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside extracted from the florets of Carthamus tinctorius L., commonly known as safflower.[1] Possessing a range of pharmacological properties, HSYA has garnered significant attention for its therapeutic potential in a variety of diseases, including cardiovascular and cerebrovascular conditions, neurodegenerative disorders, and cancer.[1][2] Its mechanisms of action are multifaceted, primarily revolving around the modulation of key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways influenced by HSYA, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development.
Core Signaling Pathways Modulated by this compound
HSYA exerts its biological effects by targeting several critical signaling cascades. The most well-documented of these include the PI3K/Akt, MAPK, Nrf2, JAK/STAT, and HIF-1α pathways. These pathways are central to cellular processes such as proliferation, survival, inflammation, and response to oxidative stress.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, growth, and proliferation. HSYA has been shown to modulate this pathway in various contexts, often leading to pro-survival and anti-apoptotic effects.[3] In models of cerebral ischemia-reperfusion injury, HSYA promotes the phosphorylation of Akt, which in turn can inhibit downstream apoptotic effectors.[3] Conversely, in some cancer cell lines, HSYA can suppress the PI3K/Akt/mTOR pathway, leading to reduced cell viability and migration.[2]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Antioxidant Properties of Hydroxysafflor Yellow A
This compound (HSYA), a primary water-soluble quinochalcone C-glycoside extracted from the flowers of Carthamus tinctorius L. (safflower), has garnered significant scientific interest for its potent pharmacological activities.[1][2] Among its diverse therapeutic effects, the antioxidant properties of HSYA are particularly noteworthy, positioning it as a promising candidate for the treatment of various pathologies rooted in oxidative stress, such as cardiovascular and cerebrovascular diseases.[1][3][4] This technical guide provides a comprehensive overview of the antioxidant mechanisms of HSYA, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways involved.
Mechanisms of Antioxidant Action
HSYA exerts its antioxidant effects through a multi-pronged approach that includes direct scavenging of reactive oxygen species (ROS) and the reinforcement of endogenous antioxidant defense systems. This dual action effectively mitigates cellular damage induced by oxidative insults.
1.1. Direct Radical Scavenging
HSYA has demonstrated the ability to directly neutralize various free radicals. This activity is fundamental to its immediate protective effects against oxidative damage. In vitro assays have confirmed its capacity to scavenge radicals, thereby inhibiting lipid peroxidation and other detrimental oxidative processes.[5][6]
1.2. Enhancement of Endogenous Antioxidant Defenses
A crucial aspect of HSYA's antioxidant capacity is its ability to upregulate the body's own defense mechanisms. It achieves this by increasing the activity and expression of key antioxidant enzymes:
-
Superoxide (B77818) Dismutase (SOD): HSYA treatment has been shown to significantly increase the activity of SOD, an enzyme that catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[7][8][9][10]
-
Catalase (CAT): Following the action of SOD, HSYA also enhances the activity of CAT, which facilitates the decomposition of hydrogen peroxide into water and oxygen, thus preventing the formation of the highly reactive hydroxyl radical.[10]
-
Glutathione (B108866) Peroxidase (GPx): HSYA boosts the activity of GPx, an enzyme that reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione (GSH) as a reductant.[7][8]
1.3. Attenuation of Oxidative Stress Markers
The efficacy of HSYA as an antioxidant is further evidenced by its ability to reduce the levels of key biomarkers of oxidative stress:
-
Malondialdehyde (MDA): As an end product of lipid peroxidation, MDA is a widely used indicator of oxidative damage. Numerous studies have reported a significant decrease in MDA levels in various tissues and cell lines following HSYA administration.[7][8][9][10]
-
Reactive Oxygen Species (ROS): HSYA treatment effectively lowers the overall intracellular accumulation of ROS in response to oxidative stimuli.[7][8][11]
-
8-hydroxy-2'-deoxyguanosine (8-OHdG): This marker of oxidative DNA damage has been shown to be reduced by HSYA treatment, indicating a protective effect on genetic material.[9][11]
Core Signaling Pathways
The antioxidant effects of HSYA are not merely a result of direct chemical interactions but are orchestrated through the modulation of complex intracellular signaling pathways.
2.1. The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a master regulator of the cellular antioxidant response. HSYA is a potent activator of this pathway.[12][13][14] Upon exposure to HSYA, Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of various antioxidant genes, and initiates their transcription. Key downstream targets include:
-
Heme Oxygenase-1 (HO-1): An enzyme with potent antioxidant and anti-inflammatory properties.[1][12][13]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO-1): A detoxifying enzyme that protects against oxidative stress.[14]
2.2. The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a pro-survival signaling cascade that is often implicated in the antioxidant effects of HSYA.[1][15] Activation of PI3K/Akt can lead to the phosphorylation and subsequent inhibition of downstream targets that promote apoptosis. Furthermore, this pathway can act upstream of Nrf2, facilitating its activation and the subsequent antioxidant response.[16][17] HSYA has been shown to promote the phosphorylation of Akt, thereby initiating this protective cascade.[1]
2.3. The SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is a protein deacetylase that plays a critical role in cellular stress resistance, metabolism, and aging. HSYA has been found to exert neuroprotective effects by activating the SIRT1 pathway.[7][8][18] This activation can lead to the deacetylation and subsequent activation of downstream targets like Forkhead box O1 (FOXO1) and Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in the antioxidant response and mitochondrial biogenesis.[7]
Quantitative Data on Antioxidant Effects
The following tables summarize quantitative data from various in vitro and in vivo studies, highlighting the antioxidant efficacy of HSYA.
Table 1: In Vitro Antioxidant Activity of HSYA
| Assay Type | Model System | HSYA Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| ROS Scavenging | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease in ROS levels | [7][8] |
| MDA Reduction | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent decrease in MDA levels | [7][8] |
| Cell Viability | OGD/R-induced hippocampal neurons | 40, 60, 80 µM | Dose-dependent increase in cell viability | [7] |
| ROS Scavenging | H₂O₂-induced HepG2 cells | Not specified | Promotes expression of antioxidant factors | [4] |
| ROS Scavenging | OGD/R-induced PC12 cells | Not specified | Suppression of intracellular oxidative stress |[11][19] |
Table 2: Effects of HSYA on Antioxidant Enzyme Activities
| Enzyme | Model System | HSYA Treatment | Change in Activity | Reference |
|---|---|---|---|---|
| SOD | MCAO/R rat serum | Dose-dependent | Upregulated | [7][8] |
| GSH-Px | MCAO/R rat serum | Dose-dependent | Upregulated | [7][8] |
| SOD | Diabetic retinopathy rat model | Not specified | Increased | [12] |
| SOD | MCT-induced PAH rat lung tissue | Not specified | Increased (from 40.25 to 55.71 U/mg protein) | [9] |
| SOD | Traumatic brain injury rat model | Not specified | Increased | [10][11] |
| CAT | Traumatic brain injury rat model | Not specified | Increased | [10][11] |
| GSH/GSSG Ratio | Traumatic brain injury rat model | Not specified | Increased |[10][11] |
Table 3: Effects of HSYA on Oxidative Stress Markers
| Marker | Model System | HSYA Treatment | Change in Level | Reference |
|---|---|---|---|---|
| ROS | MCAO/R rat serum | Dose-dependent | Downregulated | [7][8] |
| MDA | MCAO/R rat serum | Dose-dependent | Downregulated | [7][8] |
| MDA | Diabetic retinopathy rat model | Not specified | Decreased | [12][13] |
| MDA | MCT-induced PAH rat lung tissue | Not specified | Decreased (from 2.18 to 1.15 nmol/mg protein) | [9] |
| 8-OHdG | MCT-induced PAH rat lung tissue | Not specified | Decreased (from 71.67 to 45.65 ng/g protein) | [9] |
| MDA | Traumatic brain injury rat model | Not specified | Decreased |[10][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the antioxidant properties of HSYA.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should have an absorbance of approximately 1.0 at 517 nm.[20]
-
Sample Preparation: Dissolve HSYA in methanol to create a series of concentrations. A known antioxidant like quercetin (B1663063) or Trolox should be used as a positive control.[20]
-
Reaction: In a 96-well plate, add a specific volume of the HSYA solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the reaction mixture at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against HSYA concentration.[20]
4.2. Measurement of Intracellular ROS, MDA, and Antioxidant Enzymes
This protocol describes a general workflow for cellular and tissue-based assays.
-
Model Induction: Induce oxidative stress in a relevant model, e.g., oxygen-glucose deprivation/reperfusion (OGD/R) in cultured neurons or middle cerebral artery occlusion/reperfusion (MCAO/R) in rats.[7][8]
-
HSYA Treatment: Administer HSYA at various concentrations or dosages to the experimental groups.
-
Sample Collection:
-
Cells: Harvest cells, sonicate them on ice, and centrifuge at 12,000 rpm for 10 minutes to collect the supernatants.[7][8]
-
Serum: Collect blood samples and centrifuge at 4,000 rpm for 15 minutes at 4°C to obtain serum.[7][8]
-
Tissues: Homogenize tissues in an appropriate buffer and centrifuge to collect the supernatant.
-
-
Quantification: Use commercially available ELISA kits or colorimetric assay kits to measure the levels of ROS, MDA, SOD, and GSH-Px according to the manufacturer's instructions.[7][8]
4.3. Western Blot Analysis for Signaling Proteins
This technique is used to detect the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Extract total protein from cells or tissues using RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate protein samples by sodium dodecyl-sulfate polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Nrf2, HO-1, p-Akt, Akt, SIRT1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
Conclusion and Future Directions
This compound exhibits robust antioxidant properties through a combination of direct radical scavenging and the modulation of key cellular signaling pathways, primarily the Nrf2/ARE, PI3K/Akt, and SIRT1 pathways. The compelling quantitative data from both in vitro and in vivo studies underscore its potential as a therapeutic agent for mitigating diseases associated with oxidative stress.
Future research should focus on further elucidating the intricate crosstalk between these signaling pathways in response to HSYA. Clinical trials are warranted to translate the promising preclinical findings into effective therapies for human diseases. Additionally, the development of novel drug delivery systems could enhance the bioavailability and targeted delivery of HSYA, thereby maximizing its therapeutic efficacy.[1][2]
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases [frontiersin.org]
- 4. Frontiers | this compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota [frontiersin.org]
- 5. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 8. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound improves established monocrotaline-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts antioxidant effects in a rat model...: Ingenta Connect [ingentaconnect.com]
- 11. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound improved retinopathy via Nrf2/HO-1 pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound protects against angiotensin II-induced hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enhanced Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling Has Pleiotropic Targets in Hippocampal Neurons Exposed to Iron-induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 18. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 19. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
The Anti-inflammatory Effects of Hydroxysafflor Yellow A (HSYA): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor yellow A (HSYA), a prominent chalconoid glycoside derived from the dried flowers of Carthamus tinctorius L., has garnered significant attention for its potent anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying HSYA's anti-inflammatory effects, with a focus on its modulation of key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NOD-like receptor protein 3 (NLRP3) inflammasome. This document summarizes quantitative data from various in vitro and in vivo studies, details relevant experimental protocols, and presents visual representations of the signaling cascades to serve as a comprehensive resource for researchers in the field of inflammation and drug discovery.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic inflammation is implicated in the pathogenesis of a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and autoimmune conditions.[1][2] this compound (HSYA) has emerged as a promising therapeutic agent with a diverse pharmacological profile, including potent anti-inflammatory, antioxidant, and anti-apoptotic activities.[2][3][4] This guide aims to consolidate the current understanding of HSYA's anti-inflammatory actions to facilitate further research and development.
Core Mechanisms of Anti-inflammatory Action
HSYA exerts its anti-inflammatory effects by targeting multiple signaling pathways that are central to the inflammatory response. The subsequent sections will delve into the specific molecular interactions and their consequences.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression, responsible for the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.[5][6] HSYA has been shown to potently inhibit this pathway through several mechanisms. In various cell types, HSYA treatment has been demonstrated to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5][7] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of NF-κB target genes.[5] Furthermore, HSYA has been observed to down-regulate the expression of upstream activators of the NF-κB pathway, such as Toll-like receptor 4 (TLR4).[5][6]
Modulation of the MAPK Signaling Pathway
The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a critical role in cellular responses to a variety of external stimuli, leading to inflammation and apoptosis.[8][9] HSYA has been shown to attenuate the phosphorylation of key kinases within these cascades, including p38 and JNK.[8] By inhibiting the activation of these MAPK pathways, HSYA effectively reduces the expression of downstream inflammatory mediators.[8][9]
Attenuation of the JAK/STAT Signaling Pathway
The JAK/STAT pathway is a primary route for cytokine signaling, and its dysregulation is linked to numerous inflammatory and autoimmune diseases.[10][11] HSYA has been reported to interfere with this pathway by inhibiting the phosphorylation of JAK2 and subsequently STAT1 and STAT3.[10][11][12] This inhibition prevents the nuclear translocation of STAT proteins and the subsequent transcription of target inflammatory genes.[10][11]
Suppression of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][13] HSYA has been found to inhibit the activation of the NLRP3 inflammasome.[1][13] Studies have shown that HSYA can decrease the expression of NLRP3, ASC, and caspase-1, which are essential components of the inflammasome complex.[13] This leads to a reduction in the cleavage of pro-caspase-1 to its active form and consequently, a decrease in the maturation and release of IL-1β and IL-18.[1][13]
Quantitative Data Summary
The anti-inflammatory effects of HSYA have been quantified in numerous studies. The following tables summarize key findings, providing a comparative overview of its potency in various experimental models.
Table 1: In Vitro Anti-inflammatory Activity of HSYA
| Cell Line | Inflammatory Stimulus | Measured Parameter | HSYA Concentration | % Inhibition / Effect | Reference |
| RAW264.7 Macrophages | LPS (1 µg/mL) | NLRP3 expression | 50-100 µM | Dose-dependent decrease | [1] |
| RAW264.7 Macrophages | LPS (1 µg/mL) | Cleaved IL-1β expression | 50-100 µM | Notable decrease | [1] |
| Human fetal lung fibroblasts (MRC-5) | TNF-α (5 ng/mL) | Cell proliferation | Not specified | Partial suppression | [7] |
| Human chondrocytes | IL-1β | Pro-inflammatory cytokines | 2.5-40 µM | Dose-dependent inhibition | [8] |
| Rat primary microglial cells | LPS | iNOS, TNFα, IL-1β, IL-6 mRNA | 5 µM | Dose-dependent decrease | [14] |
Table 2: In Vivo Anti-inflammatory Activity of HSYA
| Animal Model | Disease Model | HSYA Dosage | Measured Parameter | Outcome | Reference |
| Rats | Ischemia/Reperfusion-induced Acute Kidney Injury | Not specified | NF-κBp65, p-IKKβ, IκBα expression | Dose-dependent suppression | [5] |
| Rats | Ischemia/Reperfusion-induced Acute Kidney Injury | Not specified | IL-1β, IL-6, TNF-α levels | Decreased | [5] |
| Rats | Myocardial Ischemia/Reperfusion | Not specified | NLRP3, ASC, Caspase-1 expression | Downregulated | [13] |
| Rats | Myocardial Ischemia/Reperfusion | Not specified | Serum IL-1β and IL-18 levels | Decreased | [13] |
| Mice | Surgically induced Osteoarthritis | Not specified | Not specified | Protective effects observed | [8] |
| Rats | Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Ulcerative Colitis | Not specified | TNF-α, IL-1β, IL-6 levels | Dose-dependent reversal | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies commonly employed in the investigation of HSYA's anti-inflammatory effects.
In Vitro Assays
-
Cell Culture and Treatment:
-
Cell Lines: RAW264.7 (murine macrophages), HK-2 (human proximal renal tubular cells), H9c2 (rat cardiomyocytes), MRC-5 (human fetal lung fibroblasts), primary microglia.
-
Inflammatory Stimuli: Lipopolysaccharide (LPS) at concentrations typically ranging from 100 ng/mL to 1 µg/mL. Tumor Necrosis Factor-alpha (TNF-α) at concentrations around 5-10 ng/mL. Interleukin-1 beta (IL-1β) at concentrations around 10 ng/mL.
-
HSYA Treatment: Cells are typically pre-treated with HSYA at various concentrations (e.g., 10, 25, 50, 100 µM) for a period of 1 to 24 hours prior to the addition of the inflammatory stimulus.
-
-
Western Blot Analysis:
-
Objective: To determine the protein expression levels of key signaling molecules.
-
Protocol Outline:
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (typically 20-50 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked with 5% non-fat milk or BSA in TBST.
-
Incubation with primary antibodies overnight at 4°C. Examples of primary antibodies include those against: p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, NLRP3, ASC, Caspase-1, IL-1β, JAK2, p-JAK2, STAT1, p-STAT1, STAT3, p-STAT3.
-
Incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection using an enhanced chemiluminescence (ECL) substrate.
-
-
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Objective: To quantify the concentration of secreted pro-inflammatory cytokines in cell culture supernatants or serum.
-
Protocol Outline:
-
Cell culture supernatants or serum samples are collected.
-
Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-18) are used according to the manufacturer's instructions.
-
The absorbance is measured at 450 nm, and cytokine concentrations are calculated based on a standard curve.
-
-
In Vivo Models
-
Animal Models:
-
Species and Strain: Sprague-Dawley rats, C57BL/6 mice.
-
Inflammation Induction:
-
Ischemia/Reperfusion Injury: Typically induced by ligating a major artery (e.g., renal artery, coronary artery) for a specific period (e.g., 45 minutes) followed by reperfusion.
-
LPS-induced Systemic Inflammation: Intraperitoneal injection of LPS.
-
DSS-induced Colitis: Administration of dextran sulfate sodium in drinking water.
-
-
-
HSYA Administration:
-
Route: Intraperitoneal injection, intravenous injection, or oral gavage.
-
Dosage: Varies depending on the study, typically in the range of 10-100 mg/kg body weight.
-
-
Outcome Measures:
-
Histopathological analysis: Tissue sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Immunohistochemistry/Immunofluorescence: To detect the expression and localization of inflammatory markers in tissues.
-
Biochemical analysis of serum: Measurement of inflammatory cytokines and organ-specific injury markers.
-
Western blot analysis of tissue homogenates: To assess the expression of signaling proteins in the affected tissues.
-
Conclusion
This compound demonstrates significant anti-inflammatory properties through its multifaceted inhibition of key pro-inflammatory signaling pathways, including NF-κB, MAPK, JAK/STAT, and the NLRP3 inflammasome. The compiled quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals. The consistent findings across various in vitro and in vivo models underscore the therapeutic potential of HSYA as a lead compound for the development of novel anti-inflammatory agents. Further research, including clinical trials, is warranted to fully elucidate its efficacy and safety in human inflammatory diseases.
References
- 1. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 7. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. NLRP3-inflammasome inhibition prevents high fat and high sugar diets-induced heart damage through autophagy induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Protocol [protocols.io]
- 12. High Sensitivity vs Traditional ELISA: Improved Cytokine Detection and Accuracy [elabscience.com]
- 13. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Hydroxysafflor Yellow A: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Promising Bioactive Compound from Traditional Chinese Medicine
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble, C-glucosyl quinochalcone compound and the principal bioactive ingredient derived from the dried flowers of the safflower (Carthamus tinctorius L.).[1][2][3] In traditional Chinese medicine (TCM), safflower, known as "Honghua," has a long history of use for promoting blood circulation, resolving blood stasis, and alleviating pain.[3][4] Modern pharmacological research has identified HSYA as a key contributor to these therapeutic effects, demonstrating a wide spectrum of biological activities, including potent cardiovascular and cerebrovascular protection, neuroprotective properties, and anti-inflammatory, antioxidant, and anticancer effects.[1][5][6] This technical guide provides a comprehensive overview of HSYA, focusing on its pharmacological actions, underlying molecular mechanisms, and relevant experimental methodologies to support further research and drug development.
Chemical and Physical Properties
HSYA is a yellow, amorphous powder with the molecular formula C₂₇H₃₂O₁₆.[5] As a C-glycosyl compound, it is characterized by a 3,4,5-trihydroxycyclohexa-2,5-dien-1-one structure substituted with β-D-glucosyl groups and a p-hydroxycinnamoyl group.[7] HSYA is highly soluble in water but has poor solubility in lipophilic solvents.[4][5] It exhibits chemical instability, being susceptible to degradation under conditions of high temperature, alkalinity, and strong illumination.[4][5]
Pharmacological Effects and Mechanisms of Action
HSYA exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following sections detail its primary activities, supported by quantitative data and mechanistic insights.
Cardiovascular and Cerebrovascular Protection
HSYA is most recognized for its protective effects on the cardiovascular and cerebrovascular systems. It has been shown to reduce myocardial infarct size, improve cardiac function, and protect against ischemia/reperfusion (I/R) injury.[1][8] A meta-analysis of animal studies demonstrated that HSYA significantly decreases myocardial infarction size.[1][8] In a rat model of myocardial I/R with hyperlipidemia, HSYA treatment significantly reduced the infarct size compared to the control group.[9]
The mechanisms underlying these cardioprotective effects are multifaceted and involve:
-
Anti-inflammatory action: HSYA inhibits the inflammatory response in myocardial tissue by suppressing the TLR4/NF-κB signaling pathway.[9]
-
Antioxidant activity: HSYA mitigates oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.
-
Anti-apoptotic effects: HSYA protects cardiomyocytes from apoptosis.[4]
-
Regulation of Autophagy: HSYA can modulate autophagy in the context of myocardial ischemia.[4]
-
Promotion of Angiogenesis: HSYA has been shown to promote the formation of new blood vessels.
The following diagram illustrates the key signaling pathways involved in the cardioprotective effects of HSYA.
Neuroprotection
HSYA exhibits significant neuroprotective effects in models of cerebral ischemia.[9][10][11][12] It has been shown to reduce neurological deficit scores and decrease infarct volume in animal models of middle cerebral artery occlusion (MCAO).[9] In vivo studies have demonstrated that HSYA treatment can rescue neurological and functional deficits in a dose-dependent manner.[10]
The neuroprotective mechanisms of HSYA include:
-
Modulation of JAK2/STAT3 and SOCS3 Signaling: HSYA has been found to modulate the crosstalk between these pathways, which are critical in the response to ischemic injury.[10]
-
Anti-excitotoxicity: HSYA can protect neurons from glutamate-induced excitotoxicity.
-
Inhibition of Oxidative/Nitrative Stress: HSYA reduces protein oxidation and nitration in the brain following ischemia/reperfusion.[12]
-
Maintenance of Blood-Brain Barrier (BBB) Integrity: HSYA can alleviate the disruption of the BBB and reduce brain edema.[12]
The following diagram outlines the workflow for an in vivo neuroprotection study.
Anti-inflammatory and Antioxidant Effects
HSYA demonstrates potent anti-inflammatory and antioxidant activities across various experimental models.[6][13] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[13] The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways.[11]
As an antioxidant, HSYA effectively scavenges free radicals, including superoxide (B77818) anions and hydroxyl radicals.[2] Its antioxidant capacity has been demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays.[2]
Anticancer Activity
Recent studies have highlighted the anticancer potential of HSYA against various cancer cell lines, including human gastric carcinoma, colorectal cancer, and leukemia.[14][15] HSYA can inhibit cancer cell proliferation, migration, and invasion, and induce apoptosis.[15] The anticancer mechanism involves the modulation of several signaling pathways, including the PPARγ/PTEN/Akt pathway in colorectal cancer.[15]
Quantitative Data Summary
The following tables summarize the quantitative data on the pharmacological effects of HSYA from various preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Pharmacological Effect | Cell Line/Model | Key Parameter | Value | Reference |
| Anticancer | Jurkat (T-cell leukemia) | IC50 (24h) | 99.08 µmol/L | [14] |
| Jurkat (T-cell leukemia) | IC50 (48h) | 77.81 µmol/L | [14] | |
| Jurkat (T-cell leukemia) | IC50 (72h) | 59.05 µmol/L | [14] | |
| HCT116 (Colorectal cancer) | Proliferation Inhibition | Concentration-dependent (25, 50, 100 µM) | [15] | |
| Antioxidant | DPPH radical scavenging | IC50 | - | [2] |
| Superoxide anion scavenging | IC50 | 75.18 µg | [2] | |
| Hydroxyl radical scavenging | IC50 | 2.52 µg | [2] | |
| Anti-inflammatory | IL-1β-induced endplate chondrocytes | IL-6 reduction | Significant at 25 µM | [13] |
| IL-1β-induced endplate chondrocytes | TNF-α reduction | Significant at 25 µM | [13] |
Table 2: In Vivo Efficacy of this compound
| Pharmacological Effect | Animal Model | Dosage | Route of Administration | Key Finding | Reference |
| Cardioprotection | Rat myocardial I/R | 4, 8, 16 mg/kg | Intravenous | Dose-dependent reduction in myocardial infarct area | [5] |
| Neuroprotection | Rat MCAO | 1, 5, 10 mg/kg | - | Dose-dependent reduction in protein oxidation and nitration | [12] |
| Rat MCAO | 8 mg/kg or higher | - | Significant downregulation of JAK2-mediated signaling | [10] |
Table 3: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 1.2% | Oral | [1][8] |
| Urinary Excretion (48h) | 52.6 ± 17.9% | Intravenous (3 mg/kg) | [14] |
| Fecal Excretion (48h) | 8.4 ± 5.3% | Intravenous (3 mg/kg) | [14] |
| Biliary Excretion (24h) | 1.4 ± 1.0% | Intravenous (3 mg/kg) | [14] |
| Plasma Protein Binding | 48.0 - 54.6% | - | [14] |
Experimental Protocols
This section provides an overview of key experimental methodologies used in HSYA research.
Extraction and Isolation of HSYA
A common method for extracting HSYA from Carthamus tinctorius involves the following steps:
-
Extraction: The dried and powdered flowers are extracted with warm water (e.g., at 70°C) multiple times.[7] The combined aqueous extracts are then filtered.
-
Purification: The filtrate is subjected to macroporous resin column chromatography for initial purification.[7] The column is washed with water to remove impurities, and HSYA is then eluted.
-
Further Purification: Techniques such as Sephadex LH-20 chromatography and ultrafiltration can be employed for further purification to obtain high-purity HSYA.
An alternative method utilizes dimethyl sulfoxide (B87167) (DMSO) for extraction, which has been reported to yield a higher percentage of HSYA.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the standard method for the qualitative and quantitative analysis of HSYA. A typical protocol includes:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A mixture of methanol, acetonitrile, and an acidic aqueous solution (e.g., 0.7% orthophosphoric acid) is often employed in an isocratic elution mode.[16]
-
Detection: HSYA is detected using a UV detector at its maximum absorbance wavelength of approximately 403 nm.[16]
-
Quantification: The concentration of HSYA is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.
In Vivo Myocardial Ischemia/Reperfusion (I/R) Model
A widely used animal model to study the cardioprotective effects of HSYA involves the following procedure in rats:
-
Anesthesia and Ventilation: The animals are anesthetized, and a ventilator is used to maintain respiration.
-
Induction of Ischemia: The left anterior descending (LAD) coronary artery is ligated for a specific duration (e.g., 30 minutes) to induce myocardial ischemia.
-
Reperfusion: The ligature is released to allow blood flow to be restored, initiating the reperfusion phase (e.g., for 24 hours).
-
HSYA Administration: HSYA is typically administered intravenously at various doses before or at the onset of reperfusion.
-
Assessment of Myocardial Injury: The heart is excised, and the infarct size is determined using triphenyltetrazolium (B181601) chloride (TTC) staining. Biochemical markers of cardiac injury (e.g., CK-MB, LDH) are measured in the serum.[9]
In Vitro Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion - OGD/R)
This in vitro model mimics the conditions of cerebral ischemia:
-
Cell Culture: Neuronal cell lines (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.
-
Oxygen-Glucose Deprivation (OGD): The culture medium is replaced with a glucose-free medium, and the cells are placed in an anaerobic chamber for a defined period (e.g., 6 hours).[4]
-
Reperfusion (Reoxygenation): Glucose is added back to the medium, and the cells are returned to a normoxic incubator for a specified duration (e.g., 12 hours).[4]
-
HSYA Treatment: HSYA is added to the culture medium at various concentrations, typically during the OGD or reperfusion phase.
-
Assessment of Neuroprotection: Cell viability is assessed using assays such as MTT. Apoptosis can be quantified by methods like Annexin V/PI staining.
NF-κB Activation Assay
The effect of HSYA on NF-κB activation can be assessed using several methods:
-
Cell Treatment: A suitable cell line (e.g., macrophages) is stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of HSYA.
-
Western Blot Analysis: The phosphorylation of key proteins in the NF-κB pathway, such as IKK and p65, and the degradation of IκBα are analyzed by Western blotting.[17]
-
Luciferase Reporter Assay: Cells are transfected with a reporter plasmid containing an NF-κB response element linked to a luciferase gene. The activation of NF-κB is quantified by measuring luciferase activity.[17]
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of HSYA:
-
Reaction Mixture: A solution of HSYA at various concentrations is mixed with a methanolic or ethanolic solution of DPPH.
-
Incubation: The mixture is incubated in the dark for a specific time (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at the maximum absorbance wavelength of DPPH (around 517 nm).
-
Calculation: The percentage of DPPH radical scavenging activity is calculated based on the decrease in absorbance in the presence of HSYA compared to a control. The IC50 value, representing the concentration of HSYA required to scavenge 50% of the DPPH radicals, is then determined.
Clinical Applications and Future Perspectives
In China, safflower yellow injection, which contains HSYA as its main active component, is approved for the clinical treatment of cardiovascular and cerebrovascular diseases such as angina pectoris.[1] While preclinical studies have demonstrated a wide range of promising pharmacological activities for HSYA, further rigorous, large-scale, and multicenter randomized controlled clinical trials are needed to fully validate its efficacy and safety in various therapeutic areas.[18][19]
The low oral bioavailability of HSYA presents a challenge for its development as an oral therapeutic agent.[1][8] Future research should focus on developing novel drug delivery systems, such as nanoformulations or phospholipid complexes, to enhance its absorption and bioavailability.[1][8]
Conclusion
This compound is a multifaceted bioactive compound from traditional Chinese medicine with a strong scientific basis for its therapeutic potential, particularly in the management of cardiovascular, cerebrovascular, and inflammatory diseases. Its ability to modulate multiple key signaling pathways underscores its promise as a candidate for drug development. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the current knowledge on HSYA and offering a foundation for future investigations into its clinical applications.
References
- 1. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound and Tenuigenin Exhibit Neuroprotection Effects Against Focal Cerebral Ischemia Via Differential Regulation of JAK2/STAT3 and SOCS3 Signaling Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xia & He Publishing [xiahepublishing.com]
- 6. Hydroxy-safflor yellow A inhibits neuroinflammation mediated by Aβ₁₋₄₂ in BV-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN101007828A - Process for extracting carthamus tinctorius yellow pigment - Google Patents [patents.google.com]
- 8. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 9. This compound alleviates myocardial ischemia/reperfusion in hyperlipidemic animals through the suppression of TLR4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of hydroxy safflor yellow A against cerebral ischemia-reperfusion injury in rats: putative role of mPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotection of this compound in the transient focal ischemia: inhibition of protein oxidation/nitration, 12/15-lipoxygenase and blood-brain barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Advances of clinical trials on compound Danshen dripping pills for stable angina pectoris: A perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hcplive.com [hcplive.com]
Hydroxysafflor Yellow A: A Comprehensive Technical Review for Researchers
An In-depth Guide to the Pharmacology, Experimental Methodologies, and Core Signaling Pathways of a Promising Natural Compound
Hydroxysafflor yellow A (HSYA), a principal bioactive chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower, has garnered significant attention within the scientific community.[1][2] Renowned for its therapeutic potential across a spectrum of diseases, HSYA is a subject of extensive research in cardiovascular disorders, neuroprotection, oncology, and inflammatory conditions. This technical guide provides a detailed overview of HSYA, focusing on its pharmacological effects, quantitative data from key studies, detailed experimental protocols, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Stability
HSYA is a water-soluble, orange-yellow powdery substance with the molecular formula C₂₇H₃₂O₁₆.[3] Its structure is characterized by a C-glycosylated cyclohexanonedienol moiety, which is unique to safflower.[3] However, HSYA is structurally unstable and susceptible to degradation under certain conditions. It degrades at high temperatures (above 60°C) and in solutions with extreme pH levels (≤ 3.0 or > 7.0).[4] The degradation of HSYA has been observed to follow first-order kinetics.[5] This instability, particularly in the presence of gastric acid, contributes to its low oral bioavailability.[3]
Pharmacological Effects: A Quantitative Overview
HSYA exhibits a wide range of biological activities, which have been quantified in numerous preclinical studies. The following tables summarize key quantitative data on its anticancer, neuroprotective, cardioprotective, and pharmacokinetic properties.
Table 1: Anticancer Activity of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Duration (h) | Reference |
| BGC-823 | Human Gastric Carcinoma | MTT | ~100 | 48 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 99.08 | 24 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 77.81 | 48 | [6] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 59.05 | 72 | [6] |
| HCT116 | Human Colorectal Carcinoma | - | 25, 50, 100 (effective concentrations) | - | [7] |
| A549 | Human Non-small Cell Lung Cancer | - | 5, 10, 20 (effective concentrations) | 48 | [8] |
| H1299 | Human Non-small Cell Lung Cancer | - | 5, 10, 20 (effective concentrations) | 48 | [8] |
Table 2: Neuroprotective Effects of this compound in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Wistar-Kyoto (WKY) rats | Permanent Middle Cerebral Artery Occlusion (MCAO) | 3.0, 6.0 mg/kg | Sublingual vein injection | Significant reduction in neurological deficit scores and infarct area. | [9] |
| Sprague-Dawley rats | MCAO/Reperfusion | 2, 4, 8 mg/kg | Tail vein injection | Dose-dependent decrease in neurological deficit scores. | [10] |
| MCAO rats | MCAO | 4, 8, 16 mg/kg | Carotid artery | Dose-dependent recovery of neurological function and reduction in cerebral infarct volume within a 3-hour therapeutic window. | [11] |
Table 3: Cardioprotective Effects of this compound in Animal Models
| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |
| Rats | Acute Myocardial Ischemia (LAD ligation) | 4, 8 mg/kg | - | Reduction in myocardial infarction size; inhibition of increased CK-MB activity and MDA content; attenuation of decreased SOD and eNOS activity. | |
| Mice | Hindlimb Ischemia | 6 mg/kg | Tail vein injection | Increased recovery of perfusion and increased arteriole and capillary densities in ischemic muscles. | [2] |
Table 4: Pharmacokinetic Parameters of this compound
| Species | Dosage | Administration Route | Key Parameters | Reference |
| Rats | 3-24 mg/kg | Intravenous | Linear pharmacokinetics. Urinary excretion: 52.6 ± 17.9%; Fecal excretion: 8.4 ± 5.3%; Biliary excretion: 1.4 ± 1.0%. Plasma protein binding: 48.0-54.6%. | [12] |
| Dogs | 6-24 mg/kg | Intravenous | Linear pharmacokinetics. | [12] |
| Healthy Volunteers | 35, 70, 140 mg | Intravenous | t₁/₂: 3.32 h; Cₘₐₓ: 2.02 ± 0.18, 7.47 ± 0.67, 14.48 ± 4.70 mg/L, respectively. | [13] |
| Rats | - | Oral | Bioavailability: 1.2%. | [13] |
Core Signaling Pathways Modulated by this compound
HSYA exerts its diverse pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of HSYA in angiogenesis, cell survival and proliferation, and inflammation.
References
- 1. This compound Promotes Angiogenesis via the Angiopoietin 1/ Tie-2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [Protective effect of this compound on experimental cerebral ischemia in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Activities of Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysafflor Yellow A (HSYA) is a unique quinochalcone C-glycoside predominantly found in the flowers of safflower (Carthamus tinctorius).[1] This compound has garnered significant attention in the scientific community for its wide spectrum of pharmacological activities and promising therapeutic potential. HSYA has been a subject of extensive research, particularly for its role in treating cardiovascular and cerebrovascular diseases.[1] A formulation, Safflor Yellow Injection, which contains 85% HSYA, is utilized as a prescription medication for coronary heart disease and angina pectoris in China.[1] Furthermore, HSYA has recently completed a phase III clinical trial for the treatment of acute ischemic stroke.[1] This guide provides an in-depth overview of the known biological activities of HSYA, focusing on its neuroprotective, cardioprotective, anti-inflammatory, and antioxidant properties, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Core Biological Activities of HSYA
HSYA exhibits a multitude of biological effects, primarily stemming from its potent anti-inflammatory and antioxidant capabilities. These foundational activities enable its therapeutic efficacy across various disease models.
Neuroprotective Effects
HSYA has demonstrated significant neuroprotective effects, particularly in the context of ischemic stroke and neurodegenerative conditions. It has been shown to alleviate cerebral ischemia and reperfusion injury.[1] In animal models of diabetes, HSYA treatment was found to improve diabetic retinopathy (DR) and reduce the apoptosis of retinal ganglion cells by modulating inflammatory and oxidative stress markers.[2]
Cardioprotective Effects
In the context of diabetic complications, HSYA shows considerable promise in protecting cardiac tissue. Studies on embryonic rat heart cells have shown that HSYA can inhibit apoptosis, fibrosis, and hypertrophy induced by high-glucose conditions.[2] This protective mechanism is achieved by mitigating inflammatory and oxidative stress markers at both the mRNA and protein levels.[2]
Anti-inflammatory and Antioxidant Activities
The anti-inflammatory and antioxidant properties of chalcones, including HSYA, are central to their biological functions.[3][4] These compounds can reduce oxidative stress, which is implicated in numerous diseases like cancer, diabetes, and neurodegenerative disorders.[3] HSYA alleviates inflammation and oxidative stress by modulating various signaling pathways, thereby preventing cellular damage.[2] The α,β-unsaturated carbonyl system present in chalcones is a key structural feature responsible for these activities.[4][5]
Quantitative Data on HSYA's Biological Activities
While specific quantitative data for HSYA is often embedded in broader studies on safflower extracts or related chalcones, the following table summarizes the types of quantitative assessments commonly performed for this class of compounds.
| Biological Activity | Assay Type | Target/Cell Line | Key Metric | Typical Result for Chalcones | Reference |
| Anti-inflammatory | Nitric Oxide (NO) Inhibition | LPS-stimulated Macrophages (RAW 264.7) | IC50 | 0.7 - 10 µM | [6][7] |
| Enzyme Release Inhibition | fMLP/CB-stimulated Neutrophils | IC50 | 1.4 - 1.6 µM | [6] | |
| Antioxidant | DPPH Radical Scavenging | Cell-free | % Inhibition | 82.4% | [8] |
| Lipid Peroxidation Inhibition | Cell-free | % Inhibition | 82.3% | [8] | |
| Anticancer | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | < 20 µg/mL | [9] |
| Cytotoxicity | HT-29 (Colon Cancer) | IC50 | < 20 µg/mL | [9] | |
| Neuroprotection | Cell Viability | H2O2-induced PC12 cells | % Viability Increase | Dose-dependent | [10] |
Note: This table represents typical quantitative data for the chalcone (B49325) class of compounds, as specific IC50 values for HSYA were not detailed in the provided search results. The data serves to illustrate the potency and evaluation metrics relevant to HSYA research.
Signaling Pathways Modulated by HSYA
HSYA exerts its biological effects by modulating several key intracellular signaling pathways. These pathways are crucial regulators of inflammation, oxidative stress, apoptosis, and cell survival.
Nrf2/ARE Antioxidant Pathway
Chalcones are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[10][11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1). By activating this pathway, HSYA can enhance the cell's intrinsic defense mechanisms against oxidative stress.
Caption: HSYA promotes Nrf2 dissociation from Keap1, leading to antioxidant gene expression.
NF-κB Inflammatory Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Chalcone analogues have been shown to suppress inflammatory responses by inhibiting the activation of NF-κB.[12] This inhibition prevents the transcription of pro-inflammatory cytokines like TNF-α and IL-6, thus reducing the inflammatory cascade.
Caption: HSYA inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.
Biosynthesis of HSYA
Recent studies have elucidated the key enzymatic steps in the biosynthesis of HSYA from the flavonoid precursor, naringenin.[1] This pathway involves a series of hydroxylation, isomerization, and glycosylation steps catalyzed by specific enzymes found in Carthamus tinctorius.[1]
Caption: The biosynthetic pathway of HSYA from the precursor naringenin.
Experimental Protocols
The evaluation of HSYA's biological activities involves a range of standard and specialized in vitro and in vivo assays.
General Experimental Workflow for In Vitro Analysis
A typical workflow to assess the cytoprotective effects of HSYA against an induced stressor (e.g., oxidative stress) is outlined below.
Caption: A general workflow for evaluating the in vitro biological activity of HSYA.
Synthesis of Chalcones: Claisen-Schmidt Condensation
The synthesis of chalcone derivatives is commonly achieved through the Claisen-Schmidt condensation reaction.[13] This method involves a base-catalyzed condensation between a substituted acetophenone (B1666503) and an aromatic aldehyde.[14]
-
Reactants : An appropriately substituted acetophenone and a substituted aromatic aldehyde are dissolved in a suitable solvent, such as ethanol.
-
Catalyst : An aqueous solution of a strong base (e.g., 40-50% NaOH or KOH) is added dropwise to the cooled reaction mixture.
-
Reaction : The mixture is stirred at room temperature for several hours (typically 2-5 hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Workup : The reaction mixture is poured into ice water and neutralized with a dilute acid (e.g., HCl). The precipitated solid product is then filtered, washed with water, and dried.
-
Purification : The crude chalcone product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the pure compound.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Seeding : RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with various concentrations of HSYA for 1-2 hours.
-
Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with HSYA for 24 hours.
-
Measurement : The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at ~540 nm.
-
Analysis : The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.
Antioxidant Activity: DPPH Radical Scavenging Assay
This cell-free assay quantifies the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation : A solution of DPPH in methanol (B129727) is prepared.
-
Reaction : Various concentrations of HSYA are added to the DPPH solution. A known antioxidant like ascorbic acid or Trolox is used as a positive control.
-
Incubation : The reaction mixture is incubated in the dark at room temperature for approximately 30 minutes.
-
Measurement : The absorbance of the solution is measured at ~517 nm. The reduction in absorbance indicates the scavenging of the DPPH radical.
-
Calculation : The percentage of scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.
Conclusion and Future Perspectives
This compound stands out as a highly promising natural compound with a robust profile of biological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects. Its multifaceted mechanism of action, involving the modulation of critical signaling pathways like Nrf2/ARE and NF-κB, underscores its potential for treating complex diseases such as ischemic stroke and diabetic complications. The successful completion of a phase III clinical trial for stroke treatment is a testament to its therapeutic promise.
Future research should focus on elucidating more detailed structure-activity relationships, optimizing its pharmacokinetic properties for better bioavailability, and exploring its potential in other inflammation- and oxidative stress-related pathologies. The continued investigation of HSYA and its derivatives will likely pave the way for novel and effective therapeutic strategies.
References
- 1. Elucidation of the biosynthetic pathway of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hydroxy Chalcones and Analogs with Chemopreventive Properties [mdpi.com]
- 4. Signaling pathways and proteins targeted by antidiabetic chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological evaluation of synthetic chalcone and flavone derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the 2′-Hydroxy-Chalcone Framework for the Development of Dual Antioxidant and Soybean Lipoxygenase Inhibitory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic chalcones with potent antioxidant ability on H₂O₂-induced apoptosis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of chalcone analogues with novel dual antioxidant mechanisms as potential anti-ischemic stroke agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis and biological evaluation of chalcone derivatives (mini review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes: Extraction and Purification of Hydroxysafflor Yellow A (HSYA) from Carthamus tinctorius
Introduction Hydroxysafflor yellow A (HSYA) is a primary water-soluble quinochalcone C-glycoside extracted from the flowers of safflower (Carthamus tinctorius L.).[1][2][3] It is the main active component responsible for many of the plant's pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties, particularly in the treatment of cardiovascular and cerebrovascular diseases.[1][2][4] However, the chemical instability and low bioavailability of HSYA present significant challenges for its clinical application.[1][2] This document provides detailed protocols for various extraction and purification methods to obtain high-purity HSYA for research and drug development purposes.
Physicochemical Properties HSYA is highly soluble in water and sparingly soluble in lipophilic solvents like ethyl acetate, ether, and chloroform.[1][2] It is sensitive to high temperatures (degrades above 60°C), alkaline conditions, and light, which can accelerate its degradation.[2][5] Its molecular formula is C27H32O16, with a molecular weight of 612.53.[3]
Comparative Analysis of Extraction Methods
Several methods have been developed to extract HSYA from Carthamus tinctorius. The choice of method depends on the desired yield, purity, extraction time, and solvent consumption. Below is a summary of common techniques and their reported efficiencies.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g:mL) | Temperature (°C) | Time | Power | Yield (%) | Reference |
| Water Immersion | Water | 1:2.5 | - | - | - | 0.066% | [2][5] |
| Smashing Tissue Extraction | - | - | - | 2 min | - | 1.359% | [2] |
| Ultrasonic Extraction | 30% Aqueous Ethanol | 1:18 | - | 1 h | - | 1.73% | [5] |
| Optimized Ultrasonic Extraction | Water | 1:16 | 66°C | 36 min | 150 W | - | [6][7][8] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 1:20 | - | 30 min | - | Purity: 89.78% | [3][9] |
| Optimized MAE | Water | 1:100 | 70°C | 3 cycles, 20 min total | - | 6.96% | [2][5] |
| Supercritical Fluid Extraction (SFE) | CO₂ with 10% water co-solvent | - | 60°C | - | 4000 psig | Yield increased by 6% over solvent extraction | [10] |
| DMSO Extraction | DMSO | 1:14 (twice), then 1:12 | 80°C | 1 h, then 50 min | - | 14.564% | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is based on a method that yields high-purity HSYA suitable for subsequent experimental use.[3][9]
Materials:
-
Dried safflower flower powder
-
50% ethanol-water solution
-
Microwave digestion tank or dedicated microwave extraction system
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 500 g of safflower powder and place it into a microwave digestion tank.
-
Add 10 L of 50% ethanol-water solution to the powder (a 1:20 solid-to-liquid ratio).
-
Vortex shake the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform the microwave-assisted extraction for 30 minutes. Parameters such as power and temperature should be optimized based on the specific microwave system used.[11]
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the mixture to separate the extract from the solid plant residue.
-
Concentrate the filtrate using a rotary evaporator under vacuum to obtain the crude extract. This crude extract is now ready for purification.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for maximizing the yield of HSYA using response surface methodology (RSM).[6][7][8]
Materials:
-
Dried safflower flower powder
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Combine safflower powder with deionized water at a solid-to-liquid ratio of 1:16 (g/mL).
-
Place the mixture in an ultrasonic bath.
-
Set the extraction temperature to 66°C and the ultrasonic power to 150 W.
-
Perform the extraction for 36 minutes.
-
After extraction, filter the mixture to remove solid residues.
-
The resulting filtrate contains the crude HSYA extract, which can be concentrated and purified.
Protocol 3: Purification by Macroporous Resin Column Chromatography
This is a common and effective method for purifying HSYA from crude extracts.[3][9][12]
Materials:
-
Crude HSYA extract (from Protocol 1 or 2)
-
Deionized water
-
70% ethanol-water solution
-
X-5 or D101 macroporous resin
-
Chromatography column
Procedure:
-
Dissolve the crude extract in deionized water. Allow it to stand at 4°C overnight and then filter to remove any precipitates.
-
Adjust the concentration of HSYA in the filtered sample to approximately 1.0 mg/mL.
-
Pack a chromatography column with pre-treated X-5 or D101 macroporous resin.
-
Load the HSYA solution onto the column at a flow rate of approximately 10 bed volumes (BV) per hour.
-
Wash the column with deionized water (at least 4 column volumes) to remove impurities.
-
Elute the HSYA from the resin using a 70% ethanol-water solution at a flow rate of 5 BV/h.
-
Collect the eluate fractions and monitor for the presence of HSYA using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Combine the fractions containing high-purity HSYA.
-
Concentrate the combined fractions under reduced pressure and freeze-dry to obtain the final purified HSYA product.[13]
Experimental and logical Workflows
The overall process for obtaining purified HSYA involves an extraction step followed by one or more purification steps.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. Supercritical Fluid Extraction of Safflower Yellow Pigments from Carthamus tinctorius L. -Applied Biological Chemistry [koreascience.kr]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. mdpi.com [mdpi.com]
- 13. CN101215307B - Method for preparing hydroxyl carthamus tinctorius yellow color A - Google Patents [patents.google.com]
Application Note: Quantification of Hydroxysafflor Yellow A using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction Hydroxysafflor yellow A (HSYA) is a primary bioactive chalcone (B49325) glycoside extracted from the flowers of safflower (Carthamus tinctorius L.). It is extensively utilized in traditional medicine, particularly for the treatment of cardiovascular and cerebrovascular diseases, owing to its pharmacological effects, which include promoting blood circulation, and anti-inflammatory and antioxidant activities[1][2]. Given its therapeutic importance and chemical instability under certain conditions, a robust and reliable analytical method for the quantification of HSYA in raw materials, extracts, and pharmaceutical formulations is crucial for quality control and research.
This application note provides a detailed protocol for the quantification of HSYA using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The protocol includes sample preparation, chromatographic conditions, and a summary of method validation parameters.
Experimental Protocols
Materials and Reagents
-
HPLC System: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD), pump, autosampler, and column oven.
-
Analytical Column: Eclipse XDB-C18 (4.6 × 250 mm, 5 µm particle size) or equivalent[2].
-
Reference Standard: this compound (HSYA), purity ≥ 98%.
-
Solvents: HPLC-grade methanol (B129727) and acetonitrile (B52724).
-
Reagents: HPLC-grade phosphoric acid and formic acid.
-
Water: Deionized or ultrapure water.
-
Filtration: 0.45 µm syringe filters.
-
Lab Equipment: Analytical balance, volumetric flasks, pipettes, ultrasonic bath, centrifuge.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of HSYA reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations ranging from approximately 0.05 mg/mL to 0.70 mg/mL.
Sample Preparation (from Safflower Powder)
-
Weighing: Accurately weigh about 1.0 g of freeze-dried and powdered safflower material into a centrifuge tube[2].
-
Extraction: Add 25 mL of 25% methanol in water to the tube[2].
-
Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure complete extraction.
-
Centrifugation: Centrifuge the mixture at 9000 rpm for 10 minutes[2].
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis[2].
HPLC Method and Validation
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the quantification of HSYA.
| Parameter | Condition |
| Column | Eclipse XDB-C18 (4.6 × 250 mm, 5 µm)[2] |
| Mobile Phase | Isocratic elution with 0.7% Phosphoric Acid : Methanol : Acetonitrile (72:26:2, v/v/v)[2] |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL[2][3] |
| Column Temperature | Room Temperature[2] |
| Detection Wavelength | 403 nm[2][3][4] |
| Run Time | Approximately 30 minutes |
Note: Gradient elution using acetonitrile and an acidified aqueous phase (e.g., 0.1% formic acid) can also be employed for complex samples to achieve better resolution[4][5][6].
Method Validation Summary
The described HPLC method has been validated for linearity, precision, accuracy, stability, and sensitivity. The typical performance data are summarized below.
| Validation Parameter | Specification | Result |
| Linearity (r²) | Correlation coefficient should be > 0.999 | Achieved good linearity (r² ≥ 0.9992) in concentration ranges such as 0.30–0.70 mg/mL[4][5][6]. |
| Precision (%RSD) | Intra-day and inter-day precision RSD should be < 3% | The relative standard deviation (RSD) for the peak area was found to be less than 2%[4]. |
| Accuracy (Recovery) | Recovery should be within 95-105% | The method demonstrates good accuracy, with recovery rates typically ranging from 96% to 102%[7][8]. |
| Stability | Analyte should be stable in solution for the duration of the analysis | HSYA in the prepared sample solution is stable for at least 24 hours at room temperature (%RSD < 2%)[7][8]. |
| Limit of Detection (LOD) | - | Method-dependent; UPLC-MS methods report LODs as low as 35.2 ng/mL[5][6]. |
| Limit of Quantification (LOQ) | - | Method-dependent; can be determined by signal-to-noise ratio (S/N > 10). |
Note: HSYA is known to degrade at high temperatures (>60°C) and in non-neutral pH conditions (pH ≤3.0 or >7.0)[1]. Samples should be handled accordingly.
Visualized Workflow
The logical flow from sample preparation to final quantification is illustrated in the diagram below.
Caption: Figure 1: Experimental workflow for HSYA quantification.
Conclusion
The presented RP-HPLC method is simple, accurate, and reliable for the routine quantification of this compound in safflower extracts and related products. The method's straightforward isocratic mobile phase and clear validation parameters make it suitable for implementation in quality control laboratories. Adherence to the specified sample preparation and stability guidelines is essential for achieving precise and reproducible results.
References
- 1. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 2. CtMYB1 regulates flavonoid biosynthesis in safflower flower by binding the CAACCA elements | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. akjournals.com [akjournals.com]
- 8. akjournals.com [akjournals.com]
Application Notes and Protocols for LC-MS/MS Analysis of Hydroxysafflor Yellow A (HSYA) in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active component isolated from the flowers of Carthamus tinctorius L. (safflower). It has garnered significant attention for its potential therapeutic effects in cardiovascular and cerebrovascular diseases.[1][2] Accurate and sensitive quantification of HSYA in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trials. This document provides detailed application notes and protocols for the analysis of HSYA in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[1][2][3]
Experimental Protocols
This section details the validated methodologies for the quantification of HSYA in plasma. Two primary sample preparation techniques are presented: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).
Protocol 1: Solid-Phase Extraction (SPE) Method[3]
This method is suitable for achieving high purity and recovery of the analyte from complex plasma matrices.
1. Materials and Reagents:
-
This compound (HSYA) reference standard
-
Puerarin (Internal Standard, IS)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges
2. Sample Preparation:
-
Condition the SPE cartridge.
-
To 200 µL of plasma, add the internal standard (Puerarin).
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute HSYA and the IS from the cartridge.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
Chromatographic Column: Shim-pack VP-ODS C18 (150mm x 4.6mm, 5 µm)[3]
-
Mobile Phase: Isocratic elution with Methanol and 5mM Ammonium Acetate (80:20, v/v)[1][2][3]
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[4]
-
Monitored Transitions:
Protocol 2: Protein Precipitation (PPT) Method[4][5]
This is a simpler and faster method for sample preparation, suitable for high-throughput analysis.
1. Materials and Reagents:
-
This compound (HSYA) reference standard
-
Internal Standard (IS) (e.g., p-Hydroxybenzaldehyde)[5]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Human or rat plasma (blank)
2. Sample Preparation: [4]
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 190 µL of methanol to precipitate the plasma proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and centrifuge again at 14,000 rpm for 10 minutes.
-
Inject a small volume (e.g., 1.5 µL) of the final supernatant for UPLC-MS/MS analysis.[4]
3. UPLC-MS/MS Conditions: [4]
-
Chromatographic Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)[4]
-
Mobile Phase: A gradient elution using Acetonitrile (A) and water with 0.1% formic acid (B).[4]
-
0.0–1.0 min, 5% A
-
1.0–2.5 min, 5–25% A
-
2.5–5.0 min, 25–55% A
-
5.0–5.5 min, 55–95% A
-
5.5–6.0 min, 95–5% A
-
6.0–7.5 min, 5% A
-
-
Flow Rate: 0.30 mL/min[4]
-
Column Temperature: 30 °C[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]
-
Ionization Source Conditions:
-
Capillary Voltage: 2.6 kV
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 150 L/h
-
Desolvation Gas Flow: 1000 L/h
-
-
Monitored Transitions (optimized cone voltage and collision energy):
-
HSYA: Cone 40 eV, Collision 26 eV[4]
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS methods for HSYA analysis in plasma, as reported in various studies.
Table 1: Method Validation Parameters for HSYA Quantification in Human Plasma (SPE Method) [3]
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Intra-batch Precision (RSD%) | Within 10% |
| Inter-batch Precision (RSD%) | Within 10% |
| Accuracy | Within 10% |
| Average Extraction Recovery | 81.7% |
Table 2: Method Validation Parameters for HSYA Quantification in Rat Plasma (PPT Method) [4]
| Parameter | Result |
| Linearity Range | 12.5 - 2500 ng/mL |
| Correlation Coefficient (r²) | 0.9992 |
| Lower Limit of Quantitation (LLOQ) | 12.5 ng/mL |
| Intra-day Precision (RSD%) | 1.7 - 6.4% |
| Inter-day Precision (RSD%) | 1.7 - 6.4% |
| Accuracy (RE%) | ± 5.7% |
| Stability (RSD%) | < 14.3% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of HSYA in plasma samples.
Caption: Workflow for HSYA analysis in plasma.
This comprehensive guide provides the necessary details for establishing a robust and reliable LC-MS/MS method for the quantification of HSYA in plasma, aiding in the advancement of its research and development.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound in rat plasma and tissues by high-performance liquid chromatography after oral administration of safflower extract or safflor yellow - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Hyaluronic Acid (Synovial Fluid) in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyaluronic acid (HA), a major glycosaminoglycan in the extracellular matrix, plays a crucial role in various physiological and pathological processes, including inflammation and cancer.[1][2] The molecular weight of HA can influence its biological activity, with high-molecular-weight HA and low-molecular-weight HA fragments potentially having different effects on cell signaling.[1][3] This document provides detailed protocols for the quantitative analysis of HA in biological fluids, which is essential for research and drug development in fields such as rheumatology, oncology, and tissue engineering.
The primary methods for quantifying HA in biological samples include Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).[4][5][6] ELISA is a widely used, sensitive, and convenient method for determining HA levels in various biological fluids.[6][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of common analytical methods for Hyaluronic Acid quantification.
Table 1: Performance of Hyaluronic Acid ELISA Kits
| Parameter | Value | Source |
| Detection Method | Competitive ELISA | [8] |
| Sample Types | Serum, Plasma, other biological fluids | [8][9][10] |
| Range | 1.563-100 ng/mL | [8] |
| Sensitivity | 0.938 ng/mL | [8] |
| Sample Volume | 25-100 µL | [6] |
Table 2: Performance of HPLC-SEC for Hyaluronic Acid Analysis
| Parameter | Value | Source |
| Method | High-Performance Liquid Chromatography-Size-Exclusion Chromatography | [11][12] |
| Linear Range | 100 - 1000 mg/L | [12] |
| Limit of Detection | 12 mg/L | [11][12] |
| Limit of Quantification | 42 mg/L | [11][12] |
| Repeatability | >98% | [11][12] |
| Reproducibility | >98% | [11][12] |
Experimental Protocols
Protocol 1: Hyaluronic Acid Quantification using Competitive ELISA
This protocol is a generalized procedure based on commercially available competitive ELISA kits.[8][9][10][13]
1. Sample Preparation:
-
Serum: Collect whole blood and allow it to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at 1,000 x g for 20 minutes. Collect the supernatant (serum) and use it immediately or aliquot and store at -20°C or -80°C.[8][9] Avoid repeated freeze-thaw cycles.[9][10]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9][10] Collect the supernatant (plasma) and use it immediately or aliquot and store at -20°C or -80°C.[9][10]
-
Cell Culture Supernatants and Other Biological Fluids: Centrifuge at 1,000 x g for 20 minutes to remove particulates.[9][10] Collect the supernatant and use it immediately or aliquot and store at -20°C or -80°C.[9][10]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in PBS (e.g., 1g of tissue in 9 mL of PBS) with a protease inhibitor.[14] Centrifuge the homogenate to pellet cellular debris and collect the supernatant for analysis.[13]
2. ELISA Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions.
-
Plate Preparation: Wash the pre-coated 96-well plate twice with Wash Buffer.[8]
-
Sample and Standard Addition: Add 50 µL of the prepared standards and samples to the appropriate wells.[10][13]
-
Detection Reagent A Addition: Immediately add 50 µL of prepared Detection Reagent A (biotin-labeled antibody) to each well.[8][10] Gently tap the plate to mix and incubate for 45-60 minutes at 37°C.[8][9]
-
Washing: Aspirate the liquid from each well and wash the plate three times with Wash Buffer.[8][13]
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (HRP-Streptavidin conjugate) to each well.[8][10] Incubate for 30-60 minutes at 37°C.[8][9]
-
Washing: Aspirate the liquid and wash the plate five times with Wash Buffer.[8][10]
-
Substrate Addition: Add 90 µL of TMB Substrate Solution to each well.[9][10] Incubate for 15-30 minutes at 37°C in the dark.[9][14]
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9][10]
-
Read Absorbance: Read the absorbance of each well at 450 nm immediately using a microplate reader.[10]
-
Calculation: Calculate the concentration of Hyaluronic Acid in the samples by referring to the standard curve.
Visualizations
Hyaluronic Acid Analysis Workflow
References
- 1. Hyaluronan: molecular size-dependent signaling and biological functions in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions between Hyaluronan and Its Receptors (CD44, RHAMM) Regulate the Activities of Inflammation and Cancer [frontiersin.org]
- 3. Hyaluronic Acid: Molecular Mechanisms and Therapeutic Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of hyaluronan in human synovial fluid using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of synovial fluid hyaluronate concentration and polymerisation by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. Advanced Technologies for Biological Fluid Analysis - Creative Proteomics [creative-proteomics.com]
- 8. assaygenie.com [assaygenie.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. cloud-clone.com [cloud-clone.com]
- 11. Validation of an Analytical Method for the Simultaneous Determination of Hyaluronic Acid Concentration and Molecular Weight by Size-Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. abcam.com [abcam.com]
Application Notes and Protocols for Hydroxysafflor Yellow A (HSYA) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Hydroxysafflor yellow A (HSYA) is a primary active component isolated from the flower of Carthamus tinctorius L. It is a compound of significant interest in pharmacological research due to its various biological activities, including anti-inflammatory and antioxidant effects. These application notes provide detailed protocols for the culture of a representative human cell line and the subsequent treatment with HSYA to evaluate its biological effects. The following protocols are intended as a general guideline and may require optimization for specific cell lines and experimental goals.
I. Cell Line Characteristics and Culture
For the purpose of these protocols, we will describe the use of a generic adherent human cell line. It is crucial to refer to the specific cell line's product sheet for detailed information on its origin, morphology, and optimal growth conditions.
Table 1: General Human Adherent Cell Line Culture Parameters
| Parameter | Recommendation |
| Growth Medium | Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 |
| Serum Supplement | 10% Fetal Bovine Serum (FBS) |
| Antibiotics | 1% Penicillin-Streptomycin |
| Culture Temperature | 37°C |
| CO₂ Concentration | 5% |
| Subculture Confluency | 80-90% |
| Subculture Ratio | 1:3 to 1:6 |
| Medium Replacement | Every 2-3 days |
II. Experimental Protocols
A. Cell Seeding for HSYA Treatment
This protocol describes the seeding of cells in preparation for treatment with HSYA. The seeding density will depend on the duration of the experiment and the specific assay to be performed.
Protocol:
-
Cell Detachment:
-
Aspirate the culture medium from a flask of 80-90% confluent cells.
-
Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.[1]
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
-
Cell Counting:
-
Transfer the cell suspension to a 15 mL conical tube and gently pipette to ensure a single-cell suspension.
-
Determine the cell viability and concentration using a hemocytometer and Trypan Blue staining.[1]
-
-
Cell Plating:
-
Dilute the cell suspension to the desired seeding density in pre-warmed complete growth medium.
-
Dispense the cell suspension into the appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates).
-
Incubate the plates at 37°C and 5% CO₂ overnight to allow for cell attachment.
-
B. Preparation and Application of HSYA
Proper preparation of the HSYA stock solution is critical for accurate and reproducible results.
Protocol:
-
Stock Solution Preparation:
-
Dissolve HSYA powder in a suitable solvent, such as sterile water or Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the HSYA stock solution.
-
Prepare serial dilutions of the stock solution in serum-free or complete growth medium to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
Aspirate the medium from the pre-seeded cells.
-
Add the prepared HSYA working solutions to the respective wells.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the HSYA.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
C. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of HSYA as described in Protocol B.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 4 hours.
-
-
Formazan (B1609692) Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Table 2: Representative Cell Viability Data after HSYA Treatment
| HSYA Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (%) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 10 | 1.18 ± 0.06 | 94.4 |
| 25 | 1.05 ± 0.05 | 84.0 |
| 50 | 0.88 ± 0.07 | 70.4 |
| 100 | 0.63 ± 0.04 | 50.4 |
| 200 | 0.38 ± 0.03 | 30.4 |
III. Signaling Pathway Analysis
HSYA has been reported to modulate various signaling pathways, including those related to inflammation such as the NF-κB pathway.[2] The following is a generalized workflow for investigating the effect of HSYA on a target signaling pathway.
Workflow for Signaling Pathway Analysis:
Caption: Experimental workflow for analyzing protein expression changes in a signaling pathway following HSYA treatment.
Illustrative Signaling Pathway: NF-κB Pathway
The NF-κB signaling pathway is a crucial regulator of the inflammatory response. HSYA may exert its anti-inflammatory effects by modulating this pathway.
Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by HSYA.
References
Application Notes and Protocols for In Vitro Evaluation of Hydroxysafflor Yellow A (HSYA) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to assess the biological activities of Hydroxysafflor Yellow A (HSYA), a prominent bioactive compound extracted from the safflower plant (Carthamus tinctorius L.). HSYA has demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, neuroprotective, anti-cancer, and cardiovascular protective activities.[1][2] This document outlines detailed protocols for key assays and summarizes quantitative data to facilitate research and development.
Antioxidant Activity of HSYA
HSYA exhibits significant antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[2][3] In vitro assays are crucial for quantifying this potential.
Data Summary: Antioxidant Activity of HSYA
| Assay Type | Model System | HSYA Concentration | Outcome | Reference |
| DPPH Radical Scavenging | Cell-free | 2.19 - 35.00 mg/mL | Increased scavenging activity with concentration (11.63% - 41.90%) | [3][4] |
| Ferric Reducing Antioxidant Power (FRAP) | Cell-free | 2.19 - 35.00 mg/mL | Increased reducing power with concentration | [3][4] |
| Reactive Oxygen Species (ROS) Reduction | SH-SY5Y cells (OGD/R) | 10 µM | Reduced levels of ROS | [5] |
| Superoxide Dismutase (SOD) & Glutathione Peroxidase (GSH-Px) | SH-SY5Y cells (OGD/R) | 10 µM | Increased levels of SOD and GSH-Px | [5] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is adapted from general procedures for assessing the antioxidant activity of natural compounds.
Materials:
-
This compound (HSYA)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (spectrophotometric grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.
-
Preparation of HSYA Samples: Prepare a stock solution of HSYA and make serial dilutions to obtain a range of concentrations to be tested.
-
Assay: a. In a 96-well plate, add 100 µL of the DPPH working solution to each well. b. Add 100 µL of the different concentrations of HSYA samples to the respective wells. c. For the control, add 100 µL of methanol instead of the HSYA sample. d. For the blank, add 200 µL of methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Anti-Inflammatory Activity of HSYA
HSYA has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways such as the NF-κB pathway.[1][6][7]
Data Summary: Anti-Inflammatory Effects of HSYA
| Assay Type | Model System | HSYA Concentration | Outcome | Reference |
| IL-6 Production (ELISA) | Lipopolysaccharide (LPS)-induced primary microglia | Not specified | Attenuates LPS-induced inflammation | [6] |
| IL-1β and IL-18 Expression (Western Blot) | LPS-induced RAW264.7 macrophages | 50 - 100 µM | Dose-dependent decrease in IL-1β and IL-18 protein expression | [7] |
| NF-κB Activation (Western Blot) | Various models | Varies | Inhibition of NF-κB pathway activation | [1][8][9] |
| IL-17A Production (ELISA, qRT-PCR, Western Blot) | Primary astrocytes (OGD/R) | Not specified | Reduced IL-17A production | [10][11] |
Experimental Protocol: Measurement of IL-6 Production by ELISA
This protocol provides a general guideline for quantifying IL-6 in cell culture supernatants.
Materials:
-
Human or mouse IL-6 ELISA kit
-
Cell culture supernatant from HSYA-treated and untreated cells
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: a. Seed cells (e.g., RAW264.7 macrophages or primary microglia) in a 24-well plate and allow them to adhere. b. Pre-treat the cells with various concentrations of HSYA for a specified time (e.g., 2 hours). c. Stimulate the cells with an inflammatory agent like LPS (e.g., 1 µg/mL) for a designated period (e.g., 24 hours). d. Collect the cell culture supernatant for analysis.
-
ELISA Assay: a. Perform the ELISA according to the manufacturer's instructions provided with the kit. b. Briefly, this involves adding the collected supernatants and standards to the antibody-coated microplate. c. This is followed by a series of incubation, washing, and detection steps involving a biotinylated detection antibody and a streptavidin-HRP conjugate. d. A substrate solution is then added, and the color development is stopped.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of IL-6 in the samples by referring to the standard curve generated from the known concentrations of the IL-6 standard.
Experimental Workflow: Western Blot for NF-κB Activation
Caption: Western blot workflow for assessing NF-κB activation.
Neuroprotective Effects of HSYA
HSYA has shown promise in protecting neurons from various insults, including oxidative stress and excitotoxicity, often studied in models of cerebral ischemia.[10][12][13]
Data Summary: Neuroprotective Activity of HSYA
| Assay Type | Model System | HSYA Concentration | Outcome | Reference |
| Cell Viability (CCK-8) | Hippocampal neurons (OGD/R) | 40, 60, 80 µM | Increased cell viability in a dose-dependent manner | [1][12] |
| LDH Release | Hippocampal neurons (OGD/R) | 40, 60, 80 µM | Decreased LDH leakage | [1] |
| Apoptosis (Western Blot) | Hippocampal neurons (OGD/R) | 40, 60, 80 µM | Decreased Bax/Bcl-2 ratio | [12] |
| Cell Viability (CCK-8) | SH-SY5Y cells (OGD/R) | 10 µM | Restored cell viability | [5] |
Experimental Protocol: Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Assay
This protocol simulates ischemic conditions in vitro.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Glucose-free DMEM
-
Hypoxia chamber or incubator with controlled O2/CO2 levels
-
Cell viability assay kit (e.g., CCK-8 or MTT)
Procedure:
-
Cell Seeding: Plate neuronal cells in a 96-well plate and allow them to adhere and grow to the desired confluency.
-
HSYA Pre-treatment: Treat the cells with different concentrations of HSYA for a specified duration (e.g., 24 hours).
-
Oxygen-Glucose Deprivation (OGD): a. Remove the normal culture medium and wash the cells with glucose-free DMEM. b. Replace the medium with fresh glucose-free DMEM. c. Place the plate in a hypoxia chamber (e.g., 95% N2, 5% CO2) at 37°C for a duration determined by the cell type's sensitivity (e.g., 2-4 hours).
-
Reperfusion: a. Remove the plate from the hypoxia chamber. b. Replace the glucose-free medium with normal, glucose-containing culture medium. c. Return the plate to a normoxic incubator (95% air, 5% CO2) for a reperfusion period (e.g., 24 hours).
-
Assessment of Cell Viability: a. Following reperfusion, assess cell viability using a CCK-8 or MTT assay according to the manufacturer's protocol. b. This typically involves adding the reagent to the wells, incubating for 1-4 hours, and then measuring the absorbance.
Anti-Cancer Activity of HSYA
HSYA has been reported to inhibit the proliferation, migration, and invasion of various cancer cells, as well as induce apoptosis.[1][5][13][14]
Data Summary: Anti-Cancer Effects of HSYA
| Assay Type | Cell Line | HSYA Concentration | Outcome | Reference |
| Cell Viability | HCT116 (Colorectal cancer) | 25, 50, 100 µM | Significant reduction in cell viability | [5][13] |
| Colony Formation | HCT116 | 25, 50, 100 µM | Inhibition of colony formation in a concentration-dependent manner | [5][13] |
| Migration (Wound-healing) | HCT116 | 25, 50, 100 µM | Inhibition of cell migration | [5][13] |
| Invasion (Transwell) | HCT116 | 25, 50, 100 µM | Inhibition of cell invasion | [5][13] |
| Apoptosis (TUNEL) | HCT116 | 25, 50, 100 µM | Promotion of apoptosis | [5][13] |
Experimental Protocol: Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Cancer cell line (e.g., HCT116)
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coating of Transwell Inserts: a. Thaw Matrigel on ice. b. Dilute the Matrigel with cold, serum-free medium. c. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 4 hours to allow for gelling.
-
Cell Preparation: a. Culture cancer cells to sub-confluency. b. Serum-starve the cells for 12-24 hours. c. Harvest the cells and resuspend them in serum-free medium at a specific concentration.
-
Invasion Assay: a. Add medium containing a chemoattractant to the lower chamber of the Transwell plate. b. Add the cell suspension in serum-free medium, containing different concentrations of HSYA, to the upper chamber of the Matrigel-coated inserts. c. Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
Staining and Quantification: a. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. b. Fix the invading cells on the lower surface of the membrane with methanol. c. Stain the cells with crystal violet. d. Wash the inserts to remove excess stain. e. Count the number of stained, invaded cells in several random fields under a microscope.
Signaling Pathway: HSYA in Colorectal Cancer
Caption: HSYA inhibits colorectal cancer progression via the PPARγ/PTEN/Akt pathway.
Cardiovascular Protective Effects of HSYA
HSYA exerts protective effects on cardiomyocytes and endothelial cells, which are relevant to the treatment of cardiovascular diseases like myocardial ischemia.[15][16]
Data Summary: Cardiovascular Protective Effects of HSYA
| Assay Type | Model System | HSYA Concentration | Outcome | Reference |
| Myocardial Enzyme Release (LDH, CK-MB) | Neonatal rat primary cardiomyocytes (HR) | Dose-dependent | Reduced levels of LDH and CK-MB | [15] |
| Apoptosis (TUNEL, JC-1) | Neonatal rat primary cardiomyocytes (HR) | Dose-dependent | Inhibition of apoptosis | [15] |
| Calcium Overload | Neonatal rat primary cardiomyocytes (HR) | Dose-dependent | Inhibition of calcium overload | [15] |
| Cell Viability | H9c2 cardiomyoblasts | Varies | Protective against various insults | [7][17][18] |
Experimental Protocol: Hypoxia/Reoxygenation (HR) in H9c2 Cardiomyoblasts
This protocol is a common in vitro model for myocardial ischemia/reperfusion injury.
Materials:
-
H9c2 rat cardiomyoblast cell line
-
Culture medium (e.g., DMEM)
-
Hypoxia chamber
-
Reagents for assessing cell injury (e.g., LDH assay kit, apoptosis detection kit)
Procedure:
-
Cell Culture: Culture H9c2 cells in standard conditions until they reach the desired confluency.
-
HSYA Treatment: Pre-treat the cells with various concentrations of HSYA for a specified time.
-
Hypoxia: a. Replace the culture medium with fresh, serum-free medium. b. Place the cells in a hypoxia chamber for a duration sufficient to induce injury (e.g., 6-12 hours).
-
Reoxygenation: a. Return the cells to a normoxic incubator. b. Replace the medium with fresh, complete culture medium and incubate for a reoxygenation period (e.g., 12-24 hours).
-
Assessment of Cell Injury: a. LDH Release: Collect the culture supernatant and measure LDH activity using a commercially available kit as an indicator of cell membrane damage. b. Apoptosis: Assess apoptosis using methods such as TUNEL staining or flow cytometry with Annexin V/PI staining.
Signaling Pathway: General Cardioprotective Mechanisms of HSYA
Caption: HSYA's cardioprotective effects are mediated by multiple signaling pathways.
References
- 1. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 2. broadpharm.com [broadpharm.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotective Effect by Reducing Aβ Toxicity Through Inhibiting Endoplasmic Reticulum Stress in Oxygen-Glucose Deprivation/Reperfusion Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. Evaluating metabolic changes in H9c2 cardiomyoblasts exposed to LPS: Towards understanding sepsis mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Transwell migration and invasion assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 15. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journal.uii.ac.id [journal.uii.ac.id]
Application Notes and Protocols: Hydroxysafflor yellow A (HSYA) Animal Models for In Vivo Studies
Introduction Hydroxysafflor yellow A (HSYA) is a primary water-soluble active component extracted from the flowers of Carthamus tinctorius L., commonly known as safflower.[1] It is recognized for a wide range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and antioxidant effects.[2][3] Preclinical in vivo studies utilizing various animal models have been instrumental in elucidating the therapeutic potential and underlying mechanisms of HSYA across different pathological conditions. These studies have shown that HSYA can ameliorate tissue injury by modulating key signaling pathways involved in apoptosis, inflammation, and oxidative stress.[3][4]
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing HSYA in relevant in vivo animal models.
General Experimental Workflow for HSYA In Vivo Studies
A typical workflow for investigating the efficacy of HSYA in an animal model involves several key stages, from initial animal preparation to final data analysis.
Caption: General workflow for in vivo HSYA studies.
Application Note 1: Neuroprotection in Cerebral Ischemia
HSYA has demonstrated significant neuroprotective effects in animal models of focal cerebral ischemia, primarily by reducing infarct volume, attenuating oxidative stress, and inhibiting neuronal apoptosis.[4][5]
Quantitative Data Summary
| Animal Model | Species | HSYA Dosage & Route | Key Quantitative Findings | Reference |
| Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) | Sprague-Dawley Rats | 2, 4, 8 mg/kg; tail vein | Dose-dependently decreased neurological deficit scores and reduced infarct area. Downregulated ROS and MDA; upregulated GSH-Px and SOD. | [4][5] |
| MCAO/R | WKY Rats | 6.0 mg/kg; sublingual vein | Significantly decreased neurological deficit scores and reduced infarct area, comparable to nimodipine (B1678889) (0.2 mg/kg). | [5] |
Experimental Protocol: MCAO/R Model
This protocol is adapted from methodologies described in studies investigating HSYA's neuroprotective effects.[4]
-
Animals: Male Sprague-Dawley rats (250–300 g) are used. Animals should be acclimatized for at least one week before surgery.[6]
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 40 mg/kg, intraperitoneally).
-
Surgical Procedure:
-
Place the rat in a supine position. Make a midline cervical incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Carefully separate the arteries from surrounding tissues. Ligate the distal end of the ECA.
-
Insert a nylon monofilament (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.
-
Suture the incision.
-
-
HSYA Administration: Administer HSYA (e.g., 2, 4, or 8 mg/kg) or vehicle (saline) via tail vein injection immediately after the onset of reperfusion and continue for a specified duration (e.g., three consecutive days).[4]
-
Outcome Assessment:
-
Neurological Deficit Scoring: Evaluate motor deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-4 scale).
-
Infarct Volume: At the end of the experiment, euthanize the animals, section the brains, and perform 2,3,5-triphenyltetrazolium chloride (TTC) staining to measure the infarct volume.
-
Biochemical Analysis: Collect serum or brain tissue homogenates to measure levels of oxidative stress markers like malondialdehyde (MDA), superoxide (B77818) dismutase (SOD), and reactive oxygen species (ROS) via ELISA.[4]
-
Signaling Pathway: HSYA Regulation of SIRT1
HSYA protects against ischemia/reperfusion injury by activating the SIRT1 signaling pathway, which helps to mitigate oxidative stress and apoptosis.[4]
Caption: HSYA activates SIRT1 to confer neuroprotection.
Application Note 2: Cardioprotection in Ischemic Heart Disease
A systematic review and meta-analysis of animal studies concluded that HSYA exerts significant cardioprotective effects by reducing myocardial infarct size, improving cardiac function, and modulating inflammation, apoptosis, and oxidative stress.[3][7]
Quantitative Data Summary
| Animal Model | Species | HSYA Dosage & Route | Key Quantitative Findings | Reference |
| Ischemic Heart Disease (General) | Rodents (Rats, Mice) | Various | Significantly decreased myocardial infarct size (SMD: -2.82). Reduced serum cTnI and CK-MB levels. | [3][7] |
| Myocardial Ischemia | Rodents | Various | Reduced levels of inflammatory markers (TNF-α, IL-6) and oxidative stress marker (MDA). Increased levels of antioxidant (SOD). | [3][7] |
Experimental Protocol: Myocardial Ischemia/Reperfusion (I/R)
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Anesthesia and Ventilation: Anesthetize the animal and maintain ventilation with a rodent ventilator.
-
Surgical Procedure:
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture (e.g., 6-0 silk) under the LAD and use a snare to induce ischemia for a set period (e.g., 30 minutes).
-
Release the snare to allow reperfusion (e.g., 24 hours).
-
-
HSYA Administration: Administer HSYA or vehicle via a clinically relevant route (e.g., intravenous) at various time points relative to the I/R injury.
-
Outcome Assessment:
-
Infarct Size Measurement: Use Evans blue and TTC staining to delineate the area at risk and the infarcted area.
-
Cardiac Function: Assess parameters like Left Ventricular Ejection Fraction (LVEF) and fractional shortening using echocardiography.
-
Biomarker Analysis: Measure cardiac troponin I (cTnI), creatine (B1669601) kinase-MB (CK-MB), TNF-α, and IL-6 in serum samples.[3][7]
-
Signaling Pathway: HSYA and PI3K/Akt Pathway
HSYA's cardioprotective effects are partly mediated through the activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.[1][3][7]
Caption: HSYA promotes cardioprotection via the PI3K/Akt pathway.
Application Note 3: Neuroprotection in Spinal Cord Injury (SCI)
HSYA has been shown to alleviate secondary neuronal death following spinal cord injury by reducing oxidative stress, inflammation, and apoptosis.[2][8]
Quantitative Data Summary
| Animal Model | Species | HSYA Dosage & Route | Key Quantitative Findings | Reference |
| Spinal Cord Compression Injury | Sprague-Dawley Rats | 8 mg/kg at 1 & 6h post-injury, then 14 mg/kg daily for 7 days; i.p. | Significantly improved locomotor recovery (BBB scores). Reduced MPO activity and nitrotyrosine levels. Decreased activation of NF-κB and caspase-3. | [2][8] |
Experimental Protocol: Spinal Cord Compression Model
This protocol is based on the methodology used to evaluate HSYA in a rat model of SCI.[2][8]
-
Animals: Adult female Sprague-Dawley rats.
-
Anesthesia: Anesthetize the animal as previously described.
-
Surgical Procedure:
-
Perform a laminectomy at the T9-T10 vertebral level to expose the spinal cord.
-
Induce a moderate contusion injury by applying a vascular clip (e.g., force of 50 g) to the dura for a specified duration (e.g., 1 minute).
-
Remove the clip and close the muscle layers and skin.
-
-
HSYA Administration: Administer HSYA (8 mg/kg, intraperitoneally) at 1 and 6 hours post-injury, followed by a daily dose (14 mg/kg, i.p.) for 7 days. The control group receives an equal volume of saline.[2]
-
Outcome Assessment:
-
Locomotor Function: Assess hindlimb motor function using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale at regular intervals post-injury.
-
Histology: At the study endpoint, perfuse the animals and collect the spinal cord tissue. Perform H&E staining to assess tissue damage and TUNEL staining to quantify apoptotic cells.
-
Western Blot/EMSA: Analyze protein extracts from the spinal cord tissue to measure levels of inflammatory proteins (e.g., TNF-α, IL-1β), apoptotic markers (caspase-3), and the activation of transcription factors like NF-κB.[2]
-
Signaling Pathway: HSYA Inhibition of NF-κB
In SCI, HSYA exerts anti-inflammatory and anti-apoptotic effects by inhibiting the activation and nuclear translocation of NF-κB.[2]
Caption: HSYA inhibits inflammation by blocking NF-κB activation.
Application Note 4: Anti-Fibrosis in Subcutaneous Scarring
HSYA has been shown to improve subcutaneous scars by inhibiting inflammation and collagen deposition, a process mediated through the TLR4/NF-κB signaling pathway.[9][10]
Quantitative Data Summary
| Animal Model | Species | HSYA Dosage & Route | Key Quantitative Findings | Reference |
| Anticoagulant-induced Subcutaneous Scar | New Zealand Rabbits | Low, Medium, High doses; intragastric | Dose-dependently reduced concentrations of TGF-β1 and IL-1β. Decreased collagen volume fraction (CVF) in Masson staining. Downregulated protein and gene expression of Collagen I, Collagen III, TLR4, and NF-κB(p65). | [9][10] |
Experimental Protocol: Anticoagulant-Induced Scar Model
This protocol is based on a study investigating HSYA's effect on subcutaneous scarring in rabbits.[9]
-
Animals: Male New Zealand rabbits (2.0-2.5 kg).
-
Model Induction: Administer anticoagulant injections into the subcutaneous tissue of the periumbilical region to induce tissue damage and subsequent scarring.
-
HSYA Administration: Following model induction, administer different doses of HSYA (low, medium, high) or vehicle via intragastric gavage daily for the duration of the study.
-
Outcome Assessment:
-
Histology: At the endpoint, collect subcutaneous tissue from the injection sites. Perform H&E staining to assess general pathology and Masson's trichrome staining to quantify collagen deposition and fibrosis.
-
ELISA: Measure the concentrations of pro-fibrotic and inflammatory cytokines, such as TGF-β1 and IL-1β, in tissue homogenates.[9]
-
Immunohistochemistry (IHC) & RT-qPCR: Evaluate the protein and gene expression levels of key targets, including Collagen I, Collagen III, TLR4, and NF-κB(p65), in the tissue samples.[9][10]
-
Signaling Pathway: HSYA and TLR4/NF-κB Pathway
HSYA improves subcutaneous scarring by inhibiting the TLR4/NF-κB pathway, leading to reduced inflammation and collagen synthesis.[9]
Caption: HSYA mitigates scarring via the TLR4/NF-κB pathway.
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 5. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The IMPROVE Guidelines (Ischaemia Models: Procedural Refinements Of in Vivo Experiments) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound for ischemic heart diseases: a systematic review and meta-analysis of animal experiments [frontiersin.org]
- 8. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
Optimizing Hydroxysafflor Yellow A (HSYA) Dosage for Preclinical Animal Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the effective use of Hydroxysafflor yellow A (HSYA) in animal experiments. The information herein is intended to guide researchers in optimizing dosage, understanding the compound's safety profile, and implementing robust experimental designs.
Application Notes
Overview of this compound (HSYA)
This compound (HSYA) is the primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It is a water-soluble compound with a growing body of evidence supporting its therapeutic potential in a variety of disease models. Preclinical studies have demonstrated its antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective properties. These characteristics make HSYA a promising candidate for the treatment of cardiovascular and cerebrovascular diseases.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetic profile of HSYA is crucial for designing effective dosing regimens. Studies in rats and dogs have shown that HSYA exhibits linear pharmacokinetics after intravenous administration, with dosage ranges of 3 to 24 mg/kg in rats and 6 to 24 mg/kg in dogs.[1] The primary route of elimination is renal excretion. The oral bioavailability of HSYA is low, necessitating alternative administration routes for optimal systemic exposure in many experimental settings.
Toxicity Profile
HSYA is generally considered to have low toxicity in vivo. A subchronic toxicity study in rats involving daily intraperitoneal injections for 90 days revealed slight nephrotoxicity only at a high dose of 180 mg/kg.[2] Doses of 60 mg/kg and below did not produce this effect.[2] While a precise LD50 value is not consistently reported in the literature, the available data suggests a favorable safety profile within the effective dose ranges.
Table 1: HSYA Toxicity Data
| Species | Administration Route | Dosage | Observed Effects | Reference |
| Rat | Intraperitoneal (90 days) | 20 mg/kg/day | No significant toxicity observed. | [2] |
| Rat | Intraperitoneal (90 days) | 60 mg/kg/day | Prolonged blood coagulation time (reversible). | [2] |
| Rat | Intraperitoneal (90 days) | 180 mg/kg/day | Slight nephrotoxicity, increased liver index, prolonged blood coagulation time (reversible). | [2] |
Factors Influencing Dosage Selection
The optimal dosage of HSYA is dependent on several factors:
-
Animal Model: The species, strain, age, and weight of the animal will influence drug metabolism and distribution.
-
Disease Model: The type and severity of the induced disease can affect the required therapeutic dose.
-
Administration Route: The method of administration (e.g., intravenous, intraperitoneal, oral) significantly impacts bioavailability and, consequently, the effective dose.
-
Desired Therapeutic Effect: The specific biological endpoint being measured will guide the necessary dosage to achieve a statistically significant outcome.
Quantitative Data Summary
The following table summarizes effective dosages of HSYA reported in various preclinical models. This information can serve as a starting point for dose-ranging studies.
Table 2: Effective HSYA Dosages in Preclinical Models
| Disease Model | Animal Species | Administration Route | Dosage | Key Findings | Reference |
| Cerebral Ischemia/Reperfusion | Rat | Common Carotid Artery | 8 mg/kg, 16 mg/kg | Improved cognitive function and rescued impaired long-term potentiation. | [3][4] |
| Cerebral Ischemia/Reperfusion | Rat | Tail Vein Injection | 2 mg/kg, 4 mg/kg | Reduced neurological symptom score, brain water content, and infarct area. | [5] |
| Parkinson's Disease Model (MPTP-induced) | Mouse | Intraperitoneal | 8 mg/kg | Prevented motor deficits and attenuated the reduction of dopamine. | [6] |
| Venous Thromboembolism | Mouse | Not Specified | Not Specified | Ameliorated venous thromboembolism by depleting neutrophil extracellular traps. | [7] |
| Acute Kidney Injury (Ischemia/Reperfusion) | Rat | Not Specified | Not Specified | Protective effect against acute kidney injury. | [8] |
Experimental Protocols
Protocol 1: Preparation and Administration of HSYA for In Vivo Studies
Materials:
-
This compound (HSYA) powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles appropriate for the chosen administration route
Procedure:
-
Calculate the required amount of HSYA based on the desired dose and the number and weight of the animals.
-
Dissolve the HSYA powder in sterile 0.9% saline to the final desired concentration.
-
Vortex the solution until the HSYA is completely dissolved.
-
Sterilize the HSYA solution by passing it through a 0.22 µm sterile filter into a sterile container.
-
Administer the prepared HSYA solution to the animals via the chosen route (e.g., intravenous, intraperitoneal). The volume of administration should be appropriate for the size of the animal.
Protocol 2: Evaluation of HSYA Efficacy in a Murine Model of Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
Animal Model:
-
Male Sprague-Dawley rats (250-300 g)
Procedure:
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane, pentobarbital (B6593769) sodium).
-
MCAO Surgery:
-
Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a nylon monofilament suture (e.g., 4-0) with a rounded tip into the ICA via the ECA stump and advance it approximately 18-20 mm to occlude the origin of the middle cerebral artery (MCA).
-
After 90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
-
HSYA Administration:
-
Post-Operative Care:
-
Suture the incision and allow the animals to recover in a warm environment.
-
Provide soft food and easy access to water.
-
Monitor the animals for neurological deficits.
-
-
Endpoint Analysis (24-72 hours post-MCAO):
-
Neurological Scoring: Assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Sacrifice the animals, remove the brains, and slice them into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Histological Analysis: Perform histological staining (e.g., H&E, Nissl) to assess neuronal damage.
-
Biochemical Assays: Analyze brain tissue homogenates for markers of oxidative stress and inflammation.
-
Protocol 3: Assessment of HSYA Cardioprotective Effects in a Rat Model of Myocardial Infarction
Animal Model:
-
Male Wistar rats (250-300 g)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rats and provide mechanical ventilation.
-
Myocardial Infarction Induction:
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the appearance of a pale area on the ventricle.
-
After a period of ischemia (e.g., 30 minutes), release the suture to allow for reperfusion.
-
-
HSYA Administration:
-
Administer HSYA (dose to be determined by a pilot study, e.g., in the range of 20-40 mg/kg) intravenously at the onset of reperfusion. A vehicle control group should be included.
-
-
Post-Operative Care:
-
Close the thoracic cavity and allow the animals to recover.
-
Administer analgesics as required.
-
-
Endpoint Analysis (e.g., 24 hours or later post-MI):
-
Echocardiography: Assess cardiac function (e.g., ejection fraction, fractional shortening) in living animals.
-
Infarct Size Measurement: Sacrifice the animals, excise the hearts, and perform TTC staining on ventricular slices to determine the infarct size.
-
Histological Analysis: Use stains such as Masson's trichrome to assess fibrosis and tissue damage.
-
Biochemical Markers: Measure serum levels of cardiac enzymes (e.g., troponin, CK-MB).
-
Signaling Pathways and Visualizations
HSYA exerts its therapeutic effects by modulating several key signaling pathways. The following diagrams illustrate the proposed mechanisms of action.
HSYA's Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. HSYA has been shown to activate this pathway, leading to the inhibition of apoptosis and promotion of cell survival in various injury models.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The subchronic toxicity of this compound of 90 days repeatedly intraperitoneal injections in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (HSYA) Improves Learning and Memory in Cerebral Ischemia Reperfusion-Injured Rats via Recovering Synaptic Plasticity in the Hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Effects of this compound in the attenuation of MPTP neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSYA ameliorates venous thromboembolism by depleting the formation of TLR4/NF-κB pathway-dependent neutrophil extracellular traps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for HSYA Nanoparticle Formulation for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside extracted from the safflower plant (Carthamus tinctorius L.). It possesses a range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its clinical application is often limited by its poor lipid solubility and low oral bioavailability.[1] Encapsulating HSYA into nanoparticle formulations presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy for conditions such as cerebral ischemia and inflammatory diseases.
These application notes provide detailed protocols for the synthesis, characterization, and in vitro evaluation of HSYA-loaded nanoparticles, specifically focusing on chitosan (B1678972) nanoparticles and solid lipid nanoparticles. Additionally, protocols for assessing cellular uptake and information on the molecular signaling pathways affected by HSYA are presented.
Data Presentation: Physicochemical Characteristics of HSYA Nanoparticles
The following tables summarize typical quantitative data for different HSYA nanoparticle formulations.
Table 1: Characteristics of HSYA-Loaded Chitosan Nanoparticles
| Parameter | Typical Value | Method of Analysis |
| Particle Size (nm) | 200 - 500 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | +20 to +40 | Electrophoretic Light Scattering |
| Drug Loading Efficiency (%) | 50 - 80 | UV-Vis Spectrophotometry |
| Encapsulation Efficiency (%) | 60 - 90 | UV-Vis Spectrophotometry |
Table 2: Characteristics of HSYA-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Typical Value | Method of Analysis |
| Particle Size (nm) | 100 - 300 | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.25 | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | -10 to -30 | Electrophoretic Light Scattering |
| Drug Loading Efficiency (%) | 60 - 85 | High-Performance Liquid Chromatography (HPLC) |
| Encapsulation Efficiency (%) | 70 - 95 | High-Performance Liquid Chromatography (HPLC) |
Table 3: In Vitro Drug Release Kinetics of HSYA from Nanoparticles
| Formulation | Time to 50% Release (hours) | Release Mechanism |
| HSYA-Chitosan NP | 8 - 12 | Diffusion and polymer erosion |
| HSYA-SLN | 12 - 24 | Diffusion from lipid matrix |
Experimental Protocols
Protocol 1: Synthesis of HSYA-Loaded Chitosan Nanoparticles via Ionic Gelation
This protocol describes the preparation of HSYA-loaded chitosan nanoparticles using the ionic gelation method, which involves the electrostatic interaction between positively charged chitosan and a negatively charged cross-linking agent, such as sodium tripolyphosphate (TPP).[3][4][5]
Materials:
-
Low molecular weight chitosan
-
This compound (HSYA)
-
Glacial acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Freeze dryer (optional)
Procedure:
-
Preparation of Chitosan Solution:
-
Dissolve 100 mg of low molecular weight chitosan in 100 mL of a 1% (v/v) aqueous acetic acid solution.
-
Stir the solution overnight at room temperature to ensure complete dissolution.
-
Adjust the pH of the chitosan solution to 4.5-5.0 using 1 M NaOH.
-
-
HSYA Incorporation:
-
Dissolve the desired amount of HSYA in the chitosan solution. Gently stir until a homogenous solution is obtained.
-
-
Preparation of TPP Solution:
-
Dissolve 50 mg of TPP in 50 mL of deionized water to prepare a 1 mg/mL solution.
-
-
Nanoparticle Formation:
-
While stirring the HSYA-chitosan solution at a constant speed (e.g., 700 rpm), add the TPP solution dropwise.
-
Continue stirring for 30-60 minutes at room temperature. The formation of nanoparticles is indicated by the appearance of an opalescent suspension.
-
-
Purification:
-
Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove unreacted reagents.
-
-
Storage:
-
The purified nanoparticles can be stored as a suspension at 4°C or lyophilized for long-term storage.
-
Protocol 2: Synthesis of HSYA-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol details the formulation of HSYA-loaded SLNs using a hot homogenization technique followed by ultrasonication.[6][7][8][9][10]
Materials:
-
HSYA
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
Ultrasonicator (probe sonicator)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Preparation of Lipid Phase:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Disperse the desired amount of HSYA in the molten lipid with continuous stirring.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles at 500-1500 bar).
-
Alternatively, or in combination, sonicate the pre-emulsion using a probe sonicator.
-
-
Nanoparticle Solidification:
-
Cool the resulting nanoemulsion to room temperature or in an ice bath while stirring to allow the lipid to solidify and form SLNs.
-
-
Purification and Storage:
-
The SLN dispersion can be used directly or purified by centrifugation or dialysis to remove excess surfactant.
-
Store the SLN dispersion at 4°C.
-
Protocol 3: Determination of Drug Loading and Encapsulation Efficiency
Procedure:
-
Sample Preparation:
-
Lyophilize a known amount of the HSYA nanoparticle suspension.
-
-
Total Drug Content (Td):
-
Accurately weigh the lyophilized nanoparticles.
-
Dissolve the nanoparticles in a suitable solvent (e.g., methanol) to break the nanoparticles and release the encapsulated HSYA.
-
Determine the concentration of HSYA using UV-Vis spectrophotometry or HPLC.
-
-
Free Drug Content (Fd):
-
Centrifuge a known volume of the nanoparticle suspension.
-
Measure the concentration of HSYA in the supernatant.
-
-
Calculations:
-
Drug Loading Efficiency (%) = ( (Td - Fd) / Weight of Nanoparticles ) x 100
-
Encapsulation Efficiency (%) = ( (Td - Fd) / Td ) x 100
-
Protocol 4: In Vitro Drug Release Study using Dialysis Bag Method
This method is commonly used to assess the release kinetics of a drug from a nanoparticle formulation.[11][12][13][14]
Materials:
-
HSYA nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off, MWCO, appropriate to retain nanoparticles but allow free drug to pass, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Magnetic stirrer
Procedure:
-
Membrane Preparation:
-
Cut the dialysis membrane to the desired length and activate it according to the manufacturer's instructions.
-
-
Loading the Dialysis Bag:
-
Pipette a known volume (e.g., 1-2 mL) of the HSYA nanoparticle suspension into the dialysis bag and seal both ends securely.
-
-
Release Study:
-
Immerse the sealed dialysis bag in a beaker containing a known volume of pre-warmed PBS (pH 7.4) (e.g., 100 mL) to ensure sink conditions.
-
Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
-
Analysis:
-
Determine the concentration of HSYA in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 5: Cellular Uptake Study using Flow Cytometry
This protocol outlines a method to quantitatively assess the cellular uptake of fluorescently labeled HSYA nanoparticles.[15][16][17][18][19]
Materials:
-
Fluorescently labeled HSYA nanoparticles (e.g., using FITC)
-
Cell line of interest (e.g., endothelial cells, macrophages)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cells in a multi-well plate at an appropriate density and allow them to adhere and grow overnight.
-
-
Nanoparticle Treatment:
-
Treat the cells with different concentrations of fluorescently labeled HSYA nanoparticles and incubate for various time points (e.g., 1, 4, 24 hours).
-
Include an untreated cell population as a negative control.
-
-
Cell Harvesting:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Harvest the cells using trypsin-EDTA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellet in PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of individual cells.
-
The shift in fluorescence intensity of the treated cells compared to the control cells indicates the extent of nanoparticle uptake.
-
Signaling Pathways and Experimental Workflows
HSYA-Mediated Signaling Pathways
HSYA has been shown to exert its anti-inflammatory effects by modulating key signaling pathways. Specifically, HSYA can suppress the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2] In the context of cerebral ischemia, a nanoemulsion formulation of HSYA has been suggested to act via the COX2/PGD2/DPs pathway.
The diagram below illustrates the inhibitory effect of HSYA on the NF-κB and MAPK signaling cascades, which are often activated by inflammatory stimuli.
Caption: HSYA nanoparticle-mediated inhibition of NF-κB and MAPK pathways.
Experimental Workflow Diagrams
The following diagrams, generated using DOT language, illustrate the workflows for the key experimental protocols.
Caption: Workflow for HSYA-loaded chitosan nanoparticle synthesis.
Caption: Workflow for HSYA-loaded solid lipid nanoparticle synthesis.
Caption: Workflow for in vitro drug release study.
Caption: Workflow for cellular uptake analysis by flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Chitosan Nanoparticles Prepared by Ionotropic Gelation: An Overview of Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chitosan Nanoparticles-Based Ionic Gelation Method: A Promising Candidate for Plant Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. High-pressure homogenization method: Significance and symbolism [wisdomlib.org]
- 8. Medium scale production of solid lipid nanoparticles (SLN) by high pressure homogenization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 11. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle uptake measured by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Nanoparticle Uptake Measured by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Improving the Oral Bioavailability of Hydroxysafflor Yellow A (HSYA) with Chitosan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is the primary active component of the safflower plant (Carthamus tinctorius L.), known for its therapeutic effects on cardiovascular and cerebrovascular diseases.[1][2] However, its clinical application via oral administration is significantly hindered by its low oral bioavailability, which is attributed to its hydrophilic nature and poor membrane permeability.[1][2][3][4] Chitosan (B1678972), a natural, biocompatible, and biodegradable polysaccharide, has emerged as a promising excipient to enhance the oral absorption of hydrophilic drugs like HSYA.[5][6][7] This document provides detailed application notes and protocols for the preparation and evaluation of HSYA-chitosan formulations to improve oral bioavailability.
Chitosan's effectiveness as an absorption enhancer stems from its mucoadhesive properties and its ability to transiently open the tight junctions between intestinal epithelial cells, facilitating the paracellular transport of hydrophilic molecules.[5][6][8][9]
Data Presentation
The following tables summarize the quantitative data from pharmacokinetic studies comparing the oral bioavailability of HSYA alone and in combination with chitosan-based formulations.
Table 1: Pharmacokinetic Parameters of HSYA and HSYA-Chitosan Formulations in Rats
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| HSYA Solution | 0.105 | 0.5 | 10.29 | 100 | [10] |
| HSYA/Sodium Caprate | - | - | - | 284.2 | [1][2] |
| HSYA-Chitosan Granules with Sodium Caprate | - | - | - | 476 | [1][2] |
| HSYA-Phospholipid Complex Oil Solution | 2.063 | - | 381.145 (AUC0-8h) | - | [10] |
Note: "-" indicates data not available in the cited sources.
Table 2: In Vitro Permeability of HSYA Formulations across Caco-2 Cell Monolayers
| Formulation | Concentration (mg/mL) | Apparent Permeability Coefficient (Papp) (cm/s) | Improvement Factor | Reference |
| HSYA Solution | 0.4 | (3.52 ± 1.41) × 10⁻⁶ | - | [11][12] |
| HSYA-SDEDDS | 0.4 | (6.62 ± 2.61) × 10⁻⁶ | 1.88 | [11][12] |
Note: SDEDDS (Self-Double-Emulsifying Drug Delivery System) is another formulation strategy for HSYA, included here for comparison of permeability enhancement.
Experimental Protocols
Protocol 1: Preparation of HSYA-Chitosan Complex
This protocol describes the preparation of an HSYA-chitosan complex based on the ionic interaction between the negatively charged HSYA and the positively charged chitosan.
Materials:
-
This compound (HSYA)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Deionized water
-
Freeze-dryer
Procedure:
-
Chitosan Solution Preparation: Prepare a 1% (w/v) chitosan solution by dissolving chitosan powder in a 1% (v/v) acetic acid aqueous solution with magnetic stirring at room temperature until a clear solution is obtained.[13]
-
HSYA Solution Preparation: Prepare an HSYA solution by dissolving HSYA powder in deionized water.
-
Complex Formation:
-
Accurately weigh HSYA and chitosan at a mass ratio of 1:2.[2]
-
Add the HSYA solution to the chitosan solution under continuous stirring. The interaction between the positively charged amino groups of chitosan and the negatively charged groups of HSYA will lead to the formation of the complex.
-
The pH of the solution can be adjusted to optimize complex formation.
-
-
Optimization of Complex Formation (Optional but Recommended): To maximize the binding rate, several factors can be optimized, including the molecular weight of chitosan, the pH of the solution, the mass ratio of HSYA to chitosan, reaction temperature, and reaction time.[2]
-
Isolation of the Complex: The resulting HSYA-chitosan complex can be isolated by freeze-drying the solution to obtain a powder.[2]
-
Determination of Binding Rate: To determine the binding efficiency, the amount of free HSYA in the supernatant after centrifugation of the complex solution can be measured using a suitable analytical method like HPLC. The binding rate can be calculated using the following formula: Binding Rate (%) = [(Total HSYA - Free HSYA) / Total HSYA] x 100
Protocol 2: Preparation of HSYA-Loaded Chitosan Nanoparticles
This protocol details the preparation of HSYA-loaded chitosan nanoparticles using the ionic gelation method.[13][14][15]
Materials:
-
HSYA-Chitosan complex (from Protocol 1) or HSYA and Chitosan separately
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Deionized water
-
Surfactant (e.g., Tween 80) (optional)
-
Ultracentrifuge
Procedure:
-
Chitosan Solution Preparation: Prepare a chitosan solution (e.g., 0.5 mg/mL) in 1% acetic acid. If not using the pre-formed complex, HSYA can be added to this solution.
-
TPP Solution Preparation: Prepare an aqueous solution of TPP (e.g., 1.0 mg/mL).
-
Nanoparticle Formation:
-
Optionally, add a surfactant like Tween 80 (e.g., 0.005-0.02% v/v) to the chitosan solution to prevent particle aggregation.[14]
-
Under constant magnetic stirring at room temperature, add the TPP solution dropwise to the chitosan solution.[13] The volume ratio of TPP to chitosan solution can be optimized (e.g., 2:5).[14]
-
Nanoparticles will form spontaneously due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.
-
-
Separation of Nanoparticles: The nanoparticle suspension is then centrifuged at high speed (e.g., 14,000 x g) for a specified time (e.g., 20 minutes) to separate the nanoparticles from the solution.[14]
-
Washing: The nanoparticle pellet is washed with deionized water to remove any unreacted reagents and then re-centrifuged.
-
Resuspension or Lyophilization: The final nanoparticle pellet can be resuspended in a suitable medium for immediate use or lyophilized for long-term storage.
Protocol 3: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to evaluate the oral bioavailability of HSYA-chitosan formulations in a rat model.[4]
Materials:
-
Male Sprague-Dawley (SD) rats (or other suitable strain)
-
HSYA-chitosan formulation
-
Control HSYA solution
-
Oral gavage needles
-
Heparinized tubes for blood collection
-
Centrifuge
-
HPLC system for HSYA analysis
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Grouping and Dosing:
-
Divide the rats into two groups: a control group receiving HSYA solution and a test group receiving the HSYA-chitosan formulation.
-
Administer the respective formulations orally via gavage at a predetermined dose of HSYA (e.g., 5 mg/kg).[4]
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.[4]
-
Collect the blood samples into heparinized tubes.
-
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 12,000 rpm for 5 minutes) to separate the plasma.[4] Store the plasma samples at -20°C or lower until analysis.
-
HPLC Analysis:
-
Develop and validate an HPLC method for the quantification of HSYA in rat plasma. This typically involves protein precipitation, extraction, and chromatographic separation.
-
Analyze the plasma samples to determine the concentration of HSYA at each time point.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of HSYA versus time for each group.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Calculate the relative oral bioavailability of the HSYA-chitosan formulation compared to the HSYA solution using the formula: Relative Bioavailability (%) = (AUCtest / AUCcontrol) x (Dosetest / Dosecontrol) x 100
-
Mandatory Visualizations
Caption: Experimental workflow for improving HSYA oral bioavailability.
Caption: Mechanism of chitosan-enhanced HSYA absorption.
Signaling Pathways
While the primary mechanism of chitosan's absorption enhancement is physical (mucoadhesion and opening of tight junctions), HSYA itself has been shown to interact with various signaling pathways once absorbed. For instance, HSYA can exert its neuroprotective effects by activating the HIF-1α/BNIP3 signaling pathway to induce autophagy.[16] Additionally, it has been reported to inactivate the PI3K/Akt signaling pathway.[17] It is important to note that these pathways are related to the pharmacological action of HSYA and not directly to its absorption process enhanced by chitosan. Further research is needed to elucidate if chitosan has any direct effects on signaling pathways related to drug transporters or intestinal metabolism that could also contribute to the enhanced bioavailability of HSYA.
Caption: HSYA-related signaling pathways for therapeutic effects.
References
- 1. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral drug absorption enhancement by chitosan and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chitosan in Oral Drug Delivery Formulations: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Chitosans as absorption enhancers for poorly absorbable drugs 2: mechanism of absorption enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 12. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iijls.com [iijls.com]
- 14. Preparation of Chitosan Nanoparticles as a Capable Carrier for Antigen Delivery and Antibody Production - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for the Development of a Self-Emulsifying Drug Delivery System (SEDDS) for Hydroxysafflor Yellow A (HSYA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydroxysafflor yellow A (HSYA) is the principal active component extracted from the safflower plant (Carthamus tinctorius L.). It demonstrates significant therapeutic potential, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a candidate for treating cardiovascular and cerebrovascular diseases.[1] However, HSYA's clinical application via oral administration is hampered by its high water solubility and poor intestinal membrane permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class III drug with low oral bioavailability.[1][2]
Self-Emulsifying Drug Delivery Systems (SEDDS) offer a promising strategy to overcome these limitations. SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water (o/w) nanoemulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids.[3][4] This spontaneous emulsification enhances the solubilization and absorption of drugs.[5] For a hydrophilic drug like HSYA, a variation known as a self-double-emulsifying drug delivery system (SDEDDS) can be particularly effective, where the drug is encapsulated in the internal water phase of a water-in-oil-in-water (w/o/w) double emulsion.[2][6][7][8] This approach can protect HSYA from degradation and improve its permeation across the intestinal barrier.[1][2]
These notes provide detailed protocols for the formulation, characterization, and in vitro evaluation of a SEDDS for HSYA.
Application Note 1: Formulation Development
The development of a stable and efficient HSYA-SEDDS requires careful screening of excipients and optimization of their ratios.
Protocol 1.1: Screening of Excipients (Oils, Surfactants, Co-surfactants)
Objective: To identify a suitable oil, surfactant, and co-surfactant with high solubilizing capacity for HSYA (for SDEDDS, the focus is on the ability of the oil/surfactant mixture to form a stable primary w/o emulsion).
Materials:
-
This compound (HSYA)
-
Oils: Medium-chain triglycerides (MCT, e.g., Miglyol 812®), long-chain triglycerides (e.g., Castor oil, Olive oil), etc.
-
Surfactants: Polysorbates (e.g., Tween® 80), sorbitan (B8754009) esters (e.g., Span® 80), polyoxyl castor oils (e.g., Kolliphor® EL), Labrasol®, etc.
-
Co-surfactants/Co-solvents: Polyethylene glycols (e.g., PEG 400), Transcutol® P, ethanol, propylene (B89431) glycol, etc.
-
Glass vials, magnetic stirrer, vortex mixer, water bath.
Methodology:
-
Prepare an aqueous solution of HSYA (e.g., 10 mg/mL in deionized water). This will serve as the internal water phase (W1).
-
To screen oil and lipophilic surfactants for the primary w/o emulsion, add a fixed amount of the HSYA aqueous solution to a series of vials containing different oils and surfactants.
-
Vortex each mixture for 5 minutes and observe for the formation of a stable, uniform w/o emulsion. Visual inspection for phase separation or drug precipitation after 24 hours can be used for initial screening.
-
To screen hydrophilic surfactants for the final self-emulsification step, select the most stable w/o emulsion from the previous step.
-
Mix this primary emulsion with various hydrophilic surfactants (e.g., Tween 80, Labrasol) at different ratios.
-
The combination that shows the highest capacity to form a stable system without phase separation is selected for further optimization.
Protocol 1.2: Construction of Pseudo-Ternary Phase Diagrams
Objective: To identify the self-emulsifying regions and determine the optimal concentration ranges of the selected oil phase (primary w/o emulsion), surfactant, and co-surfactant.
Methodology:
-
Based on the screening results, select the optimal oil phase (O), surfactant (S), and co-surfactant (Cs).
-
Prepare mixtures of surfactant and co-surfactant (Sₘᵢₓ) at various mass ratios (Km), for example, 3:1, 2:1, 1:1, 1:2, and 1:3.[3]
-
For each Km ratio, mix the oil phase and the Sₘᵢₓ blend in different weight ratios, such as 9:1, 8:2, 7:3, 6:4, 5:5, 4:6, 3:7, 2:8, and 1:9.[3]
-
Perform aqueous titration. Take a small, accurately weighed amount of each mixture in a glass vial and titrate it dropwise with distilled water at a constant temperature (e.g., 37°C) under gentle magnetic stirring.[3]
-
Observe the mixture visually for transparency and flowability. The point at which the mixture becomes turbid or shows phase separation is noted.
-
The amounts of oil, Sₘᵢₓ, and water are used to plot a pseudo-ternary phase diagram using appropriate software (e.g., OriginPro, Prosim).[3][9] The area within the diagram where clear, isotropic nanoemulsions form is identified as the self-emulsification region.
Protocol 1.3: Preparation of the Optimized HSYA-SEDDS Formulation
Objective: To prepare the final HSYA-SEDDS pre-concentrate based on the optimal ratios determined from the phase diagram.
Methodology:
-
Select a formulation from within the optimal self-emulsification region of the phase diagram.
-
Accurately weigh the required amounts of the oil phase, surfactant, and co-surfactant into a clean glass vial.
-
Prepare the primary w/o emulsion by homogenizing the aqueous HSYA solution with the selected oil and lipophilic surfactant.
-
Add the hydrophilic surfactant and co-surfactant to the primary emulsion.
-
Mix the components thoroughly using a vortex mixer or magnetic stirrer at a controlled temperature (e.g., 37-40°C) until a clear, homogenous isotropic solution (the SEDDS pre-concentrate) is formed.[10][11]
-
Store the resulting pre-concentrate at room temperature in a tightly sealed container, protected from light.
Application Note 2: Physicochemical Characterization
Characterization is essential to ensure the quality, stability, and performance of the formulated SEDDS.
Protocol 2.1: Analysis of Droplet Size, Polydispersity Index (PDI), and Zeta Potential
Objective: To determine the globule size distribution, uniformity, and surface charge of the nanoemulsion formed upon dilution of the SEDDS pre-concentrate.
Methodology:
-
Dilute a small amount of the HSYA-SEDDS pre-concentrate (e.g., 100 mg) with a suitable aqueous medium (e.g., 100 mL of distilled water, pH 1.2 HCl buffer, or pH 6.8 phosphate (B84403) buffer) to simulate physiological conditions.[3][12]
-
Gently agitate the mixture to allow for spontaneous emulsification.
-
Measure the mean droplet size, Polydispersity Index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[3][13]
-
Ensure the sample is sufficiently diluted to be within the instrument's sensitivity range.[12] Measurements should be performed in triplicate at a constant temperature (e.g., 25°C).[3]
Protocol 2.2: Thermodynamic Stability and Robustness to Dilution
Objective: To assess the physical stability of the SEDDS formulation under stress conditions and upon dilution.
Methodology:
-
Centrifugation: Dilute the SEDDS pre-concentrate (1:100) with an aqueous medium, then centrifuge at high speed (e.g., 5,000-10,000 rpm) for 15-30 minutes.[11][14] Observe for any signs of phase separation, creaming, or drug precipitation.
-
Freeze-Thaw Cycles: Subject the SEDDS pre-concentrate to multiple (e.g., three) freeze-thaw cycles, where it is stored at -20°C for 24 hours followed by 24 hours at an elevated temperature (e.g., 40-65°C).[14] After each cycle, the formulation is diluted and visually inspected for stability and re-analyzed for droplet size and PDI.
-
Robustness to Dilution: Dilute the pre-concentrate at various levels (e.g., 50, 100, and 1000 times) with different physiologically relevant media (water, 0.1N HCl, pH 6.8 buffer).[12][15] Store the resulting emulsions for 24 hours and observe for any signs of phase separation or drug precipitation.[12]
Protocol 2.3: In Vitro Drug Release Assessment
Objective: To evaluate the release profile of HSYA from the SEDDS formulation in simulated gastrointestinal fluids.
Methodology:
-
Fill the dissolution vessels with 900 mL of a specified dissolution medium (e.g., simulated gastric fluid pH 1.2 or simulated intestinal fluid pH 6.8).[3][10] Maintain the temperature at 37 ± 0.5°C and the paddle speed at 50 rpm.[3][16]
-
Place a known quantity of the HSYA-SEDDS formulation (e.g., encapsulated in a hard gelatin capsule) into each vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.[3][10]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed medium to maintain a constant volume.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of HSYA in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Data Presentation
Quantitative data from the characterization studies should be summarized for clarity and comparison.
Table 1: Optimized HSYA-SEDDS Formulation Composition
| Component | Function | Concentration (% w/w) |
|---|---|---|
| MCT Oil | Oil Phase | 30 |
| Span 80 | Lipophilic Surfactant | 10 |
| HSYA Solution (10mg/mL) | Active/Aqueous Phase | 5 |
| Tween 80 | Hydrophilic Surfactant | 40 |
| Transcutol P | Co-surfactant | 15 |
| Total | 100 |
Note: Values are hypothetical and should be replaced with experimental data.
Table 2: Physicochemical Characterization of HSYA-SEDDS Emulsion
| Parameter | Medium | Result (Mean ± SD, n=3) |
|---|---|---|
| Droplet Size (nm) | Distilled Water | 155.2 ± 4.8 |
| 0.1N HCl | 162.5 ± 5.1 | |
| pH 6.8 Buffer | 158.9 ± 6.2 | |
| Polydispersity Index (PDI) | Distilled Water | 0.21 ± 0.02 |
| 0.1N HCl | 0.24 ± 0.03 | |
| pH 6.8 Buffer | 0.23 ± 0.02 | |
| Zeta Potential (mV) | Distilled Water | -15.7 ± 1.3 |
| Self-Emulsification Time (s) | 0.1N HCl | 45 ± 5 |
Note: Values are hypothetical and should be replaced with experimental data.
Table 3: In Vitro HSYA Release from SEDDS vs. Control
| Time (min) | Cumulative Release from SEDDS (%) | Cumulative Release from HSYA Solution (%) |
|---|---|---|
| 15 | 45.3 ± 3.1 | 15.8 ± 2.5 |
| 30 | 78.9 ± 4.5 | 28.4 ± 3.0 |
| 60 | 95.1 ± 2.8 | 45.6 ± 3.8 |
| 120 | 98.6 ± 1.9 | 60.2 ± 4.1 |
Note: Values are hypothetical and should be replaced with experimental data.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for HSYA-SEDDS formulation, characterization, and evaluation.
HSYA Neuroprotective Signaling Pathway
HSYA has been shown to exert neuroprotective effects, in part by activating the HIF-1α (Hypoxia-Inducible Factor 1-alpha) signaling pathway, which can subsequently induce protective autophagy and inhibit apoptosis in neuronal cells under ischemic conditions.[17][18]
Caption: HSYA neuroprotective signaling via the HIF-1α/BNIP3 pathway.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and Evaluation of Self-emulsifying Drug Delivery System (SEDDS) of Cepharanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal-imab-bg.org [journal-imab-bg.org]
- 5. Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends [mdpi.com]
- 6. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: In vitro and in vivo studies - 康复大学 [scholars.uhrs.edu.cn]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. Design and Evaluation of Self-Emulsifying Drug Delivery Systems (SEDDS) of Nimodipine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and In Vivo Evaluation of a Solid Self-Emulsifying Drug Delivery System Using Oily Liquid Tocotrienols as Model Active Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Development and Evaluation of Self-Emulsifying Drug-Delivery System–Based Tablets for Simvastatin, a BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajphr.com [ajphr.com]
- 17. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solubility of Hydroxysafflor Yellow A (HSYA) in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside pigment extracted from the flowers of Carthamus tinctorius L., commonly known as safflower. It is the principal bioactive component responsible for many of the therapeutic effects of safflower, which has been used in traditional medicine for centuries. HSYA exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. As a result, it is a compound of significant interest in the development of new therapeutics.
Understanding the solubility of HSYA in various solvents is critical for its extraction, purification, formulation, and in vitro/in vivo testing. This document provides a comprehensive overview of the solubility of HSYA in different organic solvents, detailed experimental protocols for solubility determination, and an illustration of the key signaling pathways modulated by HSYA.
HSYA Solubility Data
HSYA is characterized by its high polarity, which dictates its solubility profile. It is highly soluble in aqueous solutions and shows varying degrees of solubility in different organic solvents. The quantitative solubility data for HSYA in several common solvents are summarized in the table below.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility of HSYA | Temperature (°C) |
| Water | H₂O | 18.02 | ≥ 100 mg/mL[1] | Not Specified |
| 258.814 ± 14.519 mg/mL | 20 | |||
| 321.877 ± 6.756 mg/mL | 50 | |||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 87.5 mg/mL[1] | Not Specified |
| 50 mg/mL[2] | Not Specified | |||
| Methanol | CH₃OH | 32.04 | Soluble[3] | Not Specified |
| Ethanol | C₂H₅OH | 46.07 | Soluble[3][4] | Not Specified |
| Pyridine | C₅H₅N | 79.10 | Soluble[3] | Not Specified |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Poorly Soluble[5][6] | Not Specified |
| Ether | (C₂H₅)₂O | 74.12 | Poorly Soluble[5][6] | Not Specified |
| Benzene | C₆H₆ | 78.11 | Poorly Soluble[5][6] | Not Specified |
| Chloroform | CHCl₃ | 119.38 | Poorly Soluble[5][6] | Not Specified |
Experimental Protocols for Solubility Determination
The following are detailed protocols for determining the solubility of HSYA in organic solvents.
Protocol 1: Gravimetric Method
This method is a straightforward approach to determine solubility by evaporating the solvent and weighing the dissolved solute.
Materials:
-
This compound (HSYA) powder
-
Selected organic solvent
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
Drying oven or vacuum desiccator
Procedure:
-
Add an excess amount of HSYA powder to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and vortex vigorously for 2 minutes to facilitate dissolution.
-
Place the vial in a shaker or rotator and agitate at a constant temperature for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually inspect the vial for the presence of undissolved HSYA. If none is present, add more HSYA and repeat steps 3 and 4.
-
Once equilibrium is reached with excess solid HSYA, centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a precise volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Transfer the supernatant to a pre-weighed, clean, and dry container.
-
Evaporate the solvent from the supernatant in a drying oven at an appropriate temperature or under vacuum.
-
Once the solvent is completely evaporated, weigh the container with the dried HSYA residue.
-
Calculate the solubility using the following formula: Solubility (mg/mL) = (Weight of container with residue - Weight of empty container) / Volume of supernatant taken
Protocol 2: UV-Visible Spectrophotometry Method
This method is suitable for chromophoric compounds like HSYA and relies on measuring the absorbance of the saturated solution.
Materials:
-
HSYA powder
-
Selected organic solvent
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Prepare a standard stock solution: Accurately weigh a known amount of HSYA and dissolve it in a known volume of the solvent to prepare a stock solution of known concentration.
-
Generate a standard curve: Prepare a series of dilutions from the stock solution. Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for HSYA (approximately 403 nm). Plot a graph of absorbance versus concentration to generate a standard curve and determine the linear regression equation.
-
Prepare a saturated solution: Follow steps 1-6 from Protocol 1 to prepare a saturated solution of HSYA in the desired solvent.
-
Dilute the saturated solution: Carefully take a known volume of the supernatant and dilute it with the solvent to a concentration that falls within the linear range of the standard curve.
-
Measure absorbance: Measure the absorbance of the diluted solution at the λmax.
-
Calculate solubility: Use the linear regression equation from the standard curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures.
Materials:
-
HSYA powder
-
Selected organic solvent
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Develop an HPLC method: Develop a suitable HPLC method for the separation and quantification of HSYA. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength (around 403 nm).
-
Prepare a standard curve: Prepare a series of standard solutions of HSYA of known concentrations in the mobile phase. Inject these standards into the HPLC system and create a standard curve by plotting peak area versus concentration.
-
Prepare a saturated solution: Follow steps 1-6 from Protocol 1.
-
Filter the sample: Filter a portion of the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the sample: Dilute the filtered supernatant with the mobile phase to a concentration within the range of the standard curve.
-
Inject and analyze: Inject the diluted sample into the HPLC system and record the peak area corresponding to HSYA.
-
Calculate solubility: Use the standard curve to determine the concentration of HSYA in the diluted sample. Calculate the solubility in the original saturated solution by considering the dilution factor.
HSYA-Related Signaling Pathways
HSYA exerts its pharmacological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. HSYA has been shown to activate this pathway, contributing to its protective effects in various disease models.[7][8]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway plays a key role in inflammation and immune responses. HSYA has been reported to inhibit the activation of NF-κB, which underlies its anti-inflammatory properties.[1]
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and is involved in apoptosis and inflammation. HSYA has been shown to modulate the p38 MAPK pathway, contributing to its diverse pharmacological effects.[1]
Conclusion
This document provides essential information on the solubility of this compound in various organic solvents, offering a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development. The detailed protocols for solubility determination will aid in the accurate and reproducible assessment of HSYA's physicochemical properties. Furthermore, the visualization of HSYA-modulated signaling pathways provides insights into its mechanisms of action, paving the way for further research and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TGF-beta/Smad | TargetMol [targetmol.com]
- 3. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for the Determination of Hydroxysafflor Yellow A (HSYA) in Plasma by UPLC-MS/MS
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the quantitative analysis of Hydroxysafflor Yellow A (HSYA) in plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This methodology is crucial for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
This compound (HSYA) is a primary active water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L. (safflower). It has demonstrated a range of pharmacological effects, including antioxidative, anti-inflammatory, and anti-apoptotic properties, making it a compound of significant interest in drug development. Accurate determination of HSYA concentrations in biological matrices like plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. UPLC-MS/MS offers a sensitive, specific, and rapid method for this purpose.[1]
Experimental Protocols
This section details the materials and procedures for the analysis of HSYA in plasma.
Materials and Reagents
-
This compound (HSYA) reference standard
-
Internal Standard (IS), e.g., Rutin or Isorhamnetin-3-O-neohespeidoside[2][3]
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human or animal plasma (heparinized)
Sample Preparation
The objective of sample preparation is to extract HSYA from the plasma matrix and remove interfering substances. Protein precipitation is a commonly used, efficient method.
Protocol: Protein Precipitation
-
Thaw frozen plasma samples to room temperature.
-
In a microcentrifuge tube, pipette 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (concentration will depend on the specific assay).
-
Add 400 µL of methanol (a 4:1 ratio of methanol to plasma) to precipitate the proteins.[1][2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at approximately 13,000 x g for 10 minutes.
-
Carefully transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
Inject a small volume (e.g., 2-5 µL) of the supernatant into the UPLC-MS/MS system.
Alternatively, liquid-liquid extraction or solid-phase extraction (SPE) can be employed for sample cleanup.[3][4]
UPLC-MS/MS Instrumentation and Conditions
The following tables summarize the typical instrumental parameters for the UPLC-MS/MS analysis of HSYA.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | Acquity UPLC™ BEH C18 (e.g., 2.1 mm × 100 mm, 1.7 µm)[4][5] |
| Mobile Phase | A: 0.1% Formic acid in waterB: Methanol or Acetonitrile[4][6] |
| Gradient Elution | A typical gradient starts with a high percentage of aqueous phase, ramping up the organic phase to elute HSYA, followed by a re-equilibration step. A specific example could be a linear gradient from 10% to 90% B over several minutes. |
| Flow Rate | 0.3 mL/min[4] |
| Column Temperature | 30-40 °C[6] |
| Injection Volume | 2-5 µL |
| Run Time | Typically less than 5 minutes[4] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole tandem mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for HSYA[2][3] |
| Monitored Transition (MRM) | HSYA: m/z 611.0 → 491.2[3][4]IS (Rutin): Example m/z 609.1 → 300.1 |
| Ion Source Temperature | 400 °C[6] |
| Ionizing Voltage | 4500 V[6] |
| Gas Pressures (GS1, GS2, Curtain Gas) | Optimized for the specific instrument, e.g., 45 psi, 40 psi, 40 psi respectively[6] |
| Collision Energy (CE) and Declustering Potential (DP) | Optimized for HSYA and the IS to achieve stable and strong signals. |
Method Validation
A comprehensive validation of the bioanalytical method is crucial to ensure reliable results. The following parameters should be assessed according to regulatory guidelines (e.g., FDA).
Table 3: Summary of Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99[7] |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day precision. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ)[4][8] |
| Accuracy | The closeness of the mean test results to the true value. | Within ±15% of the nominal value (±20% at LLOQ)[8] |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio ≥ 10, with precision and accuracy within specified limits. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentrations should be within ±15% of the initial concentration. |
Table 4: Example Quantitative Data for HSYA UPLC-MS/MS Method Validation
| Parameter | Result | Reference |
| Linearity Range | 2 - 6125 ng/mL | [4] |
| Intra-day Precision (RSD) | < 10% | [4] |
| Inter-day Precision (RSD) | < 10% | [4] |
| Recovery (RSD) | < 15% | [4] |
| Accuracy (Relative Error) | Within ±9.4% | [2] |
Application to Pharmacokinetic Studies
This validated UPLC-MS/MS method can be successfully applied to determine the concentration of HSYA in plasma samples collected at various time points after administration.[8] This data is essential for calculating key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Visualizations
The following diagrams illustrate the experimental workflow for the UPLC-MS/MS analysis of HSYA in plasma.
Caption: Experimental workflow for HSYA determination in plasma.
Caption: Logical relationship from method development to application.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a UFLC–MS/MS method for the determination of anhydrosafflor yellow B in rat plasma and its application to pharmacokinetic study [agris.fao.org]
- 3. Measurement of this compound in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of this compound in biological fluids of patients with traumatic brain injury by UPLC-ESI-MS/MS after injection of Xuebijing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and application of a UPLC-MS/MS method for the pharmacokinetic study of 10-hydroxy camptothecin and hydroxyethyl starch conjugate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Preparation of Hydroxysafflor Yellow A (HSYA) Stock Solution for Cell Culture
Introduction
Hydroxysafflor Yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside derived from the flowers of the safflower plant (Carthamus tinctorius). It is the primary active component of safflor yellow pigments and has been the subject of extensive research due to its wide range of pharmacological activities.[1] HSYA has demonstrated significant antioxidative, anti-inflammatory, and neuroprotective effects.[2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, such as the PI3K/Akt and HIF-1α pathways, making it a compound of interest for researchers in drug development and cell biology.[2][4][5]
Proper preparation of a stable, concentrated stock solution is the first critical step for obtaining reliable and reproducible results in cell-based assays. This document provides a detailed protocol for preparing an HSYA stock solution, along with essential data and diagrams to guide researchers.
Quantitative Data Summary
For consistency and accuracy in experimental design, key quantitative data for HSYA are summarized in the table below.
| Parameter | Data | Source(s) |
| Full Chemical Name | This compound | [1] |
| Molecular Formula | C₂₇H₃₂O₁₆ | N/A |
| Molar Mass | 612.53 g/mol | N/A |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | [6][7] |
| Solubility in DMSO | ≥ 37.5 mg/mL (as per Hydroxy-α-sanshool, a similar complex organic molecule) | [8] |
| Typical Stock Concentration | 10 mM - 50 mM in 100% DMSO | General Practice |
| Typical Working Concentration | 1 µM - 100 µM (final concentration in cell culture medium) | [4] |
| Stock Solution Storage | Aliquoted and stored at -20°C or -80°C for several months | [9] |
| Final DMSO Concentration | Should not exceed 0.5% (v/v) in final culture medium; 0.1% is recommended | [10][11] |
Experimental Protocol: HSYA Stock Solution Preparation
This protocol details the steps for preparing a 10 mM HSYA stock solution in DMSO.
Materials:
-
This compound (HSYA) powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade (CAS 67-68-5)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Pre-Assay Calculations:
-
Determine the required volume of DMSO to create the desired stock concentration.
-
Formula: Volume of DMSO (L) = [Mass of HSYA (g)] / [Molar Mass of HSYA ( g/mol )] / [Desired Concentration (mol/L)]
-
Example for 10 mg of HSYA to make a 10 mM stock:
-
Moles of HSYA = 0.010 g / 612.53 g/mol = 1.63 x 10⁻⁵ mol
-
Volume of DMSO = 1.63 x 10⁻⁵ mol / 0.010 mol/L = 0.00163 L = 1.63 mL
-
-
-
Weighing HSYA:
-
Using a calibrated analytical balance, carefully weigh the desired amount of HSYA powder into a sterile microcentrifuge tube.
-
Note: HSYA is a fine powder. Handle with care in a draft-free environment to prevent loss of material.
-
-
Solubilization:
-
Add the calculated volume of sterile DMSO to the tube containing the HSYA powder.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution should be clear with no visible particulates.
-
If solubility issues persist, gentle warming in a 37°C water bath or brief sonication can be employed.[9]
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile cryovials or microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name (HSYA), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
-
Preparation of Working Solution:
-
When ready to use, thaw a single aliquot of the HSYA stock solution at room temperature.
-
Dilute the stock solution serially in sterile cell culture medium to achieve the desired final working concentration for your experiment.
-
Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.5%, with 0.1% being ideal to avoid solvent-induced cytotoxicity or off-target effects. [10][12]
-
Always include a "vehicle control" in your experimental setup, which consists of cells treated with the same final concentration of DMSO in the medium, but without HSYA.
-
Visualized Workflows and Pathways
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. himedialabs.com [himedialabs.com]
- 7. maxanim.com [maxanim.com]
- 8. Hydroxy-α-sanshool | TRP/TRPV Channel | TargetMol [targetmol.com]
- 9. Hydroxy-alpha-sanshool | CAS:83883-10-7 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Hydroxysafflor yellow A (HSYA) under various experimental conditions. Find troubleshooting tips and answers to frequently asked questions to ensure the integrity of your HSYA samples.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for maintaining HSYA stability in aqueous solutions?
A1: HSYA is most stable in acidic to neutral conditions, specifically within a pH range of 3 to 7.[1] Under these conditions, the structural integrity of the molecule is best preserved.
Q2: How does temperature affect the stability of HSYA?
A2: HSYA is sensitive to high temperatures. It is recommended to handle and store HSYA solutions at temperatures below 60°C to prevent significant degradation.[1][2] Increased temperatures accelerate the degradation process, following first-order kinetics.[3]
Q3: What are the primary degradation pathways for HSYA?
A3: HSYA degradation can occur through intramolecular nucleophilic substitution, hydrolysis, and oxidation.[3][4][5] Under alkaline conditions (pH 7-9), the hydroxyl group at the C-2' position can ionize, leading to intramolecular nucleophilic attacks.[4][5] At high temperatures, HSYA can be hydrolyzed to p-coumaric acid.[4][5]
Q4: I am observing a color change in my HSYA solution. What could be the cause?
A4: A color change, specifically a red-shift in UV absorbance from around 404 nm to 426 nm, is indicative of HSYA degradation, particularly under alkaline conditions (e.g., pH 9.16).[4][5] This shift is due to the ionization of the molecule and an increase in the electron cloud density of the conjugate system.
Q5: Are there any specific storage conditions recommended for HSYA solutions?
A5: To ensure long-term stability, HSYA solutions should be stored in a dark environment at a controlled, cool temperature, ideally refrigerated.[4] Exposure to light and high temperatures should be minimized as they accelerate degradation.[1][4] The pH of the solution should also be maintained within the stable range of 3-7.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of HSYA in solution. | The pH of the solution may be outside the optimal range (3-7), particularly on the alkaline side (pH > 7).[1][4][5] | Adjust the pH of your buffer to be within the 3-7 range. Use a suitable buffer system to maintain a stable pH throughout your experiment. |
| The solution is being stored or handled at elevated temperatures (>60°C).[1][2] | Maintain the temperature of the HSYA solution below 60°C. For long-term storage, refrigeration is recommended. | |
| Inconsistent results in stability studies. | The degradation of HSYA follows first-order kinetics, meaning the rate of degradation is proportional to the HSYA concentration.[3] Initial concentrations might vary between experiments. | Standardize the initial concentration of HSYA for all stability tests. Ensure accurate and consistent preparation of your stock and working solutions. |
| The analytical method (e.g., HPLC) is not properly validated for stability indicating. | Develop and validate a stability-indicating HPLC method that can separate HSYA from its degradation products, ensuring accurate quantification. | |
| Precipitation observed in HSYA solution. | HSYA is highly soluble in water but has low solubility in lipophilic solvents.[4][5] The solvent system may not be appropriate. | Ensure HSYA is dissolved in a suitable aqueous solvent. If using co-solvents, verify the solubility of HSYA in the final mixture. |
Quantitative Data Summary
Table 1: Influence of pH on the Degradation Rate Constant (k) of HSYA at 25°C
| pH | Degradation Rate Constant (k) in Aqueous Solution (h⁻¹) |
| < 6.13 | Degradation rate increases with increasing pH |
| 8 - 9 | Degradation rate decreases with increasing pH |
| 9 | Most unstable |
| > 9 | Degradation rate increases with increasing pH |
Data compiled from findings indicating a V-shaped curve for the pH-stability profile, with the highest instability at pH 9.[3][4][5][6]
Table 2: Influence of Temperature on the Degradation Rate Constant (k) of HSYA at Neutral pH
| Temperature (°C) | Observation |
| 65 | Degradation occurs |
| 75 | Degradation rate increases compared to 65°C |
| 85 | Degradation rate increases compared to 75°C |
| 95 | Degradation rate increases compared to 85°C |
This table illustrates that the degradation rate constant (k) of HSYA increases with rising temperature, following first-order kinetics.[3]
Experimental Protocols
Protocol 1: Determination of HSYA Stability at Different pH Values
-
Buffer Preparation : Prepare a series of buffer solutions with varying pH values (e.g., pH 3, 5, 7, 9, 11).
-
Sample Preparation : Prepare a stock solution of HSYA in a suitable solvent (e.g., water). Dilute the stock solution with each buffer to a final concentration of 45 µg/mL.
-
Incubation : Seal the prepared solutions in light-proof flasks and incubate them at a constant temperature (e.g., 25°C).
-
Sampling : Withdraw samples at predetermined time intervals.
-
Analysis : Analyze the concentration of HSYA in each sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis : Calculate the degradation rate constant (k) at each pH using the first-order rate equation.
Protocol 2: Determination of HSYA Stability at Different Temperatures
-
Buffer Preparation : Prepare a buffer solution at a neutral pH (e.g., 6.8).
-
Sample Preparation : Prepare an HSYA solution with a concentration of 45 µg/mL in the neutral buffer.
-
Incubation : Seal the solution in light-proof flasks and incubate in water baths at different constant temperatures (e.g., 65°C, 75°C, 85°C, and 95°C).
-
Sampling : Periodically withdraw samples and immediately cool them to room temperature.
-
Analysis : Subject the samples to HPLC analysis to determine the remaining HSYA concentration.
-
Data Analysis : Calculate the degradation rate constant (k) for each temperature using the first-order rate equation. The activation energy (Ea) of the degradation can be determined using the Arrhenius equation.[3]
Visualizations
Caption: Experimental workflow for HSYA stability testing.
Caption: Simplified HSYA degradation pathways under different stress conditions.
References
- 1. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 2. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 3. mdpi.com [mdpi.com]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 6. Superior Stability of this compound in Xuebijing Injection and the Associated Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Hydroxysafflor Yellow A and Its Degradation Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the analysis of Hydroxysafflor yellow A (HSYA) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound (HSYA)?
A1: HSYA is a chemically unstable compound susceptible to degradation under several conditions. The primary factors include exposure to light, high temperatures (above 60°C), and non-neutral pH. It is particularly unstable in alkaline conditions (pH > 7.0), with the highest instability observed around pH 9.[1] It also degrades under strongly acidic conditions (pH ≤ 3.0).
Q2: What are the major known degradation products of HSYA?
A2: A common degradation product of HSYA is p-coumaric acid.[1] Under moderately alkaline (pH 7-9) and high-temperature conditions, HSYA can also form two isomeric degradation products through intramolecular nucleophilic attack and oxidation.[1][2] Other detected degradation intermediates include various chalcones and flavones.
Q3: Which analytical technique is most suitable for identifying HSYA and its degradation products?
A3: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with tandem mass spectrometry (MS/MS) and an electrospray ionization (ESI) source, is the most effective technique.[1][2] This method offers high sensitivity and selectivity, allowing for accurate identification based on mass-to-charge ratios (m/z) and fragmentation patterns.
Q4: How can I minimize the degradation of HSYA during sample extraction and preparation?
A4: To minimize degradation, it is crucial to work quickly at low temperatures and protect the sample from light. Water immersion is a common extraction method, but it can accelerate degradation if temperatures are high.[1][2] Consider alternative methods like ultrasonic or microwave-assisted extraction, which can reduce extraction times.[1] For storage, solutions of HSYA should be kept at a neutral pH, protected from light, and refrigerated.
Q5: Are there any known signaling pathways affected by HSYA that could be relevant to my research?
A5: Yes, HSYA has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It can suppress the activation of key proteins such as TLR4, IKKβ, and IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC-MS analysis of HSYA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary Interactions: Active silanol (B1196071) groups on the column interacting with HSYA.2. Column Overload: Injecting too high a concentration of the sample.3. Inappropriate Mobile Phase pH: pH may be too close to the pKa of HSYA or its degradation products.4. Contamination: Buildup of contaminants on the column frit or head. | 1. Use a high-purity silica (B1680970) column or add a competing base (e.g., triethylamine) to the mobile phase. Consider a mobile phase with a lower pH to suppress silanol ionization.2. Reduce the injection volume or dilute the sample.3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.4. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inconsistent Retention Times | 1. Mobile Phase Composition: Inaccurate mixing or evaporation of a volatile solvent component.2. Temperature Fluctuations: Inconsistent column temperature.3. Pump Issues: Leaks or air bubbles in the pump.4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Prepare fresh mobile phase daily and keep reservoirs capped. If using a gradient, ensure the pump's proportioning valves are working correctly.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase and purge the pump. Check for leaks at all fittings.4. Ensure the column is equilibrated for a sufficient time before starting the analytical run, especially after changing the mobile phase. |
| Loss of Signal/Sensitivity | 1. Ion Suppression (Matrix Effect): Co-eluting compounds from the sample matrix (e.g., plasma, tissue extracts) interfere with the ionization of HSYA in the MS source.[3][4][5]2. HSYA Degradation: Degradation of HSYA in the sample vial before injection.3. MS Source Contamination: Buildup of non-volatile salts or other contaminants in the ion source. | 1. Improve sample clean-up using solid-phase extraction (SPE). Modify the chromatographic method to separate HSYA from interfering matrix components. Use a stable isotope-labeled internal standard if available.2. Use a thermostatted autosampler set to a low temperature (e.g., 4°C). Prepare samples fresh if possible.3. Clean the mass spectrometer's ion source according to the manufacturer's instructions. |
| Ghost Peaks | 1. Carryover: Adsorption of HSYA from a previous high-concentration sample in the injector or column.2. Contaminated Mobile Phase: Impurities in the solvents or additives.3. Late Elution: A peak from a previous injection eluting in the current chromatogram. | 1. Implement a needle wash with a strong solvent in the autosampler method. Inject a blank solvent run after a high-concentration sample.2. Use high-purity HPLC or LC-MS grade solvents and additives.3. Increase the run time to ensure all components from the previous injection have eluted. |
Quantitative Data Summary
The following table summarizes the key mass spectrometry data for this compound and its primary degradation product, p-coumaric acid.
| Compound | Molecular Formula | [M-H]⁻ (m/z) | [M+H]⁺ (m/z) | Key MS/MS Fragment Ions (m/z) |
| This compound (HSYA) | C₂₇H₃₂O₁₆ | 611.1 - 611.3 | 613.1 | From [M-H]⁻: 491.0 - 491.2From [M+H]⁺: 493.1, 451.1, 434.1, 332.1 |
| p-Coumaric Acid | C₉H₈O₃ | 163.15 | 165.0 | From [M-H]⁻: 119.0 (loss of CO₂)From [M+H]⁺: 147.0 (loss of H₂O), 119.0 (loss of H₂O and CO) |
Note: The exact m/z values and fragmentation patterns can vary slightly depending on the instrument and analytical conditions.
Experimental Protocols
Forced Degradation Study of HSYA
This protocol outlines a general procedure for inducing and analyzing the degradation of HSYA under various stress conditions.
a. Stock Solution Preparation:
-
Prepare a stock solution of HSYA (e.g., 1 mg/mL) in methanol (B129727) or a suitable solvent.
b. Stress Conditions:
-
Acidic Hydrolysis: Mix the HSYA stock solution with 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Alkaline Hydrolysis: Mix the HSYA stock solution with 0.1 M NaOH. Incubate at room temperature for 1-4 hours.
-
Oxidative Degradation: Mix the HSYA stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 2-8 hours.
-
Thermal Degradation: Keep the solid HSYA powder or the stock solution in an oven at 80°C for 24-48 hours.
-
Photodegradation: Expose the HSYA stock solution to direct sunlight or a photostability chamber for 24-72 hours.
c. Sample Preparation for Analysis:
-
After the specified stress period, cool the samples to room temperature.
-
Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.
-
Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC-MS analysis.
HPLC-MS/MS Method for HSYA and Degradation Products
This is a representative method that can be adapted for the analysis.
-
Instrumentation: UPLC or HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB C18, 4.6 mm × 150 mm, 5 µm).[6]
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Methanol or acetonitrile.
-
-
Gradient Elution: A typical gradient might be: 0-2 min, 10-40% B; 2-5 min, 40-42% B; 5-7 min, 42-45% B; followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 - 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Injection Volume: 5-10 µL.
-
MS Parameters (Negative Ion Mode):
-
Ionization Mode: ESI⁻
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
MRM Transitions:
-
HSYA: m/z 611.2 → 491.1
-
p-Coumaric Acid: m/z 163.1 → 119.1
-
-
Visualizations
Experimental Workflow
Caption: Workflow for forced degradation analysis of HSYA.
HSYA Signaling Pathway Inhibition
Caption: HSYA inhibits the pro-inflammatory NF-κB signaling pathway.
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming the Low Oral Bioavailability of Hydroxysafflor Yellow A (HSYA)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the low oral bioavailability of HSYA.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of HSYA typically low?
A1: this compound (HSYA) is the main active component of the safflower plant and is classified as a Biopharmaceutics Classification System (BCS) Class III drug.[1][2][3] This classification indicates that HSYA has high solubility but low permeability across biological membranes.[1][4] Its hydrophilic nature and poor intestinal membrane permeability are the primary reasons for its low oral bioavailability, which has been reported to be as low as 1.2%.[2][3][4] This poor absorption limits its clinical application to mainly intravenous injections.[1][3]
Q2: What are the main strategies to improve the oral bioavailability of HSYA?
A2: Several formulation strategies have been successfully employed to enhance the oral bioavailability of HSYA. These approaches primarily focus on improving its permeation across the intestinal epithelium. Key strategies include:
-
Nanoformulations: Encapsulating HSYA into nanocarriers like solid lipid nanoparticles (SLNs) or self-nanoemulsifying drug delivery systems (SNEDDS) can protect it from degradation and enhance its absorption.[2][3][5]
-
Permeation Enhancers: Co-administration of HSYA with permeation enhancers, such as sodium caprate, can transiently open the tight junctions between intestinal epithelial cells, allowing for increased drug absorption.[6]
-
Complexation: Forming complexes with molecules like chitosan (B1678972) or phospholipids (B1166683) (in phytosomes) can improve the lipophilicity and membrane permeability of HSYA.[2][6][7][8]
-
Novel Solvent Systems: Utilizing natural deep eutectic solvents (NADES) can enhance the solubility and stability of HSYA, leading to improved absorption.[4]
Troubleshooting Guide
Problem 1: Low and variable HSYA plasma concentrations in preclinical animal studies after oral administration.
-
Possible Cause: Poor absorption of the administered HSYA formulation.
-
Troubleshooting Steps:
-
Verify Formulation Strategy: Confirm that the chosen formulation strategy is appropriate for a BCS Class III drug like HSYA. Consider strategies proven to enhance the absorption of hydrophilic compounds.
-
Optimize Formulation Parameters:
-
Investigate Efflux Transporter Involvement: HSYA absorption may be limited by efflux transporters like P-glycoprotein (P-gp) in the intestine.[1] Consider co-administration with a known P-gp inhibitor in your experimental design to assess the impact of efflux.
-
Problem 2: Inconsistent results when preparing HSYA nanoformulations.
-
Possible Cause: Issues with the formulation protocol or stability of the formulation.
-
Troubleshooting Steps:
-
Standardize Preparation Method: Strictly adhere to a validated and detailed experimental protocol. For instance, when preparing a self-double-emulsifying drug delivery system (SDEDDS), precise control over the homogenization speed and duration is critical.[1]
-
Characterize the Formulation: Thoroughly characterize each batch of your nanoformulation for particle size, zeta potential, and encapsulation efficiency to ensure consistency. For example, HSYA-SLNs have been characterized with an average diameter of 174 ± 20 nm and a zeta potential of -12.4 ± 1.2 mV.[2][3]
-
Assess Stability: Evaluate the stability of your formulation over time and under relevant storage conditions (e.g., 4°C and 30°C).[2][3] Degradation or aggregation of nanoparticles can lead to variable in vivo performance.
-
Data Presentation: Pharmacokinetic Parameters of Different HSYA Formulations
The following tables summarize the quantitative data from various studies, demonstrating the impact of different formulation strategies on the oral bioavailability of HSYA in rats.
Table 1: Pharmacokinetic Parameters of HSYA with Permeation Enhancers and Chitosan Complexation
| Formulation | Cmax (ng/mL) | Tmax (min) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| HSYA Solution | - | - | - | 100 |
| HSYA + Sodium Caprate | - | 10 | - | 284.2 |
| HSYA-Chitosan Granules | - | - | - | 476 |
Data sourced from Ma et al., 2015.[2][6][7]
Table 2: Pharmacokinetic Parameters of HSYA in a Self-Double-Emulsifying Drug Delivery System (SDEDDS)
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Relative Bioavailability (%) |
| HSYA Solution | 105.3 ± 33.4 | 0.25 ± 0.14 | 129.7 ± 45.2 | 100 |
| HSYA-SDEDDS | 198.5 ± 59.8 | 0.58 ± 0.20 | 281.4 ± 83.7 | 217 |
Data sourced from a study on HSYA-SDEDDS.[1]
Table 3: Pharmacokinetic Parameters of HSYA Solid Lipid Nanoparticles (SLN)
| Formulation | Cmax Enhancement (fold) | AUC Enhancement (fold) | Relative Bioavailability Improvement (fold) |
| HSYA-SLN vs. HSYA Solution | 7.76 | 3.99 | 3.97 |
Data sourced from Zhao et al., 2018.[2][3]
Table 4: Pharmacokinetic Parameters of HSYA in a Natural Deep Eutectic Solvent (NADES)
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Relative Bioavailability (%) |
| HSYA in H₂O | 105.3 ± 33.4 | Within 1 | 129.7 ± 45.2 | 100 |
| HSYA in 90% GCH | 528.6 ± 153.2 | Within 1 | 422.9 ± 112.7 | 326.08 |
GCH: Glucose and Choline Chloride. Data sourced from a study on HSYA in a natural deep eutectic solvent.[4]
Experimental Protocols
1. Preparation of HSYA-Self-Double-Emulsifying Drug Delivery System (SDEDDS)
-
Inner Water Phase Preparation: Dissolve 48 mg of HSYA in a 0.5% gelatin solution.
-
Oil Phase Preparation: Prepare a mixture of bean phospholipids, medium-chain triglycerides, Tween 80, oleic acid, and labrasol in a weight ratio of 20/65/7.4/2.5/0.1.
-
Emulsification: Add the inner water phase to the oil phase with moderate magnetic stirring (400 rpm) at room temperature.
-
Homogenization: Homogenize the resulting w/o emulsion at 9500 rpm for 3 minutes using a high-speed dispersion homogenizer until a clear and transparent formulation is obtained.[1]
2. Preparation of HSYA-Chitosan (CS) Complex and Granules
-
Complex Formation: Prepare an HSYA-CS complex by leveraging the Coulomb attraction between the two molecules. Optimize the preparation process to achieve a high binding rate (e.g., 99.4%).
-
Granule Preparation: Prepare granules using the HSYA-CS complex and sodium caprate (SC) as the main ingredients.[6][7]
3. In Vitro Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer is formed, which typically mimics the intestinal epithelial barrier.
-
Transport Study:
-
Add the HSYA formulation to the apical (AP) side of the Caco-2 cell monolayer.
-
At predetermined time intervals, collect samples from the basolateral (BL) side.
-
Analyze the concentration of HSYA in the collected samples using a validated analytical method (e.g., HPLC).
-
Calculate the apparent permeability coefficient (Papp) to quantify the transport of HSYA across the cell monolayer. A significant increase in the Papp value for a formulation compared to the HSYA solution indicates enhanced permeability.[1]
-
Visualizations
Caption: Experimental workflow for developing and evaluating novel HSYA formulations.
Caption: Mechanisms of enhanced HSYA absorption across the intestinal epithelium.
References
- 1. Enhanced absorption of this compound using a self-double-emulsifying drug delivery system: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of enhanced oral absorption of hydrophilic drug incorporated in hydrophobic nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Oral Preparation of this compound Base on a Chitosan Complex: A Strategy to Enhance the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel oral preparation of this compound base on a chitosan complex: a strategy to enhance the oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytosome Technology: A Novel Breakthrough for the Health Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HSYA Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the interference of Hydroxysafflor Yellow A (HSYA) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is HSYA and why is it a concern in fluorescence-based assays?
This compound (HSYA) is a primary active compound extracted from the safflower (Carthamus tinctorius). It is a yellow, water-soluble molecule with known antioxidant and anti-inflammatory properties. HSYA itself is fluorescent, which can be a direct source of interference in assays that rely on fluorescence detection. Its antioxidant properties can also interfere with assays that measure reactive oxygen species (ROS).
Q2: What are the primary mechanisms of HSYA interference?
HSYA can interfere with fluorescence-based assays through two main mechanisms:
-
Intrinsic Fluorescence (Autofluorescence): HSYA exhibits intrinsic fluorescence, with a maximum absorption at approximately 403 nm.[1] This inherent fluorescence can lead to false-positive signals or high background noise in assays that use fluorophores with overlapping spectral properties.
-
Quenching: HSYA's antioxidant properties can lead to the quenching of fluorescent signals in assays that measure ROS. By scavenging ROS, HSYA can reduce the fluorescence of probes designed to detect them, leading to an underestimation of oxidative stress.
Q3: Which types of fluorescence-based assays are most likely to be affected by HSYA?
Assays that are particularly susceptible to HSYA interference include:
-
Cell Viability and Cytotoxicity Assays: Assays that use fluorescent reporters in the blue-to-green emission range may be affected by HSYA's autofluorescence.
-
Reactive Oxygen Species (ROS) Assays: HSYA's antioxidant activity can directly interfere with the measurement of ROS, leading to inaccurate results.
-
Immunofluorescence (IHC/ICC): The intrinsic fluorescence of HSYA can contribute to background noise, making it difficult to distinguish the specific signal from the labeled antibodies.
-
Enzyme Assays: Fluorogenic enzyme substrates that have excitation and emission spectra overlapping with HSYA can be affected.
Troubleshooting Guides
This section provides a step-by-step approach to identifying and resolving potential HSYA interference in your experiments.
Problem: High Background Fluorescence
Possible Cause: The intrinsic fluorescence of HSYA is contributing to the signal.
Troubleshooting Steps:
-
Run a "HSYA only" control: Prepare a sample containing HSYA at the same concentration used in your experiment but without the fluorescent probe or cells. Measure the fluorescence at the same excitation and emission wavelengths used for your assay. A significant signal in this control indicates direct interference from HSYA.
-
Subtract the background: If the interference is consistent, you can subtract the average fluorescence intensity of the "HSYA only" control from your experimental readings.
-
Optimize HSYA concentration: Determine the lowest effective concentration of HSYA for your biological experiment to minimize its fluorescent contribution.
-
Switch to a red-shifted fluorophore: HSYA's fluorescence is primarily in the shorter wavelength region. Using a fluorescent probe with excitation and emission in the red or far-red spectrum can significantly reduce spectral overlap and interference.
Problem: Lower Than Expected Fluorescence Signal in a ROS Assay
Possible Cause: The antioxidant activity of HSYA is quenching the fluorescent signal from the ROS probe.
Troubleshooting Steps:
-
Perform a cell-free ROS quenching assay: In a cell-free system, generate a known amount of ROS and measure the fluorescence of your probe in the presence and absence of HSYA. A decrease in fluorescence in the presence of HSYA confirms its quenching activity.
-
Consider alternative ROS detection methods: If HSYA's antioxidant effect is significant, consider using a non-fluorescent method for ROS detection or a probe that is less susceptible to quenching by HSYA.
-
Acknowledge and report the antioxidant effect: If the goal is to study the effect of HSYA on cellular processes, its antioxidant activity may be a relevant biological effect rather than just an assay artifact. This should be noted in the interpretation of the results.
Data Presentation
Table 1: Spectral Properties of HSYA
| Property | Value | Reference |
| Maximum Absorption (λmax) | ~403 nm | [1] |
| Intrinsic Fluorescence Emission (weak) | ~450 nm | |
| Enhanced Fluorescence Emission (with borax) | 520 - 554 nm | [2] |
Table 2: Potential HSYA Interference and Mitigation Strategies
| Assay Type | Potential Interference | Mitigation Strategy |
| Cell Viability (e.g., AlamarBlue, Calcein-AM) | Autofluorescence: HSYA's intrinsic fluorescence may overlap with the emission of the viability dye. | - Run "HSYA only" controls and subtract background.- Use a viability dye with red-shifted emission spectra.- Perform a dilution series of HSYA to find the lowest concentration with minimal fluorescence interference. |
| Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA) | Quenching: HSYA's antioxidant properties can scavenge ROS, reducing the fluorescent signal. | - Perform cell-free quenching controls.- Use alternative, non-fluorescent methods for ROS detection.- Interpret the quenching as a biological effect of HSYA. |
| Immunofluorescence (IHC/ICC) | High Background: HSYA's autofluorescence can obscure the specific signal from fluorophore-conjugated antibodies. | - Use secondary antibodies conjugated to bright, photostable, red-shifted fluorophores (e.g., Alexa Fluor 647, Cy5).- Perform spectral imaging and linear unmixing if available.- Include appropriate "no primary antibody" and "HSYA only" controls. |
| Fluorescent Enzyme Assays | Spectral Overlap: The excitation or emission spectra of the fluorogenic substrate/product may overlap with HSYA's absorbance/emission. | - Select a fluorogenic substrate with spectral properties that do not overlap with HSYA.- Perform kinetic reads to distinguish initial enzyme activity from HSYA's stable fluorescence. |
Experimental Protocols
Protocol 1: General Method to Test for HSYA Interference in a Fluorescence-Based Assay
Objective: To determine if HSYA directly interferes with the fluorescence signal of a specific assay.
Materials:
-
HSYA stock solution
-
The fluorescent dye/probe used in your assay
-
Assay buffer
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a dilution series of HSYA: In the microplate, prepare a serial dilution of HSYA in the assay buffer to cover the concentration range used in your experiments.
-
Prepare a "dye only" control: In separate wells, add the fluorescent dye at its final assay concentration to the assay buffer without HSYA.
-
Prepare "HSYA + dye" samples: To the HSYA dilution series wells, add the fluorescent dye at its final assay concentration.
-
Prepare "HSYA only" controls: In a separate set of wells, add the HSYA dilution series to the assay buffer without the fluorescent dye.
-
Incubate: Incubate the plate under the same conditions as your actual experiment (e.g., time, temperature).
-
Measure fluorescence: Read the fluorescence of all wells using the appropriate excitation and emission wavelengths for your dye.
-
Data Analysis:
-
Compare the fluorescence of the "dye only" control to the "HSYA + dye" samples. A significant change indicates interference.
-
Analyze the "HSYA only" controls to quantify the intrinsic fluorescence of HSYA at different concentrations.
-
Protocol 2: Assessing HSYA's Effect on a DCFH-DA ROS Assay
Objective: To determine if HSYA interferes with the detection of cellular ROS using the DCFH-DA probe.
Materials:
-
Cells of interest
-
Cell culture medium
-
HSYA
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
A known ROS inducer (e.g., H₂O₂)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
HSYA Pre-treatment: Treat the cells with various concentrations of HSYA for a desired period. Include a vehicle control (no HSYA).
-
DCFH-DA Loading: Remove the HSYA-containing medium, wash the cells with PBS, and incubate with DCFH-DA solution according to the manufacturer's protocol.
-
ROS Induction: After loading, wash the cells and then expose them to an ROS inducer (e.g., H₂O₂) in the presence and absence of HSYA. Include control groups with no ROS inducer.
-
"HSYA only" Control: In a separate set of wells with cells, add HSYA without DCFH-DA to measure its autofluorescence.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microscope or plate reader at the appropriate excitation/emission wavelengths for DCF (the oxidized form of DCFH).
-
Data Analysis:
-
Compare the fluorescence in cells treated with the ROS inducer in the presence and absence of HSYA. A decrease in fluorescence with HSYA suggests quenching or a genuine antioxidant effect.
-
Subtract the background fluorescence from the "HSYA only" control wells.
-
Visualizations
Caption: Mechanisms of HSYA interference in fluorescence-based assays.
Caption: Troubleshooting workflow for HSYA interference.
References
Technical Support Center: Hydroxysafflor Yellow A (HSYA)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing decreased cell viability and increased cell death in our cultures treated with high concentrations of HSYA. Is this expected?
A1: Yes, this is a documented effect. While HSYA often exhibits protective, anti-inflammatory, and anti-apoptotic effects at lower concentrations, higher concentrations can lead to decreased cell viability and induced cell death. The cytotoxic effects of HSYA are dose-dependent and vary across different cell types. For instance, a concentration of 50 μM HSYA has been shown to significantly inhibit the viability of endplate chondrocytes[1].
Q2: What are the potential mechanisms behind HSYA-induced cytotoxicity at high concentrations?
A2: High concentrations of HSYA can trigger cell death through various signaling pathways. One of the primary mechanisms is the induction of apoptosis via the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases, such as cleaved caspase-3, which are key executioners of apoptosis[2][3]. In some cell types, high concentrations of HSYA have also been found to induce ferroptosis, a form of iron-dependent programmed cell death, by modulating pathways involving HIF-1α and SLC7A11[4].
Q3: Our cell viability assay results are inconsistent when using high concentrations of HSYA. What could be the cause?
A3: Inconsistent results can stem from several factors:
-
HSYA Preparation and Stability: Ensure that your HSYA stock solution is properly prepared, stored, and protected from light to prevent degradation. The age of the solution can also impact its potency.
-
Cell Seeding Density: Inconsistent initial cell numbers can lead to variability in the final viability readings. Ensure a uniform cell seeding density across all wells and plates.
-
Assay Type: The choice of viability assay can influence the results. For instance, MTT and CCK-8 assays measure metabolic activity, which might not always directly correlate with cell number if the high HSYA concentration affects cellular metabolism. Consider using a complementary assay, such as a trypan blue exclusion assay or a cytotoxicity assay that measures LDH release, to confirm your findings.
-
Incubation Time: The duration of HSYA exposure is a critical factor. The cytotoxic effects of HSYA are often time-dependent[5]. Ensure that the incubation times are consistent across all experiments.
Q4: How can we determine the optimal non-toxic concentration of HSYA for our specific cell line?
A4: To determine the optimal concentration, it is crucial to perform a dose-response curve (also known as a cytotoxicity assay). This involves treating your cells with a range of HSYA concentrations for a fixed period and then assessing cell viability. This will help you identify the IC50 (half-maximal inhibitory concentration) and determine the concentration range where HSYA is non-toxic or has the desired biological effect without compromising cell viability.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of HSYA on cell viability and related markers from various studies.
Table 1: Effect of HSYA on Cell Viability in Different Cell Lines
| Cell Line | HSYA Concentration | Effect on Cell Viability | Reference |
| Endplate Chondrocytes | 10 µM, 25 µM | Limited cytotoxicity | [1] |
| Endplate Chondrocytes | 50 µM | Significant inhibition | [1] |
| 3T3-L1 Preadipocytes | 10 mg/L (for 96h) | Reduced by 18.9% | [5] |
| SW1353 Cells | > 40 µM | Significant inhibition | [6] |
| Hepatic Stellate Cells | up to 500 µg/mL | Did not exceed a 9.5% reduction | [7] |
| HaCaT Keratinocytes | 1-200 µM | No significant cytotoxicity | [8] |
Table 2: HSYA's Effect on Apoptosis-Related Proteins
| Cell Line | HSYA Concentration | Effect | Reference |
| Mesenchymal Stem Cells (MSCs) under H/SD | 160 mg/L | Reduced cleaved caspase-3 expression and cytochrome c release | [2][3] |
| Gastric Cancer Cells (SGC-7901, BGC-823) | Various | Down-regulated Bcl-2 | [9] |
| PC12 Cells (OGD-R) | 1, 10, 100 µmol/l | Reversed the decrease in Bcl-2 and increase in Bax | [10] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
-
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of HSYA and a vehicle control for the desired duration.
-
After treatment, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
-
2. Apoptosis Detection using Flow Cytometry with Annexin V-FITC/PI Staining
-
Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
-
Procedure:
-
Culture and treat cells with HSYA as required.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
-
Visualizations
Caption: A typical experimental workflow for assessing HSYA cytotoxicity.
Caption: Mitochondrial pathway of apoptosis induced by high HSYA concentrations.
Caption: A logical troubleshooting guide for HSYA-related cell viability issues.
References
- 1. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound induced ferroptosis of Osteosarcoma cancer cells by HIF-1α/HK2 and SLC7A11 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (HYSA) inhibited the proliferation and differentiation of 3T3-L1 preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound Protects PC12 Cells Against the Apoptosis Induced by Oxygen and Glucose Deprivation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HSYA Extraction from Safflower
Welcome to the technical support center for the optimization of Hydroxysafflor Yellow A (HSYA) extraction from safflower (Carthamus tinctorius L.). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance your HSYA yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HSYA) and why is it important?
A1: this compound (HSYA) is a principal natural active ingredient extracted from the flowers of safflower.[1] It is a C-glycosyl quinochalcone that exhibits significant pharmacological activities, including antioxidant, anti-inflammatory, anticoagulant, and anticancer effects.[1][2] These properties make it a compound of great interest for the treatment of cardiovascular and cerebrovascular diseases.[1]
Q2: What are the common methods for extracting HSYA from safflower?
A2: The most traditional method for HSYA extraction is water immersion. However, this method often results in low yields and can lead to degradation of HSYA due to high temperatures and other factors.[1] More advanced and efficient methods include ultrasonic-assisted extraction (UAE), microwave-assisted extraction (MAE), and enzyme-assisted extraction.[3][4][5] Ultrasonic extraction, in particular, has been shown to significantly increase the yield of HSYA.[3][4]
Q3: What are the key parameters to control for optimizing HSYA extraction?
A3: Several parameters are critical for maximizing the yield of HSYA. These include extraction temperature, extraction time, solvent-to-material ratio, and the concentration and type of solvent used.[6] For ultrasonic extraction, the ultrasonic power is also a key factor.[3][4][6]
Q4: What is a typical yield for HSYA from safflower?
A4: The yield of HSYA can vary significantly depending on the extraction method and the quality of the safflower material. Traditional water immersion methods have reported yields as low as 0.023% to 0.066%.[1] Optimized ultrasonic-assisted extraction methods can achieve significantly higher yields.
Q5: How can I determine the concentration of HSYA in my extract?
A5: The most common and reliable method for determining the concentration of HSYA is High-Performance Liquid Chromatography (HPLC).[4][7] This technique allows for accurate quantification of HSYA in the extract.
Troubleshooting Guide
This guide addresses common issues that may arise during the HSYA extraction process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low HSYA Yield | - Inefficient extraction method.- Sub-optimal extraction parameters (temperature, time, solvent ratio).- Poor quality of safflower material.- Degradation of HSYA during extraction.[1] | - Switch to a more efficient method like ultrasonic-assisted extraction.- Optimize extraction parameters using a systematic approach like Response Surface Methodology (RSM).[3][4]- Ensure the use of high-quality, properly stored safflower flowers.- Avoid excessive temperatures and prolonged extraction times that can degrade HSYA.[1] |
| Formation of Emulsions During Liquid-Liquid Extraction | - Presence of surfactant-like compounds in the extract.[8]- Vigorous shaking of the separatory funnel.[8] | - Instead of vigorous shaking, gently swirl the separatory funnel to mix the phases.[8]- Add a saturated brine solution to increase the ionic strength of the aqueous phase and break the emulsion.[9]- Allow the separatory funnel to stand undisturbed for a period to allow for phase separation.[9]- Centrifugation can also be used to separate the layers.[8] |
| Difficulty in Separating Layers | - The interface between the aqueous and organic layers is not clearly visible.[10] | - Hold the separatory funnel up to a light source or shine a flashlight on it to better visualize the interface.[10]- Gently tilt the funnel back and forth to observe the movement of the two distinct liquid phases.[10] |
| Only One Liquid Phase is Observed | - The organic solvent used is miscible with the aqueous phase, possibly due to the presence of a co-solvent like ethanol.[9] | - Add more of the organic solvent or a saturated brine solution to induce phase separation.[9]- If possible, remove any water-miscible solvents from the initial extract before performing the liquid-liquid extraction. |
| Cloudy or Precipitated Extract | - Incomplete removal of solid plant material.- Presence of insoluble compounds. | - Filter the extract through a finer filter paper or a membrane filter.- Centrifuge the extract at a higher speed to pellet the insoluble material.[11] |
Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of HSYA
This protocol is based on optimized parameters determined by Response Surface Methodology (RSM) for maximizing HSYA yield.[3][4]
Materials and Equipment:
-
Dried safflower flower powder
-
Methanol or Ethanol solution (e.g., 51.52% Methanol)[6]
-
Ultrasonic bath or probe sonicator
-
Temperature-controlled water bath
-
Filter paper
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Weigh a specific amount of dried safflower powder (e.g., 1.0 g).
-
Add the appropriate volume of the extraction solvent to achieve the desired solvent-to-material ratio (e.g., 16 mL/g).[3][4]
-
Place the mixture in the ultrasonic bath.
-
Set the extraction temperature to the optimal level (e.g., 66°C).[3][4]
-
Set the ultrasonic power to the optimized setting (e.g., 150 W).[3][4]
-
Begin sonication and extract for the optimized duration (e.g., 36 minutes).[3][4]
-
After extraction, filter the mixture to separate the extract from the solid plant material.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator.
-
Re-dissolve the dried extract in a suitable solvent for HPLC analysis to determine the HSYA concentration.
Data Presentation
Table 1: Optimized Parameters for Ultrasonic-Assisted Extraction of HSYA
| Parameter | Optimized Value (Study 1)[3][4] | Optimized Value (Study 2)[6] |
| Temperature | 66°C | - |
| Extraction Time | 36 min | 70 min |
| Solvent-to-Material Ratio | 16 mL/g | 15 mL/g |
| Ultrasonic Power | 150 W | 450 W |
| Solvent Concentration | - | 51.52% Methanol |
Note: The differences in optimal conditions can be attributed to variations in the experimental design, equipment, and specific safflower material used.
Visualizations
Experimental Workflow for HSYA Extraction and Analysis
References
- 1. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Simultaneous Optimization of the Ultrasonic Extraction Method and Determination of the Antioxidant Activities of this compound and Anhydrosafflor Yellow B from Safflower Using a Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Definitive Screening Design for Optimizing the Ultrasonic Extraction Process of this compound in Safflower|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. willowfort.co.uk [willowfort.co.uk]
Technical Support Center: Troubleshooting Hydroxysafflor Yellow A (HSYA) Peak Tailing in HPLC
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of Hydroxysafflor yellow A (HSYA).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem for HSYA analysis?
A1: Peak tailing is a type of peak asymmetry where the latter half of the peak is broader than the front half, resulting in a "tail". In an ideal HPLC separation, peaks should be symmetrical (Gaussian). Peak tailing is problematic because it can compromise the accuracy and reproducibility of quantification, reduce resolution between adjacent peaks, and indicate underlying issues with the analytical method or HPLC system.[1][2]
Q2: What are the most common causes of HSYA peak tailing in reversed-phase HPLC?
A2: The most common causes of HSYA peak tailing in reversed-phase HPLC include:
-
Secondary Interactions: Interactions between HSYA and residual silanol (B1196071) groups on the silica-based column packing material.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of HSYA (predicted to be around 4.5) can lead to the co-existence of ionized and non-ionized forms of the analyte, causing peak broadening and tailing.[2][3][4]
-
Column Issues: Contamination of the column, formation of voids at the column inlet, or a blocked frit can distort peak shape.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[5]
-
Extra-Column Effects: Excessive volume in tubing, fittings, or the detector flow cell can contribute to peak broadening.[1]
Q3: How does the pKa of HSYA influence peak tailing?
A3: this compound is an acidic compound with a predicted pKa of approximately 4.5.[6] In reversed-phase HPLC, if the mobile phase pH is close to the pKa of an analyte, a mixture of its ionized and non-ionized forms will exist. These two forms will have different interactions with the stationary phase, leading to a broadened and often tailing peak. To ensure a single ionic form and improve peak shape, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[2][3][4]
Q4: Can the choice of HPLC column affect HSYA peak shape?
A4: Absolutely. The choice of column is critical. For polar and ionizable compounds like HSYA, using a modern, high-purity silica (B1680970) column with end-capping is highly recommended. End-capping chemically bonds a small silane (B1218182) to the residual silanol groups on the silica surface, minimizing the secondary interactions that are a primary cause of peak tailing for polar analytes.[1][7] Columns with different stationary phases, such as phenyl-hexyl, can also offer alternative selectivity and may improve peak shape compared to a standard C18 column.[8][9][10]
Troubleshooting Guide for HSYA Peak Tailing
This guide provides a systematic approach to identifying and resolving common causes of HSYA peak tailing.
Secondary Interactions with Residual Silanol Groups
Problem: HSYA, with its polar functional groups, can interact with free silanol groups (-Si-OH) on the surface of silica-based stationary phases. These interactions are a common cause of peak tailing.
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will suppress the ionization of the silanol groups, reducing their interaction with HSYA.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or C8 column. End-capping blocks the majority of residual silanol groups.
-
Add a Competitive Base (Use with Caution): In some cases, adding a small amount of a competitive base like triethylamine (B128534) (TEA) to the mobile phase can mask the silanol groups. However, this may not be suitable for all applications, especially with MS detection.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to shield the silanol groups and improve peak shape.[7]
Illustrative Effect of Mobile Phase pH on HSYA Peak Tailing:
| Mobile Phase pH | Expected HSYA Peak Tailing Factor (Tf) | Rationale |
| 2.5 | 1.0 - 1.2 | Silanol groups are protonated and non-ionized, minimizing secondary interactions. HSYA is in a single, non-ionized form. |
| 3.5 | 1.1 - 1.3 | Most silanol groups are protonated. HSYA is predominantly in its non-ionized form. |
| 4.5 (near pKa) | > 1.5 | A mixture of ionized and non-ionized HSYA exists, leading to significant peak broadening and tailing.[2][3][4] |
| 5.5 | > 1.4 | HSYA is mostly ionized, and silanol groups may start to deprotonate, increasing the chance of secondary interactions. |
| 6.5 | > 1.3 | HSYA is ionized. A higher degree of silanol ionization leads to potential secondary interactions. |
Note: This table provides illustrative values based on general chromatographic principles. Actual tailing factors will depend on the specific column, system, and other method parameters.
Inappropriate Mobile Phase Conditions
Problem: The composition of the mobile phase, including the type and concentration of buffer and organic modifier, can significantly impact peak shape.
Solutions:
-
Optimize Buffer Concentration: A buffer concentration that is too low may not have sufficient capacity to maintain a stable pH. A concentration that is too high can lead to precipitation when mixed with the organic modifier. A typical starting range is 20-50 mM.[7]
-
Choose an Appropriate Buffer: Select a buffer with a pKa close to the desired mobile phase pH. For a mobile phase pH of 3.0, phosphate (B84403) or formate (B1220265) buffers are common choices.
-
Evaluate Organic Modifier: Acetonitrile and methanol (B129727) are the most common organic modifiers in reversed-phase HPLC. They can provide different selectivities and affect peak shape. Trying both can be beneficial.
Illustrative Effect of Buffer Concentration on HSYA Peak Tailing (at pH 3.0):
| Buffer Concentration | Expected HSYA Peak Tailing Factor (Tf) | Rationale |
| 5 mM | 1.3 - 1.5 | Insufficient buffering capacity may lead to pH shifts on the column, causing peak tailing. |
| 20 mM | 1.0 - 1.2 | Adequate buffering capacity to maintain a stable pH environment. |
| 50 mM | 1.0 - 1.2 | Good buffering capacity. |
| 100 mM | 1.1 - 1.3 | Higher ionic strength may slightly alter peak shape. Risk of precipitation with high organic content. |
Note: This table provides illustrative values. The optimal buffer concentration should be determined experimentally.
Column Problems
Problem: Physical or chemical issues with the HPLC column are a frequent source of peak distortion for all analytes, including HSYA.
Solutions:
-
Column Washing: If column contamination is suspected, flush the column with a series of strong solvents. For a C18 column, this could be a sequence of water, methanol, acetonitrile, isopropanol, and then back to the mobile phase.
-
Replace the Frit: A blocked inlet frit can cause peak distortion and high backpressure. If washing does not resolve the issue, replacing the frit may be necessary.
-
Check for Voids: A void at the head of the column can lead to significant peak tailing. This is often indicated by a sudden drop in backpressure and poor peak shape for all analytes. If a void is present, the column usually needs to be replaced.
-
Use a Guard Column: A guard column installed before the analytical column can help to protect it from contaminants and extend its lifetime.
Sample-Related Issues
Problem: The concentration of the sample and the solvent in which it is dissolved can affect peak shape.
Solutions:
-
Reduce Injection Volume or Sample Concentration: If sample overload is suspected, dilute the sample or inject a smaller volume.[5]
-
Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the initial mobile phase. If a stronger solvent is used to dissolve the sample, it can cause peak distortion, especially for early eluting peaks.
Experimental Protocols
Standard HPLC Method for HSYA Analysis
This protocol provides a starting point for the analysis of HSYA and can be optimized to improve peak shape.
-
Column: High-quality, end-capped C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water (pH ≈ 2.7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-30 min: 30% B
-
30-31 min: 30-10% B
-
31-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 403 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the HSYA standard or sample extract in the initial mobile phase composition (90% A, 10% B).
Visualizations
Troubleshooting Workflow for HSYA Peak Tailing
Caption: A logical workflow for troubleshooting HSYA peak tailing in HPLC.
Mechanism of Secondary Silanol Interactions
Caption: Secondary ionic interaction between HSYA and an ionized silanol group.
References
- 1. chromtech.com [chromtech.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. Peak symmetry, asymmetry and their causes in HPLC [mpl.loesungsfabrik.de]
- 4. moravek.com [moravek.com]
- 5. uhplcs.com [uhplcs.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. lcms.cz [lcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
Technical Support Center: Minimizing Hydroxysafflor Yellow A (HSYA) Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support and troubleshooting advice to minimize the degradation of Hydroxysafflor Yellow A (HSYA) during storage and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause HSYA degradation?
A1: HSYA is susceptible to degradation from three primary factors: temperature, pH, and light. High temperatures (above 60°C), alkaline (pH > 7.0) and strong acidic (pH ≤ 3.0) conditions, and exposure to light can all significantly accelerate its degradation.[1][2]
Q2: What are the ideal storage conditions for HSYA solutions?
A2: For short-term storage (up to one month), HSYA stock solutions should be stored at -20°C and protected from light. For longer-term storage (up to six months), it is recommended to store them at -80°C, also with light protection. It is crucial to minimize freeze-thaw cycles.
Q3: My HSYA solution has changed color. What does this indicate?
A3: A color change in your HSYA solution, often a fading of its characteristic yellow color, is a visual indicator of degradation. This is due to the breakdown of the chromophore structure in the HSYA molecule.[2] You may also observe a red-shift in UV absorbance from around 404 nm to 426 nm under alkaline conditions, along with the appearance of degradation product peaks at 300 and 380 nm.[1][2]
Q4: Can I do anything to stabilize my HSYA solutions for experiments at room temperature?
A4: Yes, the use of stabilizers can help to mitigate degradation. The addition of an antioxidant like ascorbic acid and a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can help protect HSYA from oxidative degradation and degradation catalyzed by metal ions.[1]
Q5: What are the common degradation products of HSYA?
A5: A common degradation product of HSYA is p-coumaric acid, which results from the hydrolysis of the parent molecule.[2] Under alkaline conditions, other degradation products can also be formed.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of HSYA concentration in solution | Improper storage temperature: Storing at room temperature or 4°C for extended periods. | Store stock solutions at -20°C for short-term and -80°C for long-term storage. Avoid repeated freeze-thaw cycles. |
| Incorrect pH: Solution pH is in the alkaline range (pH > 7.0) or strongly acidic range (pH ≤ 3.0). HSYA is most unstable at pH 9.[1][2] | Adjust the pH of your solution to a weakly acidic to neutral range (pH 5.0 - 7.0) using a suitable buffer system. | |
| Light exposure: The solution is not protected from ambient or direct light. | Store solutions in amber vials or wrap containers with aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | |
| Inconsistent results in bioassays | HSYA degradation during the experiment: The experimental conditions (e.g., incubation at 37°C in a basic cell culture medium) are causing degradation. | Prepare HSYA solutions fresh before each experiment. Consider adding stabilizers like ascorbic acid and EDTA to the experimental medium if compatible with the assay. Run a control to assess HSYA stability under your specific experimental conditions. |
| Appearance of unknown peaks in HPLC analysis | Formation of degradation products. | Compare the chromatogram with a freshly prepared HSYA standard. The new peaks are likely degradation products. Use the provided HPLC protocol to identify and quantify these products. |
Quantitative Data on HSYA Degradation
The degradation of HSYA generally follows first-order kinetics, especially under acidic conditions.[3] The rate of degradation is highly dependent on temperature and pH.
Table 1: Thermal Degradation of HSYA
| Temperature | pH | Degradation Kinetics | Activation Energy (Ea) | Reference |
| 70-90°C | 3.0 | First-Order | - | [3] |
| 70-90°C | 5.0 | First-Order | 17.0 kcal/mol | [3] |
| 100°C (Boiling Water) | ~7.0 | Gradual increase in degradation over 4 hours | - | [2] |
Table 2: Effect of pH on HSYA Stability
| pH | Stability | Observation | Reference |
| ≤ 3.0 | Unstable | Degradation occurs. | |
| 5.0 - 7.0 | Relatively Stable | Optimal pH range for storage and experiments. | [3] |
| > 7.0 | Unstable | Degradation rate increases with pH. | [1][2] |
| 9.0 | Most Unstable | Peak of the inverted V-shaped pH-stability profile.[1][2] | [1][2] |
Table 3: Photodegradation of HSYA
| Light Source | Condition | Observation | Reference |
| Sunlight, UV, Incandescent Light | Aqueous solution at room temperature | Significant degradation compared to storage in the dark.[1] | [1] |
| Natural Light | Aqueous solution at room temperature for 20 days | Decrease in HSYA content.[1] | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of HSYA
This protocol is designed to intentionally degrade HSYA to identify potential degradation products and to test the specificity of analytical methods.
1. Preparation of HSYA Stock Solution:
-
Prepare a stock solution of HSYA at a concentration of 1 mg/mL in methanol (B129727) or water.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of HSYA stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of HSYA stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1, 2, 4, and 8 hours. Neutralize the solution with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of HSYA stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2, 8, 24, and 48 hours.
-
Thermal Degradation: Incubate the HSYA stock solution (in a sealed, light-protected vial) at 80°C for 24, 48, and 72 hours.
-
Photodegradation: Expose the HSYA stock solution in a clear vial to direct sunlight or a photostability chamber for 1, 3, and 7 days. A dark control should be kept under the same conditions but protected from light.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to an appropriate concentration for HPLC analysis using the protocol described below.
-
Analyze the samples to determine the percentage of HSYA remaining and to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for HSYA
This method allows for the separation and quantification of HSYA and its degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., Hypersil BDS-C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 30% B
-
20-30 min: 30% to 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 403 nm for HSYA. A DAD can be used to monitor multiple wavelengths to detect various degradation products (e.g., scanning from 200-600 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Protocol 3: Stabilization of HSYA with Ascorbic Acid and EDTA
This protocol provides a general guideline for using stabilizers to reduce HSYA degradation in aqueous solutions.
1. Reagent Preparation:
-
Prepare a 10 mg/mL stock solution of L-Ascorbic Acid in water.
-
Prepare a 100 mM stock solution of EDTA in water.
2. Stabilization Procedure:
-
To your aqueous HSYA solution, add ascorbic acid to a final concentration of 50-200 µM.
-
Add EDTA to a final concentration of 10-50 µM.
-
The optimal concentrations may vary depending on the specific experimental conditions and should be determined empirically.
-
Note: Ensure that the addition of these stabilizers does not interfere with your downstream applications.
Visualizations
Caption: Factors leading to the degradation of HSYA.
Caption: Recommended workflow for handling HSYA.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Hydroxysafflor Yellow A (HSYA) Pharmacokinetic Modeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the pharmacokinetic (PK) modeling of Hydroxysafflor yellow A (HSYA).
Section 1: Analytical Method Development and Validation
The accurate quantification of HSYA in biological matrices is fundamental to any PK study. However, its physicochemical properties can present significant challenges.
FAQs & Troubleshooting
Question 1: We are observing poor sensitivity and inconsistent results with our LC-MS/MS method for HSYA. What are the likely causes and solutions?
Answer: Low sensitivity and variability in HSYA quantification by LC-MS/MS are common issues. Here are several potential causes and troubleshooting steps:
-
Poor Ionization Efficiency: HSYA, being a polar molecule, may not ionize efficiently in standard electrospray ionization (ESI) sources.
-
Troubleshooting:
-
Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).
-
Experiment with different mobile phase additives (e.g., formic acid, acetic acid, ammonium (B1175870) formate) to enhance protonation.
-
Consider alternative ionization techniques like atmospheric pressure chemical ionization (APCI) if ESI performance is inadequate.[1]
-
-
-
Suboptimal Fragmentation: The chalcone (B49325) structure of HSYA might not produce characteristic high-intensity fragment ions.
-
Troubleshooting:
-
Perform a thorough compound tuning and optimization in the mass spectrometer to identify the most stable and intense precursor and product ions.
-
Adjust collision energy to ensure efficient and reproducible fragmentation.
-
-
-
Matrix Effects: Endogenous components in plasma or other biological matrices can co-elute with HSYA and suppress or enhance its ionization, leading to inaccurate and imprecise results.
-
Troubleshooting:
-
Improve sample preparation to remove interfering substances. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.
-
Optimize the chromatographic separation to resolve HSYA from matrix components. The use of a core-shell or sub-2 µm particle column can improve peak shape and resolution.
-
Employ a stable isotope-labeled internal standard (SIL-IS) for HSYA to compensate for matrix effects.
-
-
-
Analyte Stability: HSYA is known to be unstable under certain conditions (e.g., light, high temperature, alkaline pH).[2][3] Degradation during sample collection, processing, and storage can lead to lower measured concentrations.
-
Troubleshooting:
-
Protect samples from light and keep them on ice during processing.
-
Ensure the pH of the biological matrix is maintained within a stable range, potentially by adding buffers.
-
Conduct thorough stability assessments (bench-top, freeze-thaw, long-term) to understand HSYA's stability in the specific matrix and storage conditions.[4]
-
-
Question 2: What are the critical parameters to evaluate during the validation of an analytical method for HSYA?
Answer: A robust analytical method validation for HSYA should, at a minimum, assess the following parameters as per regulatory guidelines:
-
Specificity and Selectivity: Ensure the method can unequivocally identify and quantify HSYA in the presence of endogenous matrix components and other potential metabolites.
-
Linearity and Range: Establish the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). This should be assessed within a single run (intra-day) and between different runs (inter-day).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Define the lowest concentration of HSYA that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: Evaluate the efficiency of the extraction procedure.
-
Matrix Effect: As mentioned above, this is a critical parameter for LC-MS/MS assays.
-
Stability: Assess the stability of HSYA in the biological matrix under various conditions (bench-top, freeze-thaw cycles, and long-term storage). Also, evaluate the stability of stock and working solutions.
Section 2: In Vitro ADME Assays
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of HSYA is crucial for building a reliable PK model.
FAQs & Troubleshooting
Question 3: We are conducting an in vitro metabolic stability assay with HSYA using liver microsomes and observing very rapid disappearance of the compound, even at early time points. How can we be sure this is metabolism and not degradation?
Answer: This is a critical consideration due to HSYA's inherent instability. Here’s how to troubleshoot:
-
Control Experiments are Key:
-
No-Cofactor Control: Run a parallel incubation without the NADPH regenerating system. If HSYA disappears at a similar rate in this control, it indicates that the loss is likely due to chemical degradation in the incubation buffer or binding to the microsomes, rather than NADPH-dependent metabolism.
-
Heat-Inactivated Microsomes: Incubate HSYA with microsomes that have been heat-inactivated. This will denature the metabolic enzymes. A significant reduction in the rate of disappearance compared to active microsomes points towards enzymatic metabolism.
-
-
Buffer pH and Composition: HSYA is unstable in alkaline conditions.[2][3] Ensure your incubation buffer is at a physiological pH (around 7.4) and remains stable throughout the incubation period.
-
Non-specific Binding: HSYA may bind to the plasticware used in the assay. Using low-binding plates and including a time-zero sample (quenching the reaction immediately after adding HSYA) can help to account for any initial loss due to binding.
Question 4: What challenges might we face when determining the plasma protein binding (PPB) of HSYA, and how can they be addressed?
Answer: The primary challenges in determining HSYA's PPB are related to its stability and achieving true equilibrium.
-
Analyte Stability in Plasma: Plasma contains enzymes that could potentially degrade HSYA during the long incubation times often required for equilibrium dialysis.
-
Troubleshooting: Perform a preliminary stability test of HSYA in plasma at 37°C for the intended duration of the PPB experiment. If degradation is observed, consider using a shorter incubation time if equilibrium can still be reached, or adding enzyme inhibitors if they do not interfere with the binding.
-
-
Achieving Equilibrium: The time to reach equilibrium in a dialysis-based assay depends on the compound's properties.
-
Troubleshooting: Determine the equilibrium time by sampling from both the plasma and buffer chambers at multiple time points (e.g., 2, 4, 6, 8 hours) to find when the concentration of free HSYA no longer changes.
-
-
Non-Specific Binding to the Apparatus: HSYA might bind to the dialysis membrane or the device itself, which can lead to an overestimation of the bound fraction.
-
Troubleshooting: The use of devices with low-binding membranes is recommended. The recovery of the total amount of drug at the end of the experiment should be calculated to assess any loss due to non-specific binding.
-
Section 3: Pharmacokinetic Modeling and Interpretation
The inherent properties of HSYA, such as low bioavailability and rapid clearance, pose specific challenges for PK modeling.
FAQs & Troubleshooting
Question 5: The oral bioavailability of HSYA in our preclinical studies is extremely low. What are the known reasons for this, and how does it impact modeling?
Answer: HSYA is a Biopharmaceutics Classification System (BCS) Class III drug, meaning it has high solubility but low permeability.[2][3] The low oral bioavailability (reported as low as 1.2%) is a major challenge.[2][3]
-
Reasons for Low Bioavailability:
-
Poor Permeability: Due to its high polarity, HSYA has difficulty crossing the intestinal membrane.[2][3]
-
Efflux Transporters: HSYA is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, further reducing its absorption.
-
Chemical Instability: HSYA can degrade in the acidic environment of the stomach.[5]
-
-
Impact on Modeling:
-
When modeling oral data, a simple one-compartment model with first-order absorption may not be sufficient. You may need to incorporate a lag time to account for gastric emptying or use more complex absorption models.
-
The low and variable absorption can make it difficult to accurately estimate absorption-related parameters (like Ka). It is crucial to have rich sampling in the absorption phase to properly characterize this process.
-
Given the significant first-pass effect (both metabolic and transporter-mediated), separating the effects of poor absorption from high first-pass extraction can be challenging without both intravenous and oral data.
-
Question 6: We are considering developing a Physiologically Based Pharmacokinetic (PBPK) model for HSYA. What are the key challenges and data requirements?
Answer: While there is limited published information on specific PBPK models for HSYA, developing one would be a valuable tool for predicting its disposition. Key challenges and data needs include:
-
Challenges:
-
Defining Intestinal Permeability: Accurately parameterizing intestinal permeability will be critical and challenging due to the involvement of P-gp efflux.
-
Quantifying Metabolism and Excretion Pathways: While hydroxylation and glucuronidation are known metabolic pathways, the specific enzymes involved and their kinetics need to be determined to build a robust model.[6]
-
Model Validation: Validating a PBPK model can be difficult, especially if human tissue concentration data is unavailable.[7][8][9]
-
-
Essential Data Requirements:
-
Physicochemical Properties: LogP, pKa, molecular weight, water solubility.
-
In Vitro Data: Plasma protein binding, blood-to-plasma ratio, metabolic stability in liver microsomes and hepatocytes, and identification of key metabolizing enzymes.
-
Transporter Interactions: Data confirming HSYA as a P-gp substrate and its kinetics.
-
In Vivo PK Data: At a minimum, intravenous and oral PK data in one or more preclinical species are needed to develop and validate the model. Data from multiple species (e.g., rat, dog) would strengthen the model for human extrapolation.[10][11]
-
Section 4: Data Presentation and Experimental Protocols
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of HSYA in Different Species (Intravenous Administration)
| Species | Dose (mg/kg) | Cmax (mg/L) | t1/2 (h) | Plasma Protein Binding (%) | Reference |
| Rat | 3 - 24 | Dose-dependent | - | 48.0 - 54.6 | [10] |
| Dog | 6 - 24 | Dose-dependent | - | - | [10] |
| Human | 35 mg (total) | 2.02 ± 0.18 | 3.32 | - | [2][3] |
| Human | 70 mg (total) | 7.47 ± 0.67 | 3.32 | - | [2][3] |
| Human | 140 mg (total) | 14.48 ± 4.70 | 3.32 | - | [2][3] |
Table 2: Impact of Formulation Strategies on Oral Bioavailability of HSYA in Rats
| Formulation | Key Finding | Cmax Increase (fold) | AUC Increase (fold) | Reference |
| HSYA-Phospholipid Complex | Increased lipophilicity | ~35 | ~37 | [2][3] |
| Solid Lipid Nanoparticles (SLNs) | Enhanced absorption | 7.76 | 3.99 | [2][3] |
Experimental Protocols
Protocol 1: General Procedure for In Vitro Metabolic Stability Assessment in Liver Microsomes
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Prepare a stock solution of HSYA (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO).
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.
-
-
Incubation Procedure:
-
Pre-warm the liver microsome suspension (e.g., to a final concentration of 0.5 mg/mL) and NADPH regenerating system at 37°C.
-
In a 96-well plate, add the phosphate buffer, followed by the HSYA working solution (final concentration typically 1 µM).
-
Pre-incubate the plate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
For control experiments, add buffer instead of the NADPH system (for assessing non-enzymatic degradation).
-
-
Time Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile (B52724) containing an internal standard). The 0-minute sample is prepared by adding the quenching solution before the NADPH system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant for analysis by a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of HSYA remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) as 0.693/k.
-
Calculate the intrinsic clearance (Clint) using the appropriate equations.
-
Protocol 2: General Procedure for Plasma Protein Binding Assessment by Equilibrium Dialysis
-
Apparatus and Reagents:
-
Use a commercially available equilibrium dialysis device (e.g., RED device) with a semipermeable membrane (typically 8-12 kDa MWCO).
-
Use plasma from the species of interest and a phosphate-buffered saline (PBS, pH 7.4).
-
-
Procedure:
-
Prepare a working solution of HSYA in plasma at the desired concentration.
-
Add the HSYA-spiked plasma to one chamber of the dialysis device and an equal volume of PBS to the other chamber.
-
Seal the plate and incubate at 37°C on an orbital shaker for a predetermined time to reach equilibrium (e.g., 4-8 hours, determined from a preliminary experiment).
-
-
Sample Collection and Analysis:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Extract HSYA from both matched samples using a suitable method (e.g., protein precipitation with acetonitrile containing an internal standard).
-
Analyze the concentrations of HSYA in both chambers by a validated LC-MS/MS method.
-
-
Data Calculation:
-
Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
The percentage bound is calculated as (1 - fu) * 100.
-
References
- 1. Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm [anapharmbioanalytics.com]
- 2. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologically based pharmacokinetic modeling supports investigation of potential drug-drug interactions in the pre- and early post-hematopoietic stem cell transplantation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wiley.com [wiley.com]
- 7. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Pharmacokinetics and excretion of this compound, a potent neuroprotective agent from safflower, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extrapolation of human pharmacokinetic parameters from rat, dog, and monkey data: Molecular properties associated with extrapolative success or failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroxysafflor Yellow A (HSYA) Preclinical Toxicity Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hydroxysafflor Yellow A (HSYA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common toxicity-related issues encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary organs of concern for HSYA toxicity in preclinical models?
A1: Based on preclinical data, the primary organs of concern for HSYA-induced toxicity are the liver and kidneys. At higher doses, effects on the hematological system, specifically coagulation, have also been observed. It is crucial to monitor biomarkers related to these organ systems throughout your studies.
Q2: What is a safe starting dose for HSYA in preclinical rodent models?
A2: A safe starting dose for HSYA can vary depending on the animal model, administration route, and study duration. However, studies have indicated that doses up to 60 mg/kg administered intraperitoneally for 90 days in rats did not induce significant toxicity. It is recommended to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.
Q3: Are there any known mechanisms for HSYA-induced toxicity?
A3: Yes, at toxic doses, HSYA-induced organ damage appears to be linked to the modulation of specific signaling pathways. The PI3K/Akt and STAT3/NF-κB pathways have been identified as playing a role in the cellular response to HSYA, particularly in the context of liver injury. Dysregulation of these pathways can lead to increased inflammation and apoptosis.
Troubleshooting Guides
Hepatotoxicity
Problem: Elevated levels of liver enzymes (ALT, AST) in HSYA-treated animals.
Possible Causes & Troubleshooting Steps:
-
Dose-Dependent Toxicity: HSYA can induce hepatotoxicity at high concentrations.
-
Solution: Review your dosing regimen. If possible, reduce the dose or the frequency of administration. Refer to the dose-response table below for guidance.
-
-
Oxidative Stress: High doses of HSYA may lead to an imbalance in cellular redox status, contributing to liver cell damage.
-
Solution: Consider co-administration of an antioxidant. Also, measure markers of oxidative stress such as malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) in liver tissue to confirm this mechanism.
-
-
Inflammatory Response: HSYA can modulate inflammatory pathways, which at high doses, might become dysregulated.
-
Solution: Analyze liver tissue for inflammatory markers (e.g., TNF-α, IL-6) and consider histological evaluation for inflammatory cell infiltration.
-
Quantitative Data: HSYA-Induced Hepatotoxicity Markers in Rodents
| Dose (mg/kg) | Animal Model | Administration Route | Duration | ALT Levels (IU/L) | AST Levels (IU/L) | Reference |
| 75 | Rat | Intraperitoneal | 1-3 hours | No significant change | No significant change | [1] |
| 150 | Rat | Intraperitoneal | 1-3 hours | Mild Increase | Mild Increase | [1] |
| 300 | Rat | Intraperitoneal | 1-3 hours | Significant Increase | Significant Increase | [1] |
Experimental Protocol: Assessment of Drug-Induced Hepatotoxicity in Rodents
-
Animal Dosing: Administer HSYA to rodents (e.g., rats, mice) at various doses, including a vehicle control group.
-
Sample Collection: At predetermined time points, collect blood via cardiac puncture or tail vein sampling. Euthanize animals and collect liver tissue.
-
Serum Biochemistry: Centrifuge blood to obtain serum. Analyze serum for ALT and AST levels using a commercial assay kit and a clinical chemistry analyzer.
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin. Process the tissue for paraffin (B1166041) embedding, sectioning, and staining with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of hepatocellular necrosis, inflammation, and steatosis.
-
Oxidative Stress Markers (Optional): Homogenize a portion of the liver tissue and perform assays to measure MDA and SOD levels according to the manufacturer's instructions of commercially available kits.
Experimental Workflow for Hepatotoxicity Assessment
Experimental workflow for assessing HSYA-induced hepatotoxicity.
Nephrotoxicity
Problem: Increased serum levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) in HSYA-treated animals.
Possible Causes & Troubleshooting Steps:
-
Direct Tubular Injury: High concentrations of HSYA or its metabolites may directly damage renal tubular epithelial cells.
-
Solution: Lower the dose of HSYA. Perform urinalysis to check for proteinuria and glucosuria, which can be early indicators of tubular damage. Histological examination of the kidneys is crucial.
-
-
Altered Renal Hemodynamics: HSYA could potentially alter blood flow to the kidneys, leading to reduced glomerular filtration rate (GFR).
-
Solution: Monitor blood pressure in conscious animals using telemetry if possible. Evaluate novel kidney injury biomarkers such as KIM-1 and NGAL, which are more sensitive than BUN and creatinine for detecting early kidney injury.[2]
-
Quantitative Data: HSYA-Induced Nephrotoxicity Markers in Rodents
| Dose (mg/kg) | Animal Model | Administration Route | Duration | BUN (mg/dL) | Creatinine (mg/dL) | Reference |
| 180 | Rat | Intraperitoneal | 90 days | Slight Increase | Not specified | Not specified |
Note: Specific quantitative data for HSYA-induced changes in BUN and creatinine are limited in the publicly available literature. The table reflects general findings, and researchers should establish their own dose-response curves.
Experimental Protocol: Assessment of Drug-Induced Nephrotoxicity in Rodents
-
Animal Dosing and Housing: Dose animals as described for hepatotoxicity. House animals in metabolic cages for urine collection if urinalysis is planned.
-
Sample Collection: Collect blood for serum analysis of BUN and creatinine. Collect urine for analysis of protein, glucose, and kidney injury biomarkers. Euthanize animals and collect kidneys.
-
Serum and Urine Analysis: Use a clinical chemistry analyzer for BUN and creatinine. Use ELISA kits for novel biomarkers like KIM-1 and NGAL.
-
Histopathology: Fix kidneys in 10% neutral buffered formalin. Process for H&E staining and Periodic acid-Schiff (PAS) staining to evaluate tubular and glomerular structures for signs of injury.
Logical Relationship for Nephrotoxicity Troubleshooting
Troubleshooting logic for elevated nephrotoxicity markers.
Coagulation Abnormalities
Problem: Prolonged prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT) in HSYA-treated animals.
Possible Causes & Troubleshooting Steps:
-
Interference with Coagulation Factors: HSYA may directly or indirectly inhibit the activity of certain coagulation factors.
-
Solution: Perform a mixing study by combining equal parts of test plasma and normal plasma. If the clotting time corrects, it suggests a factor deficiency. If it remains prolonged, it indicates the presence of an inhibitor. Further investigation into specific factor activities may be warranted.
-
-
Hepatic Dysfunction: Since the liver synthesizes most coagulation factors, severe hepatotoxicity can lead to coagulopathy.
-
Solution: Correlate coagulation findings with liver function tests (ALT, AST) and liver histology. If significant liver damage is present, the coagulopathy is likely secondary.
-
Quantitative Data: HSYA-Induced Coagulation Abnormalities in Rodents
| Dose (mg/kg) | Animal Model | Administration Route | Duration | Effect on Coagulation | Reference |
| 60 | Rat | Intraperitoneal | 90 days | Prolonged blood coagulation time | Not specified |
| 180 | Rat | Intraperitoneal | 90 days | Prolonged blood coagulation time | Not specified |
Note: The available literature often refers to "prolonged blood coagulation time" without specifying PT or aPTT. Researchers should perform specific assays to characterize the nature of the coagulopathy.
Experimental Protocol: Assessment of Coagulation Parameters in Rodents
-
Blood Collection: Collect blood into tubes containing sodium citrate (B86180) anticoagulant (typically a 9:1 ratio of blood to anticoagulant).
-
Plasma Preparation: Centrifuge the blood to separate the plasma.
-
PT and aPTT Assays: Perform PT and aPTT tests using a coagulometer and commercially available reagents according to the manufacturer's instructions.[3][4]
-
Fibrinogen Measurement: Measure fibrinogen levels using a Clauss fibrinogen assay or an immunoassay.
Signaling Pathways Involved in HSYA Toxicity
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial regulator of cell survival and proliferation.[4][5][6] In the context of HSYA-induced liver injury, dysregulation of this pathway can contribute to hepatocellular apoptosis.[7][8]
Simplified PI3K/Akt pathway in HSYA-induced toxicity.
STAT3/NF-κB Signaling Pathway
The STAT3 and NF-κB pathways are key regulators of inflammation.[9][10] In HSYA-induced kidney injury, aberrant activation of these pathways can lead to a pro-inflammatory state and subsequent tissue damage.[11]
Simplified STAT3/NF-κB pathway in HSYA-induced toxicity.
References
- 1. Role of the PI3K/Akt signaling pathway in liver ischemia reperfusion injury: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Perspective of Urinary Biomarkers for the Detection of Nephrotoxicity: What We Know and What We Need to Know [ouci.dntb.gov.ua]
- 3. Assessing blood clotting and coagulation factors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection, Monitoring, and Mitigation of Drug-Induced Nephrotoxicity: A Pragmatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. wjgnet.com [wjgnet.com]
- 8. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Strategies in Preventing Inflammatory and/or Oxidative Stress-Induced Damages in Ischemia–Reperfusion Injury (2nd Edition) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting STAT3 signaling in kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NFκB and Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hydroxysafflor Yellow A (HSYA)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Hydroxysafflor yellow A (HSYA) when dissolved in dimethyl sulfoxide (B87167) (DMSO). Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your HSYA solutions during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of HSYA?
A1: HSYA is a chemically unstable compound susceptible to degradation under several conditions.[1][2] Key factors that accelerate its degradation include:
-
pH: HSYA is most unstable in alkaline conditions (pH > 7.0) and also degrades under strongly acidic conditions (pH ≤ 3.0).[3][4] It exhibits greatest stability in a pH range of 3-7.
-
Temperature: Elevated temperatures, particularly above 60°C, significantly increase the rate of HSYA degradation.[3][5]
-
Light: Exposure to light, including sunlight and UV radiation, can cause degradation of HSYA.[2] It is recommended to store HSYA solutions in the dark.[2]
-
Oxygen: The presence of oxygen can contribute to the oxidative degradation of HSYA, especially at alkaline pH and high temperatures.[2]
Q2: How should I prepare and store my HSYA stock solution in DMSO?
A2: To maximize the stability of your HSYA stock solution in DMSO, follow these best practices:
-
Solvent Quality: Use anhydrous, high-purity DMSO to prepare your stock solution. DMSO is hygroscopic and absorbed water can affect the stability of HSYA.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-20 mM). Storing at higher concentrations can sometimes improve stability.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting vials (e.g., amber glass vials). This practice minimizes freeze-thaw cycles and exposure to air and moisture.[6]
-
Storage Temperature: For long-term storage, it is recommended to store the DMSO stock solution at -80°C. For short-term storage, -20°C is acceptable.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vials.
Q3: For how long can I store an HSYA stock solution in DMSO?
A3: While specific long-term stability data for HSYA in DMSO is not extensively published, based on its known instabilities, it is recommended to prepare fresh stock solutions for critical experiments. For routine use, if stored properly at -80°C in single-use aliquots, the solution may be stable for several weeks to a few months. However, it is crucial to periodically check the integrity of the solution, especially if you observe any changes in color or unexpected experimental results.
Q4: What are the signs of HSYA degradation in a DMSO solution?
A4: Visual inspection can sometimes indicate degradation. A noticeable change in the color of the solution, such as fading of its characteristic yellow color or the appearance of a reddish-brown hue, may suggest degradation. The formation of precipitates can also be a sign of degradation or reduced solubility. However, the absence of these visual cues does not guarantee stability. The most reliable way to assess degradation is through analytical methods like HPLC or LC-MS.[4] A common degradation product of HSYA is p-coumaric acid.[3]
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant adverse effects.[7] However, some sensitive cell lines may require even lower concentrations (e.g., <0.1%). It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in your experiments to assess any effects of the solvent on the cells.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with HSYA in DMSO.
| Observed Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of HSYA in experiments. | HSYA in the DMSO stock solution has degraded. | Prepare a fresh stock solution of HSYA in anhydrous DMSO. Verify the purity and concentration of the new stock solution using analytical methods if possible. |
| HSYA is unstable in the cell culture medium at 37°C over the duration of the experiment. | Perform a stability test of HSYA in your specific cell culture medium under experimental conditions (see Experimental Protocols section). Consider reducing the incubation time if significant degradation is observed. | |
| Precipitation is observed when diluting the HSYA-DMSO stock into aqueous buffer or cell culture medium. | The solubility of HSYA in the final aqueous solution is exceeded. | Increase the final concentration of DMSO in the medium (while staying within the tolerated limit for your cells). Alternatively, prepare a more dilute stock solution in DMSO and add a larger volume to the medium. Gentle vortexing or sonication during dilution may also help.[7] |
| Inconsistent experimental results between different batches of HSYA stock solution. | Variability in the preparation of the stock solution. | Standardize your stock solution preparation protocol. Ensure the HSYA solid is completely dissolved in DMSO before aliquoting and storing. |
| Degradation of older stock solutions. | Always note the preparation date on your aliquots and use older stocks for preliminary experiments. For final experiments, prioritize using freshly prepared solutions. | |
| Visible color change in the HSYA-DMSO stock solution upon storage. | Degradation of HSYA. | Discard the solution. Prepare a fresh stock solution and ensure proper storage conditions (protection from light, moisture, and stored at -80°C). |
Data on HSYA Stability
While specific quantitative data for HSYA in DMSO is limited in the public domain, the following table summarizes the known stability of HSYA under various conditions based on studies in aqueous solutions. This information can help inform handling and storage practices for DMSO solutions.
| Condition | Observation | Reference |
| pH | Stable at pH 3-7. Degrades at pH ≤ 3.0 and > 7.0, with the greatest instability around pH 9. | [3][4] |
| Temperature | Degrades at temperatures > 60°C. | [3] |
| Light | Degrades when exposed to light. | [2] |
Experimental Protocols
Protocol for Assessing the Stability of HSYA in DMSO
This protocol outlines a general method to determine the stability of HSYA in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of HSYA Stock Solution:
-
Accurately weigh a known amount of HSYA powder.
-
Dissolve it in anhydrous DMSO to a final concentration of 10 mM.
-
Aliquot the solution into multiple amber glass vials, seal tightly, and store at the desired temperatures (e.g., 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a working solution by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM) with an appropriate mobile phase or a compatible solvent.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing a small amount of acid, e.g., 0.1% formic acid, to ensure good peak shape).
-
Detection: UV detector at the maximum absorbance wavelength of HSYA (approximately 403 nm).
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Integrate the peak area of HSYA at each time point.
-
Calculate the percentage of HSYA remaining at each time point relative to the initial time point (t=0).
-
Plot the percentage of HSYA remaining versus time for each storage condition. This will provide a stability profile of HSYA in DMSO under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for experiments involving HSYA.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and degradation of this compound and anhydrosafflor yellow B in the Safflower injection studied by HPLC-DAD-ESI-MSn [jcps.bjmu.edu.cn]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 6. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 7. lifetein.com [lifetein.com]
- 8. benchchem.com [benchchem.com]
HSYA In Vitro Experiments: Technical Support Center
Welcome to the technical support center for researchers using Hydroxysafflor yellow A (HSYA) in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential artifacts and common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of HSYA that I should be aware of for my in vitro experiments?
A1: HSYA is a C-glucosyl quinochalcone, appearing as a yellow amorphous powder.[1] Its vibrant color is due to a p-conjugated system, which results in maximum UV absorption at 403 nm.[1] A critical feature is the instability of the C-glycoside bond.[1] For researchers, the most important considerations are its stability in relation to pH, temperature, and light.
Q2: What are the optimal storage and handling conditions for HSYA?
A2: HSYA is sensitive to high temperatures, alkaline conditions, and light.[2] It is stable at a pH range of 3-7 and at temperatures below 60°C.[3] It is particularly unstable in alkaline conditions (pH > 7), with rapid degradation observed at pH 9.[4] Therefore, stock solutions should be prepared in a buffer within the stable pH range, protected from light, and stored at low temperatures (e.g., 4°C for short-term or frozen for long-term).[1] Some studies suggest that the addition of small amounts of ethylenediaminetetraacetic acid (EDTA) and ascorbic acid can improve its stability.[2]
HSYA Stability Profile
| Parameter | Condition | Stability | Reference |
| pH | 3 - 7 | Stable | [3] |
| > 7 (Alkaline) | Unstable, degrades easily | [2][4] | |
| 9 | Most unstable | [4] | |
| Temperature | < 60°C | Stable | [2][3] |
| > 60°C | Degrades readily | [2] | |
| Light | Exposure | Prone to degradation | [2] |
Troubleshooting Guide
Cell Viability Assays (e.g., MTT, XTT, WST-1, ATP-based)
Q3: My cell viability results with HSYA are inconsistent or show an unexpected increase in signal at high concentrations. What could be the cause?
A3: This could be due to several artifacts related to HSYA's properties or its interaction with assay reagents.
-
Direct Reaction with Reagents: HSYA, as an antioxidant, can directly reduce tetrazolium salts (MTT, MTS, XTT, WST-1), leading to a false-positive signal that suggests higher cell viability.[5] This is a common issue with compounds that have reducing potential.
-
Color Interference: HSYA is a yellow pigment, which can interfere with the absorbance readings of colorimetric assays, especially those that produce a colored formazan (B1609692) product.[1]
-
Compound Instability: If your experimental medium is alkaline, HSYA may degrade over the incubation period, and its degradation products could have different effects or interferences.[4]
Troubleshooting Steps:
-
Run a Cell-Free Control: Add HSYA to the assay medium without cells and measure the signal. A significant signal indicates direct interaction with the assay reagents.
-
Use an Alternative Assay: Switch to a non-enzymatic, non-colorimetric assay. A luminescent assay that measures ATP levels (e.g., CellTiter-Glo®) is often less prone to such artifacts as it measures a distinct cellular marker and relies on a different detection principle.[5][6]
-
Correct for Color: Measure the absorbance of HSYA in the medium at the same wavelength used for the assay and subtract this background from your experimental readings.
-
Check Medium pH: Ensure your cell culture medium's pH is within the stable range for HSYA (pH 3-7).[3]
Antioxidant Capacity Assays (e.g., DPPH, ABTS)
Q4: I am getting extremely high antioxidant activity for HSYA in my DPPH assay, which seems disproportionate. Is this a potential artifact?
A4: While HSYA is a potent antioxidant, its strong color can interfere with colorimetric antioxidant assays.[7][8][9]
-
Spectral Overlap: The DPPH radical has a maximum absorbance around 517 nm. HSYA's own absorbance spectrum might overlap, leading to an overestimation of radical scavenging activity.[10]
-
Reaction Kinetics: The reaction between HSYA and the radical may not follow the same kinetics as your standard (e.g., Trolox), potentially affecting the endpoint measurement.
Troubleshooting Steps:
-
Measure HSYA Absorbance: Scan the absorbance of HSYA alone at the assay wavelength and correct your results.
-
Use Multiple Assays: Validate your findings using a different antioxidant assay that relies on a different mechanism or detection method, such as the ORAC (Oxygen Radical Absorbance Capacity) assay, which is based on fluorescence.
-
Kinetic Analysis: Instead of a single endpoint reading, take multiple readings over time to ensure the reaction has reached completion for both your sample and the standard.
Western Blotting and Protein Binding Assays
Q5: I'm observing non-specific bands or inconsistent protein expression levels in my Western blots after treating cells with HSYA. What could be the issue?
A5: This could be related to off-target effects or non-specific binding of HSYA.
-
Non-Specific Binding: Some small molecules can bind non-specifically to various proteins, which might alter their conformation or interaction with antibodies.[11][12] While HSYA has a reported low plasma protein binding rate in vivo, high concentrations in vitro could lead to non-specific interactions.[1][4]
-
Modulation of Unrelated Targets: HSYA is known to affect multiple signaling pathways, such as PI3K/Akt and MAPK.[2][13] The observed changes might be downstream effects rather than direct modulation of your target protein.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Perform detailed dose-response and time-course experiments to establish a clear relationship between HSYA treatment and the observed protein level changes.
-
Use Pathway Inhibitors: To confirm if the effect on your protein of interest is mediated through a specific pathway (e.g., PI3K/Akt), co-treat cells with HSYA and a known inhibitor of that pathway.
-
Control for Cellular Stress: High concentrations of any compound can induce cellular stress, leading to changes in protein expression. Include markers of cellular stress (e.g., HSP70) in your analysis.
-
Visualize the Workflow: A clear workflow can help identify potential points of error.
Experimental Protocols
Protocol: ATP-Based Cell Viability Assay
This protocol is recommended to minimize artifacts from HSYA's color and antioxidant properties.
-
Cell Seeding: Plate cells in a 96-well, opaque-walled plate suitable for luminescence measurements. Allow cells to adhere for 24 hours.
-
HSYA Treatment: Prepare serial dilutions of HSYA in the appropriate cell culture medium. Replace the existing medium with the HSYA-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Allow the ATP assay reagent (e.g., CellTiter-Glo®) to equilibrate to room temperature.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read luminescence using a plate reader.
-
Data Analysis: Calculate cell viability relative to the vehicle-treated control cells.
Signaling Pathways & Logic Diagrams
HSYA has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and cell survival.[7][13] Understanding these can help interpret experimental results.
HSYA Stability and Degradation Logic
The stability of HSYA is a critical factor that can introduce variability into experiments. This diagram outlines the key factors influencing its integrity.
HSYA and the PI3K/Akt Signaling Pathway
HSYA has been reported to inhibit the PI3K/Akt signaling pathway, which is crucial for cell viability and migration in various cell types, including vascular smooth muscle cells.[13]
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: a natural pigment with potential anticancer therapeutic effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 4. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Viability assays for cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSYA from safflower mitigates oxidative stress, inflammation, and apoptosis in liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 13. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Separation and Analysis of HSYA and Safflor Yellow B
For researchers and professionals in drug development, the accurate separation and analysis of closely related bioactive compounds are critical. This guide provides a comparative overview of methods for the separation and analysis of Hydroxysafflor Yellow A (HSYA) and Safflor Yellow B (SYB), also known as Anhydrosafflor Yellow B (AHSYB), two prominent compounds from Carthamus tinctorius L.
Comparative Analysis of Separation Techniques
Various chromatographic techniques have been successfully employed for the separation and analysis of HSYA and SYB. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common methods, offering different levels of resolution, speed, and sensitivity.
Quantitative Data Summary
The following table summarizes the performance of different analytical methods based on published experimental data.
| Method | Column | Mobile Phase | Detection | Retention Time HSYA (min) | Retention Time SYB (AHSYB) (min) | Purity (%) | Reference |
| HPLC | C18 | Acetonitrile (B52724) and 0.1% formic acid in water (gradient) | 403 nm | Not specified | Not specified | >85 | [1] |
| Preparative HPLC | C18 | Methanol (B129727) and water (gradient) | 270 nm or 400 nm | 21.12 | 43.87 | >85 | [1] |
| RP-MPLC | C18-HS | Acetonitrile and water with 0.5% acetic acid | Not specified | Not specified | Not specified | HSYA: 100, anhydro-SYB: 93 | [2] |
| UPLC-TOF-MS | Not specified | Acetonitrile and 0.1% (v/v) formic acid aqueous solution (gradient) | ESI+ | Not specified | Not specified | Not specified | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for common analytical techniques used for HSYA and SYB separation.
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is designed for the quantitative analysis of HSYA and SYB in safflower extracts.
-
Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (DAD).
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-12 min, 10%-22% A; 12-20 min, 22%-26% A; 20-30 min, 26%-95% A.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Detection Wavelength : 403 nm.[5]
-
Injection Volume : 10-20 µL.
-
Column Temperature : 25-30 °C.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
This method is suitable for isolating larger quantities of HSYA and SYB for further studies.
-
Instrumentation : Preparative HPLC system with a UV detector.
-
Column : Preparative C18 column.
-
Mobile Phase : A gradient of methanol (B) and water (A). An example gradient for HSYA is: 0 min–10% B; 5 min–15% B; 15 min–20% B; 18 min–100% B. For SYB (ASYB), the gradient is: 0 min–10% B; 5 min–20% B; 20 min–25% B; 22 min–100% B.[1]
-
Flow Rate : 30 mL/min.[1]
-
Detection Wavelength : 270 nm or 400 nm.[1]
-
Sample Preparation : The crude extract is dissolved in a suitable solvent (e.g., 10% methanol) and centrifuged before injection.[1]
Visualizing Experimental and Biological Pathways
Diagrams are provided to illustrate the experimental workflow and the known signaling pathways of HSYA and SYB.
Experimental Workflow for HSYA and SYB Analysis
Caption: A generalized workflow for the separation and analysis of HSYA and SYB.
Signaling Pathways of this compound (HSYA)
Caption: Key signaling pathways modulated by HSYA.
Signaling Pathways of Safflor Yellow B (SYB/AHSYB)
Caption: The neuroprotective signaling pathway of Safflor Yellow B.
References
- 1. Comparative Analysis of the Effects of this compound and Anhydrosafflor Yellow B in Safflower Series of Herb Pairs Using Prep-HPLC and a Selective Knock-Out Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of the Antioxidant Activities of Hydroxysafflor Yellow A and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of Hydroxysafflor Yellow A (HSYA), a primary active component of Carthamus tinctorius L., and quercetin (B1663063), a well-researched flavonoid found in many fruits and vegetables. This document synthesizes experimental data to offer an objective overview of their respective antioxidant efficacies, details the methodologies used in key experiments, and illustrates the cellular signaling pathways they modulate.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of HSYA and quercetin have been evaluated in various in vitro assays. The following table summarizes key quantitative data from comparative and individual studies. A lower IC50 value indicates greater antioxidant activity.
| Antioxidant Assay | This compound (HSYA) | Quercetin | Reference(s) |
| DPPH Radical Scavenging Activity (IC50) | Higher scavenging property than safflor yellow A, comparable to gallic acid.[1][2] | 0.74 µg/mL | [3] |
| Oxygen Radical Absorbance Capacity (ORAC) | Trolox index comparable to quercetin and kaempferol.[1][2] | Positive control with high activity (EC50 of 8.77 ± 0.09 μM in CAA assay).[4] | [1][2][4] |
| Cellular Antioxidant Activity (CAA) | Not explicitly found in a direct comparison. | EC50 of 9.84 ± 0.34 μM.[4] | [4] |
Note: Direct comparative studies using standardized assays for both compounds are limited. The data presented is compiled from available literature and should be interpreted with consideration of the different experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for two common antioxidant assays mentioned in the literature for HSYA and quercetin.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically. A greater decrease in absorbance indicates higher radical scavenging activity.
-
Procedure:
-
A fresh solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.[4]
-
Various concentrations of the test compounds (HSYA or quercetin) are mixed with the DPPH solution.[3]
-
The reaction mixture is incubated in the dark at room temperature (e.g., 37°C for 30 minutes).[3][4]
-
The absorbance of the solution is measured at a specific wavelength (e.g., 515 or 517 nm) using a spectrophotometer.[3][4]
-
A standard antioxidant, such as ascorbic acid, is used as a positive control.[3]
-
The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined.[3]
-
2. Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay evaluates the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.
-
Principle: The assay measures the decay of fluorescence of a probe (like fluorescein) in the presence of a free radical generator (like AAPH). The antioxidant's ability to quench these radicals preserves the fluorescence.
-
Procedure:
-
The reaction is typically conducted in a 96-well microplate in a phosphate (B84403) buffer (e.g., 75 mM, pH 7.4).[1]
-
The fluorescent probe (e.g., 0.08 mM Fluorescein) and the test compounds (HSYA or quercetin) are added to the wells.[1]
-
The mixture is pre-incubated at 37°C.[1]
-
A peroxyl radical generator, such as 2,2′-azobis (2-methylpropionamide) dihydrochloride (B599025) (AAPH), is added to initiate the reaction.[1]
-
The fluorescence decay is monitored over time using a fluorescence microplate reader.
-
The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve, with Trolox (a water-soluble vitamin E analog) used as the standard.[1]
-
Signaling Pathways in Antioxidant Mechanisms
Both HSYA and quercetin exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that regulate the expression of antioxidant enzymes and other protective proteins.
Caption: Comparative signaling pathways of HSYA and Quercetin in antioxidant responses.
HSYA has been shown to exert its antioxidant and anti-inflammatory effects by activating the Nrf2/HO-1 and SIRT1 pathways, while inhibiting the NF-κB and MAPK signaling pathways.[5][6][7][8] Quercetin also modulates several key pathways, including the activation of the Nrf2-ARE pathway and regulation of MAPK, PI3K/Akt, and AMPK signaling, to maintain oxidative balance.[9][10][11][12]
Experimental Workflow for Comparative Analysis
A systematic workflow is crucial for the direct comparison of the antioxidant activities of HSYA and quercetin.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nehu.ac.in [nehu.ac.in]
- 4. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 7. Frontiers | this compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway [frontiersin.org]
- 8. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of the Neuroprotective Effects of Hydroxysafflor Yellow A (HSYA) and Edaravone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective properties of Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant, and edaravone (B1671096), a synthetic free radical scavenger. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action, efficacy in experimental models of neurological damage, and the signaling pathways they modulate.
At a Glance: HSYA vs. Edaravone
| Feature | This compound (HSYA) | Edaravone |
| Primary Mechanism | Multi-target effects including anti-oxidation, anti-inflammation, and regulation of specific signaling pathways.[1][2] | Potent free radical scavenger, particularly of peroxyl radicals.[3][4][5][6] |
| Key Signaling Pathways | JAK2/STAT3, SOCS3, HIF-1α/BNIP3, SIRT1, PI3K/Akt, Nrf2/HO-1.[7][1][8][9][10] | Nrf2, Fas/FasL, GDNF/RET.[3][11][12][13] |
| Reported Effects | Reduces infarct volume, alleviates cerebral edema, improves neurological function, inhibits apoptosis, and promotes autophagy.[7][1][2][8][9] | Reduces neuronal damage, inhibits lipid peroxidation, decreases oxidative stress, and slows disease progression in certain neurodegenerative models.[3][4][5] |
| Therapeutic Window (Preclinical) | Appears to have a limited therapeutic window (e.g., effective within 3 hours post-ischemia in some models).[7] | Shows efficacy in early stages of acute ischemic stroke.[5][14] |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize quantitative data from various preclinical studies. It is crucial to note that these results are from different experimental models and protocols, and therefore, a direct comparison of the absolute values should be made with caution.
Table 1: Effect on Infarct Volume and Neurological Deficit Score in Ischemic Stroke Models
| Compound | Animal Model | Dosage | Administration Route | Reduction in Infarct Volume (%) | Improvement in Neurological Deficit Score | Reference |
| HSYA | Rat (MCAO) | 8 mg/kg | Unilateral common carotid artery | Significant reduction (data not quantified in abstract) | Significant improvement | [7] |
| HSYA | Rat (MCAO) | 3.0 mg/kg, 6.0 mg/kg | Sublingual vein injection | Significant reduction | Significant improvement | [15] |
| HSYA | Mouse (Cerebral I/R) | 20 mg/kg | Not specified | Significant reduction | Significant improvement | [8] |
| Edaravone | Rat (transient MCAO) | Not specified | i.v. | Significant reduction | Significant improvement | [11] |
Table 2: In Vitro Neuroprotective Effects
| Compound | Cell Model | Insult | Concentration | Outcome | Reference |
| HSYA | SH-SY5Y cells | OGD/R | Not specified | Increased autophagy, decreased apoptosis | [1] |
| HSYA | Primary hippocampal neurons | OGD/R | 40, 60, 80 µM | Increased cell viability, reduced apoptosis | [9] |
| HSYA | Cultured fetal cortical cells | Glutamate, NaCN | Not specified | Significantly inhibited neuron damage | [15] |
| Edaravone | Cultured nerve cells | SIN-1 (peroxynitrite donor) | 10, 100 µM | Increased cell survival (from 35% to 51% and 65% respectively) | [4] |
| Edaravone | mRNA-induced motor neurons | H₂O₂ | Not specified | Alleviated neurite damage | [13] |
Signaling Pathways and Mechanisms of Action
This compound (HSYA)
HSYA exerts its neuroprotective effects through a multi-pronged approach, influencing several key signaling pathways.
Caption: HSYA's neuroprotective signaling pathways.
One of the primary mechanisms of HSYA is the modulation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[7] Following an ischemic event, this pathway is activated, contributing to neuronal damage. HSYA has been shown to downregulate the expression of phosphorylated JAK2 and STAT3.[7] Concurrently, HSYA promotes the expression of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[7]
Furthermore, HSYA has been demonstrated to activate the Hypoxia-inducible factor-1α (HIF-1α)/BCL2/adenovirus E1B 19kDa interacting protein 3 (BNIP3) pathway, which in turn induces autophagy, a cellular process that can be protective in the context of ischemia.[1][16] The activation of the Sirtuin 1 (SIRT1) pathway, which is involved in cellular stress resistance and apoptosis, also contributes to the neuroprotective effects of HSYA.[2][9]
Edaravone
Edaravone's neuroprotective effects are largely attributed to its potent antioxidant properties.
Caption: Edaravone's neuroprotective signaling pathways.
As a free radical scavenger, edaravone effectively neutralizes harmful reactive oxygen species (ROS), thereby inhibiting lipid peroxidation and protecting cell membranes from oxidative damage.[4][5] Its mechanism involves donating an electron to both lipid- and water-soluble peroxyl radicals.[4]
Edaravone also upregulates the body's endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] It has been shown to decrease the expression of Kelch-like ECH-associated protein-1 (Keap1), a negative regulator of Nrf2, leading to increased levels of antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[3]
In addition to its antioxidant effects, edaravone has been found to suppress apoptosis by downregulating the expression of genes in the Fas/FasL signaling pathway, including Fas-associated death domain (FADD) and caspase-8.[11][17] More recently, edaravone has been shown to activate the Glial cell line-derived neurotrophic factor (GDNF)/RET signaling pathway, suggesting a role in promoting neurotrophic support.[12][13]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for assessing the neuroprotective effects of HSYA and edaravone.
HSYA Neuroprotection Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
-
Animal Model: Male Wistar-Kyoto (WKY) rats are subjected to MCAO to induce focal cerebral ischemia.[15]
-
Surgical Procedure: A nylon suture is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery. After a defined period of occlusion (e.g., 2 hours), the suture is withdrawn to allow for reperfusion.[8]
-
Drug Administration: HSYA, dissolved in 0.9% saline, is administered at varying doses (e.g., 3.0 mg/kg and 6.0 mg/kg) via sublingual vein injection at a specific time point after the onset of ischemia.[15]
-
Assessment of Neuroprotection:
-
Neurological Deficit Scoring: A graded scoring system (e.g., 0-4 scale) is used to evaluate motor and neurological function at defined time points post-ischemia.[8]
-
Infarct Volume Measurement: 24 to 72 hours after MCAO, the brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained area (infarct) is then quantified.[8]
-
Biochemical and Molecular Analysis: Brain tissue from the ischemic penumbra is collected for Western blot or qPCR analysis to measure the expression of proteins and genes in relevant signaling pathways (e.g., p-JAK2, p-STAT3, SOCS3).[7]
-
Caption: HSYA experimental workflow.
Edaravone Neuroprotection Model: In Vitro Oxidative Stress
-
Cell Culture: Human neuroblastoma cells (SH-SY5Y) or primary neurons are cultured under standard conditions.
-
Induction of Oxidative Stress: Neurotoxicity is induced by exposing the cells to an oxidative agent such as hydrogen peroxide (H₂O₂) or a peroxynitrite donor like SIN-1.[4][13]
-
Drug Treatment: Cells are pre-treated or co-treated with varying concentrations of edaravone.[4][13]
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Assays such as MTT or LDH release are used to quantify cell survival.
-
Apoptosis Assays: Apoptosis can be measured using TUNEL staining or by assessing the expression of apoptotic markers like cleaved caspase-3.
-
Morphological Analysis: Neurite length and cell morphology are examined using microscopy to assess neuronal health.[13]
-
Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and lipid peroxidation products (e.g., malondialdehyde) are quantified.
-
Caption: Edaravone experimental workflow.
Conclusion
Both HSYA and edaravone demonstrate significant neuroprotective potential in preclinical models, albeit through distinct yet partially overlapping mechanisms. HSYA appears to act on a broader range of signaling pathways, suggesting a multi-target therapeutic approach. In contrast, edaravone's primary strength lies in its potent and direct free radical scavenging activity. The choice between these two compounds for further drug development would likely depend on the specific pathophysiology of the targeted neurological disorder. Future head-to-head comparative studies are warranted to definitively establish their relative efficacy and therapeutic potential.
References
- 1. This compound Exerts Neuroprotective Effects via HIF-1α/BNIP3 Pathway to Activate Neuronal Autophagy after OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 6. Edaravone's free radical scavenging mechanisms of neuroprotection against cerebral ischemia: review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 11. Edaravone neuroprotection effected by suppressing the gene expression of the Fas signal pathway following transient focal ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Edaravone activates the GDNF/RET neurotrophic signaling pathway and protects mRNA-induced motor neurons from iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A critical assessment of edaravone acute ischemic stroke efficacy trials: is edaravone an effective neuroprotective therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Mechanisms of Hydroxysafflor Yellow A and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory mechanisms of Hydroxysafflor yellow A (HSYA), a natural compound, and ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID). This document summarizes their distinct modes of action, supported by experimental data, to inform research and drug development in the field of inflammation.
Executive Summary
Ibuprofen, a cornerstone of anti-inflammatory therapy, primarily exerts its effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby blocking prostaglandin (B15479496) synthesis. In contrast, this compound, a major active component of the safflower plant, demonstrates a multi-targeted approach, modulating a variety of inflammatory signaling pathways, including NF-κB, NLRP3 inflammasome, and IL-17A. While direct comparative clinical trials are limited, preclinical data suggests HSYA possesses potent anti-inflammatory properties, offering a different mechanistic approach to inflammation modulation.
Data Presentation: Quantitative Comparison of Anti-inflammatory Effects
The following tables summarize the quantitative data on the anti-inflammatory effects of HSYA and ibuprofen from various preclinical studies. It is important to note that these data are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vivo Anti-inflammatory Effects in Carrageenan-Induced Paw Edema in Rats
| Compound | Dose | Time Point (hours) | Inhibition of Edema (%) | Reference Compound |
| HSYA | 15 mg/kg | 4 | 45.18% | Indomethacin (10 mg/kg): 57.66% |
| HSYA | 30 mg/kg | 4 | Not specified | Indomethacin (5 mg/kg): Significant inhibition |
| Ibuprofen | 200 mg/kg | 6 | 90% | - |
Note: Indomethacin is a potent NSAID often used as a positive control in these assays and serves as a relevant comparator for ibuprofen's class of drugs.
Table 2: In Vitro Anti-inflammatory Effects on LPS-Stimulated Macrophages
| Compound | Concentration | Target | Inhibition/Reduction |
| HSYA | 50-100 µM | IL-1β protein expression | Dose-dependent decrease |
| HSYA | 50-100 µM | TNF-α, IL-1β, MCP-1 secretion | Significant decrease |
| HSYA | 5 µM | NO, TNFα, IL-1β, IL-6 mRNA | Dose-dependent decrease |
| Ibuprofen | 200 µM | NF-κB binding | Partial suppression |
| Ibuprofen | 50 µM | NF-κB binding | No significant suppression |
Mechanistic Deep Dive: Signaling Pathways
Ibuprofen: The COX Inhibitor
Ibuprofen's anti-inflammatory action is well-established and primarily involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, ibuprofen effectively reduces the synthesis of these pro-inflammatory molecules.
Caption: Ibuprofen's primary mechanism of action.
This compound: The Multi-Target Modulator
HSYA employs a more complex and multifaceted anti-inflammatory mechanism by targeting several key signaling pathways.
-
NF-κB Pathway: HSYA has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[2][3]
-
NLRP3 Inflammasome: HSYA can suppress the activation of the NLRP3 inflammasome, a multiprotein complex that triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[4][5]
-
IL-17A Signaling: HSYA has been found to reduce the production of IL-17A, a pro-inflammatory cytokine, by inhibiting the IL-17RA/ACT1/NF-κB/IL-17A loop.[6]
-
Antioxidant Activity: HSYA exhibits significant antioxidant properties, which contribute to its anti-inflammatory effects by reducing oxidative stress, a key contributor to inflammation.
Caption: HSYA's multi-target anti-inflammatory mechanism.
Experimental Protocols
The following are generalized protocols for common in vivo and in vitro assays used to evaluate the anti-inflammatory activity of compounds like HSYA and ibuprofen.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This model is widely used to assess acute inflammation.[7][8][9][10][11]
Caption: Experimental workflow for carrageenan-induced paw edema.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to laboratory conditions for at least one week.
-
Grouping: Animals are randomly divided into several groups: a control group, a vehicle group, groups receiving different doses of the test compound (HSYA), and a positive control group (ibuprofen or indomethacin).
-
Drug Administration: Test compounds and the positive control are administered, typically orally or intraperitoneally, at a specified time before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured using a plethysmometer at various time intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
In Vitro: LPS-Stimulated Macrophages
This assay is used to evaluate the anti-inflammatory effects of compounds on cultured immune cells.[12][13][14]
Caption: Experimental workflow for LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Macrophage cell lines (e.g., RAW 264.7 or J774A.1) are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test compound (HSYA or ibuprofen) for a specific duration (e.g., 1-2 hours).
-
LPS Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The cells are incubated for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
Measurement of Inflammatory Mediators: The levels of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, IL-1β, and IL-6 in the supernatant are quantified using methods like the Griess assay and ELISA.
Conclusion and Future Directions
Ibuprofen and this compound represent two distinct approaches to anti-inflammatory therapy. Ibuprofen's targeted inhibition of COX enzymes provides effective and well-understood relief from inflammation and pain. HSYA, with its ability to modulate multiple inflammatory pathways, presents a promising area for the development of novel anti-inflammatory agents, potentially with a broader spectrum of activity or for use in specific inflammatory conditions where these pathways are predominantly involved.
Further research, including head-to-head comparative studies and clinical trials, is warranted to fully elucidate the therapeutic potential of HSYA relative to established NSAIDs like ibuprofen. A deeper understanding of HSYA's complex mechanism of action could pave the way for the development of a new class of anti-inflammatory drugs.
References
- 1. An Overview of Clinical Pharmacology of Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibited lipopolysaccharide‐induced non‐small cell lung cancer cell proliferation, migration, and invasion by suppressing the PI3K/AKT/mTOR and ERK/MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Reduced Neuroinflammation Induced by Astrocyte-Derived IL-17A by Inhibiting the IL-17RA/ACT1/NF-κB/IL-17A Loop After OGD/R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. criver.com [criver.com]
- 9. researchgate.net [researchgate.net]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Macrophage Inflammatory Assay [bio-protocol.org]
- 14. Macrophage Inflammatory Assay [en.bio-protocol.org]
A Comparative Analysis of the Anticancer Efficacy of Hydroxysafflor Yellow A versus Doxorubicin
For Immediate Release
In the landscape of oncology research, the quest for effective and less toxic anticancer agents is perpetual. This guide provides a detailed comparison of the anticancer efficacy of Hydroxysafflor Yellow A (HSYA), a natural compound, and Doxorubicin (B1662922), a conventional chemotherapeutic drug. This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of experimental data on their respective mechanisms of action, cytotoxicity, and effects on cell cycle and apoptosis.
Executive Summary
Doxorubicin is a well-established and potent anthracycline antibiotic used in the treatment of a wide array of cancers. Its primary mechanisms of action include DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. However, its clinical use is often limited by significant side effects, most notably cardiotoxicity.
This compound, a primary active component of Carthamus tinctorius (safflower), has demonstrated promising anticancer properties. Its mechanisms are multifaceted, involving the induction of apoptosis and autophagy, and modulation of various signaling pathways. While research is ongoing, HSYA presents as a compound of interest, potentially offering a different safety profile compared to traditional chemotherapy.
This guide consolidates available in vitro data to draw a comparative picture of the efficacy of these two compounds as monotherapies. It is important to note that much of the existing research on HSYA focuses on its synergistic effects when combined with chemotherapeutic agents like doxorubicin, rather than as a standalone agent.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data on the effects of HSYA and Doxorubicin on cancer cells. Data has been compiled from various studies to provide a comparative overview.
Table 1: Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Citation |
| HSYA | Jurkat | T-cell Acute Lymphoblastic Leukemia | 99.08 µM | 24 hours | [1] |
| 77.81 µM | 48 hours | [1] | |||
| 59.05 µM | 72 hours | [1] | |||
| Doxorubicin | MCF-7 | Breast Cancer | 8306 nM (8.31 µM) | 48 hours | [2] |
| MDA-MB-231 | Breast Cancer | 6602 nM (6.60 µM) | 48 hours | [2] | |
| MCF-7 | Breast Cancer | 2.50 µM | Not Specified | [3] | |
| AMJ13 | Breast Cancer | 223.6 µg/ml | Not Specified | [4] | |
| MCF-7/S (sensitive) | Breast Cancer | 1.65 µM | Not Specified | [5] | |
| MCF-7/Dox (resistant) | Breast Cancer | 128.5 µM | Not Specified | [5] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in cell lines and experimental conditions.
Table 2: Effects on Apoptosis
Apoptosis, or programmed cell death, is a key mechanism through which anticancer drugs eliminate cancer cells.
| Compound | Cell Line | Concentration | Apoptosis Rate | Method | Citation |
| HSYA | Jurkat | Concentration-dependent | Increased apoptosis | Flow Cytometry | [1] |
| Doxorubicin | MCF-7 | 800 nM | 13.75% increase vs. control | Tali® Apoptosis Assay | [2] |
| MCF-7 | 1.3 µM | 20.6% (late apoptosis) | Flow Cytometry (Annexin V/PI) | [6] |
Table 3: Effects on Cell Cycle
Cell cycle arrest is another critical mechanism by which anticancer agents inhibit tumor growth.
| Compound | Cell Line | Concentration | Effect | Citation |
| HSYA | Jurkat | Not Specified | Cell cycle arrest | Flow Cytometry |
| Doxorubicin | MCF-7 | 800 nM | 36.32% of cells in G2/M phase | Tali® Cell Cycle Assay |
| MDA-MB-231 | 800 nM | 45.67% of cells in G2/M phase | Tali® Cell Cycle Assay | |
| MCF-7 | Not Specified | Arrest at G1/S and G2/M checkpoints | Flow Cytometry | |
| MDA-MB-231 | Not Specified | Arrest at G2/M only | Flow Cytometry |
Table 4: Effects on Apoptosis-Related Proteins
The modulation of pro- and anti-apoptotic proteins is a key indicator of the apoptotic pathway being activated.
| Compound | Cell Line | Effect | Method | Citation |
| HSYA | BGC-823 (Gastric Carcinoma) | Increased Caspase-3 expression | Not Specified | [1] |
| HCT116 (Colorectal Cancer) | Increased Bax, Cleaved-caspase3; Decreased Bcl-2 | Western Blot | [7] | |
| Doxorubicin | MCF-7 & MDA-MB-231 | Upregulated Bax, Caspase-8, Caspase-3; Downregulated Bcl-2 | Not Specified | [8] |
| MCF-7 (200 nM) | ~7-fold increase in Bax/Bcl-2 ratio | Not Specified | [2] | |
| MDA-MB-231 | ~2-fold increase in Bax/Bcl-2 ratio | Not Specified | [2] |
Signaling Pathways and Mechanisms of Action
To visualize the complex biological processes involved, the following diagrams illustrate the key signaling pathways affected by HSYA and doxorubicin.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HSYA's Neuroprotective Mechanism In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neuroprotective effects of Hydroxysafflor Yellow A (HSYA) against other neuroprotective agents. The information is supported by experimental data to assist in the evaluation of HSYA as a potential therapeutic candidate.
Introduction
This compound (HSYA) is a primary active component isolated from the flower of Carthamus tinctorius L. It has demonstrated significant neuroprotective properties in various in vitro models of neuronal injury. This guide summarizes key findings on its mechanisms of action, compares its efficacy with other agents, and provides detailed experimental protocols for researchers interested in validating these findings.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of HSYA have been evaluated in several in vitro models, including oxygen-glucose deprivation/reperfusion (OGD/R), glutamate-induced excitotoxicity, and sodium cyanide (NaCN)-induced chemical hypoxia. Its performance is compared here with other known neuroprotective agents.
Table 1: Comparison of Cell Viability and Apoptosis in OGD/R Model
| Compound | Cell Line | Concentration | Injury Model | % Increase in Cell Viability (relative to OGD/R) | % Decrease in Apoptosis (relative to OGD/R) | Reference |
| HSYA | Hippocampal Neurons | 40, 60, 80 µM | OGD/R | Dose-dependent increase | Dose-dependent decrease | [1] |
| AHSYB | Hippocampal Neurons | 40, 60, 80 µM | OGD/R | Dose-dependent increase | Dose-dependent decrease | [1] |
| Nimodipine | Hippocampal Neurons | Positive Control | OGD/R | Significant increase | Significant decrease | [1] |
| HSYA | PC12 cells | Not specified | OGD/R | Significant protection against apoptosis | Significant reduction in apoptosis | [2] |
Table 2: Attenuation of Glutamate (B1630785) and NaCN-Induced Neuronal Damage
| Compound | Cell Culture | Injury Model | Concentration | Outcome | Reference |
| HSYA | Fetal Cortical Cells | Glutamate (500 µM) | Not specified | Significantly inhibited neuron damage | [3][4][5] |
| HSYA | Fetal Cortical Cells | Sodium Cyanide (NaCN) | Not specified | Significantly inhibited neuron damage | [3][4][5] |
Note: A direct quantitative comparison for glutamate and NaCN models was not available in the searched literature.
Table 3: Modulation of Oxidative Stress Markers
| Compound | Cell Line | Injury Model | Effect on ROS/MDA | Effect on SOD/GSH-Px | Reference |
| HSYA | Hippocampal Neurons | OGD/R | Decreased | Increased | [1] |
| AHSYB | Hippocampal Neurons | OGD/R | Decreased | Increased | [1] |
| HSYA | PC12 cells | OGD/R | Significantly reduced ROS levels | Not specified | [2] |
Signaling Pathways in HSYA-Mediated Neuroprotection
HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways. The diagrams below illustrate these complex interactions.
Caption: Key signaling pathways modulated by HSYA to confer neuroprotection.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate study replication and validation.
1. Cell Culture and OGD/R Model
-
Cell Lines: Primary hippocampal neurons or PC12 cells are commonly used.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
OGD/R Procedure:
-
Replace the normal culture medium with glucose-free DMEM.
-
Transfer the cells to a hypoxic incubator (e.g., 94% N2, 5% CO2, 1% O2) for a duration of 2-6 hours, depending on the cell type.
-
Terminate the oxygen-glucose deprivation by replacing the medium with normal, glucose-containing DMEM and returning the cells to normoxic conditions (95% air, 5% CO2) for reoxygenation for 12-24 hours.
-
HSYA or other test compounds are typically added during the reoxygenation phase.[1]
-
Caption: Experimental workflow for the in vitro OGD/R model.
2. Cell Viability Assay (MTT Assay)
-
After the experimental treatment, add MTT solution (5 mg/mL in PBS) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group.
3. Apoptosis Assay (Hoechst 33342 Staining)
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash the cells with PBS.
-
Stain the cells with Hoechst 33342 solution (10 µg/mL) for 10 minutes at room temperature in the dark.
-
Wash the cells with PBS.
-
Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.
4. Western Blot Analysis for Signaling Proteins
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, SIRT1, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) kit.
-
Quantify the band intensity using image analysis software, normalizing to a loading control like GAPDH or β-actin.
5. Measurement of Reactive Oxygen Species (ROS)
-
Load the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe (10 µM) for 30 minutes at 37°C.
-
Wash the cells with PBS to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader or a flow cytometer at an excitation wavelength of 488 nm and an emission wavelength of 525 nm.
Conclusion
The available in vitro data strongly suggest that HSYA is a potent neuroprotective agent that acts through multiple signaling pathways to mitigate neuronal damage in various injury models. It demonstrates comparable or superior efficacy to other agents like Anhydrosafflor Yellow B in specific assays. While direct, comprehensive comparative studies with a wider range of compounds are still needed, the existing evidence provides a solid foundation for its further development as a therapeutic agent for neurodegenerative diseases and ischemic stroke. The detailed protocols provided herein should aid researchers in the validation and expansion of these important findings.
References
- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection of this compound in experimental cerebral ischemia/reperfusion injury via metabolic inhibition of phenylalanine and mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Hydroxysafflor Yellow A: A Comparative Guide to its Targeted Signaling Pathways
For researchers, scientists, and drug development professionals, understanding the precise molecular pathways targeted by a therapeutic compound is paramount. Hydroxysafflor yellow A (HSYA), a primary active component isolated from the safflower plant, has demonstrated a wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and anti-tumor activities. This guide provides a comparative analysis of HSYA's impact on key signaling pathways, supported by quantitative Western blot data and detailed experimental protocols.
This document will delve into the effects of HSYA on the NF-κB, PI3K/Akt, MAPK, and SIRT1 signaling pathways. The provided data, summarized in comparative tables, offers a clear overview of HSYA's modulatory effects on crucial protein expression and phosphorylation. Detailed experimental protocols for Western blot analysis are also included to facilitate the replication and validation of these findings.
Comparative Analysis of HSYA's Effect on Key Signaling Pathways
Western blot analysis has been instrumental in elucidating the mechanisms of action of HSYA. The following tables summarize the quantitative data from various studies, showcasing the compound's influence on pivotal proteins within major signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. HSYA has been shown to inhibit the activation of this pathway, thereby exerting its anti-inflammatory effects.
| Target Protein | Treatment Group | Change in Protein Expression/Phosphorylation | Reference |
| p-p65 | HSYA-treated | Decreased | [1] |
| TLR4 | HSYA-treated | Decreased | [1] |
| IKKβ phosphorylation | HSYA-treated | Decreased | [2] |
| IκBα phosphorylation | HSYA-treated | Decreased | [2] |
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central node in cell proliferation, growth, and survival. HSYA has been observed to modulate this pathway, which may contribute to its anti-tumor and protective effects.
| Target Protein | Treatment Group | Change in Protein Expression/Phosphorylation | Reference |
| p-Akt | HSYA-treated | Decreased | [3][4] |
| PI3K | HSYA-treated | Decreased | [3][4] |
| p-mTOR | HSYA-treated | Decreased | [5] |
| p-p70S6K | HSYA-treated | Decreased | [5] |
MAPK Signaling Pathway
The MAPK pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis. HSYA has been found to suppress the activation of key kinases in this pathway.[6]
| Target Protein | Treatment Group | Change in Protein Expression/Phosphorylation | Reference |
| p-p38 | HSYA-treated | Decreased | [6] |
| p-ERK | HSYA-treated | Decreased | [6] |
| p-JNK | HSYA-treated | Decreased | [6] |
SIRT1 Signaling Pathway
SIRT1 is a crucial regulator of cellular metabolism, stress resistance, and aging. HSYA has been shown to activate this pathway, which is linked to its neuroprotective effects.
| Target Protein | Treatment Group | Change in Protein Expression | Reference |
| SIRT1 | HSYA-treated | Increased | [7] |
| PGC-1α | HSYA-treated | Increased | [7] |
| FOXO1 | HSYA-treated | Increased | [7] |
Visualizing HSYA's Molecular Interactions
To better understand the intricate relationships within these signaling cascades and the points of intervention for HSYA, the following diagrams have been generated using Graphviz.
Caption: HSYA's multifaceted interactions with key cellular signaling pathways.
Experimental Protocols: A Guide to Western Blot Analysis
The following is a comprehensive protocol for Western blot analysis, designed to assess the impact of HSYA on protein expression and phosphorylation.
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of HSYA or vehicle control for the specified duration.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit to ensure equal loading of proteins for electrophoresis.
Caption: Standardized workflow for Western blot analysis of HSYA-treated cells.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein from each sample into the wells of a polyacrylamide gel. Run the gel using an electrophoresis system until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-p65, anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Signal Detection: After further washes with TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between different samples.
This guide provides a foundational understanding of HSYA's interaction with key cellular pathways. The presented data and protocols are intended to support further research and development of HSYA as a potential therapeutic agent.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Western Blot Antibody Staining & Detection [novusbio.com]
- 3. bosterbio.com [bosterbio.com]
- 4. fortislife.com [fortislife.com]
- 5. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedure for Western blot [protocols.io]
- 7. Western blot protocol | Abcam [abcam.com]
Illuminating the Molecular Mechanisms of Hydroxysafflor Yellow A (HSYA) Through siRNA-Mediated Target Validation
A Comparative Guide for Researchers
Hydroxysafflor yellow A (HSYA), a primary active chalconoid glycoside isolated from the flowers of Carthamus tinctorius L., has garnered significant attention for its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-inflammatory effects. Understanding the precise molecular targets of HSYA is crucial for its development as a therapeutic agent. Small interfering RNA (siRNA) has emerged as a powerful tool to validate these targets by specifically silencing the expression of candidate genes and observing the subsequent effects on HSYA's biological activity. This guide provides a comparative overview of studies that have utilized siRNA to confirm the molecular targets of HSYA, presenting key experimental data and detailed protocols to aid researchers in this field.
Comparative Analysis of HSYA's Validated Molecular Targets
Several key signaling pathways have been implicated in the therapeutic effects of HSYA. The use of siRNA has been instrumental in confirming the direct involvement of specific proteins within these pathways. This section compares the findings from studies that have employed siRNA-mediated silencing to validate the molecular targets of HSYA.
| Validated Target | Signaling Pathway | Cell Line/Model | Experimental Approach | Key Findings with HSYA | Quantitative Data (Post-siRNA) | Reference |
| HIF-1α | HIF-1α/BNIP3 | SH-SY5Y cells (Oxygen-Glucose Deprivation/Reperfusion model) | Chemical inhibition (YC-1) and Western Blot | HSYA's neuroprotective effect is mediated through the activation of the HIF-1α/BNIP3 signaling pathway to induce autophagy. Inhibition of HIF-1α diminished the HSYA-induced autophagy and neuroprotection. | Western blot analysis showed a significant decrease in HIF-1α protein levels following treatment with the inhibitor, which abrogated the protective effects of HSYA.[1][2][3] | [1][2][3] |
| Nucleolin | Pro-angiogenic signaling | Human Umbilical Vein Endothelial Cells (HUVECs) | siRNA-mediated knockdown and Western Blot | HSYA promotes angiogenesis by upregulating Nucleolin, which in turn post-transcriptionally regulates VEGF-A and MMP-9. Knockdown of Nucleolin abrogated the HSYA-induced increase in VEGF-A and MMP-9. | siRNA-NCL significantly decreased Nucleolin protein expression. This knockdown abolished the HSYA-mediated upregulation of VEGF-A and MMP-9 mRNA and protein levels. | |
| PPARγ | PI3K/Akt | HCT116 colorectal cancer cells | shRNA-mediated knockdown and Western Blot | HSYA inhibits colorectal cancer cell proliferation, migration, and invasion by activating the PPARγ/PTEN/Akt signaling pathway. Knockdown of PPARγ reversed the anti-cancer effects of HSYA. | shRNA transfection effectively downregulated PPARγ expression, which in turn inhibited the HSYA-induced upregulation of PTEN and downregulation of p-Akt.[1] | [1] |
| mTOR | PI3K/Akt/mTOR | THP-1 macrophages | siRNA-mediated knockdown and Western Blot | HSYA-sonodynamic therapy induces autophagy and inhibits inflammation by suppressing the PI3K/Akt/mTOR signaling pathway. Knockdown of mTOR enhanced the autophagic effects. | mTOR siRNA significantly reduced both Akt and mTOR phosphorylation, confirming the role of this pathway in the observed effects.[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments involved in the siRNA-mediated validation of HSYA's molecular targets.
siRNA Transfection Protocol
This protocol outlines a general procedure for transiently transfecting cells with siRNA to knockdown the expression of a target gene.
Materials:
-
Target-specific siRNA duplexes
-
Non-targeting (scrambled) control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent (or similar)
-
Opti-MEM™ Reduced Serum Medium (or similar)
-
Complete cell culture medium
-
6-well plates
-
Cells of interest (e.g., SH-SY5Y, HUVECs, HCT116)
Procedure:
-
Cell Seeding: One day prior to transfection, seed the cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 20-50 pmol of siRNA (target-specific or control) in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™ and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 20 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the siRNA-Lipofectamine™ complexes to the corresponding wells.
-
Add 800 µL of complete culture medium to each well.
-
Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before further analysis.
-
Western Blot Analysis Protocol
This protocol is used to quantify the protein expression levels of the target gene to confirm successful siRNA-mediated knockdown.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
After the desired incubation period post-transfection and HSYA treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with RIPA buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Visualizing the Molecular Pathways and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The use of siRNA-mediated gene silencing is an indispensable tool for the definitive validation of the molecular targets of HSYA. The studies highlighted in this guide demonstrate that HSYA exerts its therapeutic effects through multiple pathways, including the HIF-1α, Nucleolin/VEGF, and PI3K/Akt signaling cascades. While direct siRNA-based validation for the role of the NF-κB pathway in HSYA's mechanism of action is an area for future investigation, the existing data provides a strong foundation for understanding how this promising natural compound functions at the molecular level. The provided protocols and diagrams serve as a valuable resource for researchers aiming to further elucidate the intricate mechanisms of HSYA and other natural products.
References
- 1. This compound inhibits the proliferation, migration, and invasion of colorectal cancer cells through the PPARγ/PTEN/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS-Dependent Activation of Autophagy through the PI3K/Akt/mTOR Pathway Is Induced by this compound-Sonodynamic Therapy in THP-1 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Hydroxysafflor yellow A: qNMR vs. Chromatographic Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) for determining the purity of Hydroxysafflor yellow A (HSYA). Experimental data and detailed protocols are presented to support the evaluation of each method's performance.
Introduction to this compound and the Importance of Purity Assessment
This compound (HSYA), a prominent water-soluble chalcone (B49325) compound extracted from the flowers of Carthamus tinctorius L., is the subject of extensive research for its wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects. Accurate and reliable determination of HSYA purity is paramount for ensuring the quality, safety, and efficacy of research materials and potential therapeutic products. This guide explores and compares the utility of qNMR, a primary analytical method, against the more conventional chromatographic techniques of HPLC and HPTLC for this critical assessment.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for purity determination depends on various factors, including accuracy, precision, selectivity, and the specific requirements of the analysis. Here, we compare the performance of qNMR, HPLC, and HPTLC for the purity assessment of HSYA.
| Parameter | qNMR | HPLC | HPTLC |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Differential partitioning of analytes between a mobile and stationary phase. | Separation of components on a thin layer of adsorbent material. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 (for flavonoids) | ≥ 0.999 | 0.9991[1] |
| Precision (RSD%) | < 2% (for flavonoids) | < 2% | < 3%[1] |
| Accuracy (Recovery %) | Typically 98-102% (for natural products) | 98.5%[2] | >95%[1] |
| Limit of Detection (LOD) | Analyte dependent, generally in the µg range. | 35.2 ng/mL (UPLC-TOF-MS)[3] | 59 ng[1] |
| Limit of Quantitation (LOQ) | Analyte dependent, generally in the µg range. | - | 169 ng[1] |
| Reference Standard | Not required for the analyte (uses a certified internal standard). | Required for the analyte. | Required for the analyte. |
| Sample Throughput | Moderate | High | High |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Accurately weigh a specific amount of the HSYA sample (e.g., 5-10 mg).
-
Accurately weigh a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) of known purity. The amount of the internal standard should be chosen to give a signal intensity comparable to the analyte signal.
-
Dissolve both the HSYA sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H-NMR spectrum under quantitative conditions. This includes ensuring a sufficient relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons of interest, to allow for full magnetization recovery.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150) for the signals used for quantification.
-
-
Data Processing and Purity Calculation:
-
Process the acquired FID (Free Induction Decay) with appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform phasing and baseline correction.
-
Integrate a well-resolved, characteristic signal of HSYA and a signal of the internal standard.
-
Calculate the purity of HSYA using the following formula:
Purity (%) = (I_HSYA / N_HSYA) * (N_IS / I_IS) * (MW_HSYA / MW_IS) * (m_IS / m_HSYA) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
HSYA = this compound
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of solvents such as methanol (B129727), acetonitrile, and water, often with a small amount of acid (e.g., acetic acid or formic acid) to improve peak shape. A reported mobile phase is a mixture of methanol and 0.2% acetic acid in water.[2]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 25°C.[2]
-
Detection Wavelength: 403 nm, which is near the maximum absorbance of HSYA.[2]
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of HSYA reference standard of known purity in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the HSYA sample to be tested by dissolving a known amount in the same solvent to a concentration within the calibration range.
-
-
Analysis and Quantification:
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the HSYA reference standard against its concentration.
-
Determine the concentration of HSYA in the sample solution from the calibration curve.
-
Calculate the purity of the HSYA sample.
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Instrumentation: HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F₂₅₄.
-
Mobile Phase: A mixture of solvents, for example, ethyl acetate, dichloromethane, formic acid, and water in appropriate ratios.
-
Sample Application: Apply the standard and sample solutions as bands of a specific length using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a certain distance.
-
Densitometric Analysis: Scan the developed plate using a densitometer at the wavelength of maximum absorbance for HSYA (around 403 nm).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of HSYA reference standard in a suitable solvent.
-
Prepare the HSYA sample solution by dissolving a known amount in the same solvent.
-
-
Analysis and Quantification:
-
Apply different volumes of the standard solution to the HPTLC plate to create a calibration curve.
-
Apply a known volume of the sample solution.
-
After development and drying, scan the plate.
-
Quantify the amount of HSYA in the sample by comparing its peak area to the calibration curve generated from the standards.
-
Visualizing the Methodologies and Biological Context
To further elucidate the practical and biological aspects of HSYA analysis, the following diagrams illustrate the experimental workflow for qNMR and a key signaling pathway influenced by HSYA.
Caption: Workflow for HSYA purity determination by qNMR.
Caption: HSYA inhibits the TLR4-mediated inflammatory pathway.
Conclusion
Quantitative NMR stands out as a powerful, non-destructive technique for the absolute purity determination of this compound, offering high precision and accuracy without the need for an identical reference standard. While HPLC and HPTLC are valuable, established methods for routine analysis and quality control, providing good sensitivity and high throughput, they rely on the availability of pure reference materials for quantification. The choice of method will ultimately depend on the specific application, available instrumentation, and the desired level of analytical rigor. For primary purity assessment and certification of reference materials, qNMR is an increasingly preferred method in the pharmaceutical and natural product industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Hydroxy Safflor Yellow A in Health Foods by RP-HPLC [spkx.net.cn]
- 3. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
HSYA vs. Resveratrol in Neuroprotection: A Comparative Guide for Researchers
An objective comparison of Hydroxysafflor Yellow A (HSYA) and resveratrol (B1683913) in preclinical neuroprotection models, supported by experimental data, detailed protocols, and pathway visualizations to inform research and development in neurotherapeutics.
In the quest for effective neuroprotective agents, both this compound (HSYA) and resveratrol have emerged as promising candidates, demonstrating significant therapeutic potential in various models of neurological damage. This guide provides a comprehensive, data-driven comparison of their neuroprotective effects, focusing on key experimental evidence in cerebral ischemia, Alzheimer's disease, and Parkinson's disease models.
At a Glance: HSYA vs. Resveratrol
| Feature | This compound (HSYA) | Resveratrol |
| Primary Source | Safflower (Carthamus tinctorius) | Grapes, berries, peanuts |
| Key Neuroprotective Mechanisms | Antioxidant, anti-inflammatory, anti-apoptotic, activation of HIF-1α/BNIP3 pathway, mitochondrial protection. | Antioxidant, anti-inflammatory, anti-apoptotic, activation of SIRT1, AMPK, and Nrf2 pathways. |
| Primary Therapeutic Indication (Preclinical) | Ischemic stroke | Broad-spectrum neurodegeneration (ischemic stroke, Alzheimer's, Parkinson's) |
| Bioavailability | Higher water solubility | Lower bioavailability, rapid metabolism |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the efficacy of HSYA and resveratrol in various neuroprotection models.
Table 1: Neuroprotective Effects of HSYA in In Vitro and In Vivo Models
| Model | Endpoint | Treatment | Result | Reference |
| In Vitro | ||||
| Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in primary hippocampal neurons | Cell Viability | 80 µM HSYA | Significant increase in cell viability compared to OGD/R group.[1] | [1] |
| OGD/R in primary hippocampal neurons | LDH Release | 40, 60, 80 µM HSYA | Dose-dependent decrease in LDH release compared to OGD/R group.[1] | [1] |
| Glutamate-induced injury in cultured fetal cortical cells | Neuronal Damage | HSYA | Significant inhibition of neuronal damage.[2] | [2] |
| SIN-1-induced nitrosative stress in primary neurons | LDH Release | HSYA | Dose-dependent decrease in LDH release.[3] | [3] |
| In Vivo | ||||
| Middle Cerebral Artery Occlusion (MCAO) in rats | Neurological Deficit Score | 10 mg/kg HSYA (5 times post-treatment) | Significant improvement in neurological function.[4] | [4] |
| MCAO in rats | Infarct Volume | 10 mg/kg HSYA (5 times post-treatment) | 30.9% reduction in infarct volume.[4] | [4] |
| MCAO in rats | Neurological Deficit Score | HSYA (dose-dependent) | Significant decrease in neurological deficit scores.[1] | [1] |
| MCAO in rats | Infarct Volume | 6.0 mg/kg HSYA | Significant reduction in infarct area.[2] | [2] |
Table 2: Neuroprotective Effects of Resveratrol in In Vitro and In Vivo Models
| Model | Endpoint | Treatment | Result | Reference |
| In Vitro | ||||
| Glutamate-induced oxidative stress in HT22 cells | Cell Viability | 10 µM Resveratrol | Strong protection against glutamate-induced cell death.[5] | [5] |
| mCRP-induced inflammation in BV2 microglia | TNF-α Release | 25 µM Resveratrol | Significant inhibition of TNF-α release.[6] | [6] |
| LPS-induced inflammation in BV2 microglia | TNF-α Release | 25 µM Resveratrol | Non-significant tendency to reduce TNF-α release.[6] | [6] |
| Hypoxia in BV2 microglia | IL-10 Expression | Resveratrol | Increased expression of anti-inflammatory IL-10.[7] | [7] |
| In Vivo | ||||
| 6-OHDA-induced Parkinson's model in rats | Apomorphine-induced Rotations | 10, 20, 40 mg/kg Resveratrol | Significant attenuation of rotations.[8][9] | [8][9] |
| MCAO in rats | Infarct Volume | 30 mg/kg Resveratrol | Significant reduction in ischemic infarcts. | [10] |
| MCAO in rats | Neurological Function | 30 mg/kg Resveratrol | Improved neurological functions.[10] | [10] |
| MPTP-induced Parkinson's model in mice | TH-positive cells in SNpc | Resveratrol | Significant increase in the number of surviving dopaminergic neurons. | [11] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of HSYA and resveratrol are mediated by complex signaling pathways. The diagrams below, generated using the DOT language, illustrate the key molecular mechanisms of each compound.
This compound (HSYA) Signaling Pathways
References
- 1. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Shows Protection against PPARγ Inactivation in Nitrosative Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Systematic, Integrated Study on the Neuroprotective Effects of this compound Revealed by 1H NMR-Based Metabonomics and the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism for the Protective Effect of Resveratrol against Oxidative Stress-Induced Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Neuroprotective effect of resveratrol on 6-OHDA-induced Parkinson's disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effects of resveratrol on ischemic injury mediated by improving brain energy metabolism and alleviating oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
HSYA vs. Curcumin: A Comparative Analysis of Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of Hydroxysafflor Yellow A (HSYA) and Curcumin (B1669340). By presenting available experimental data, detailing methodologies, and visualizing key signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of inflammation and drug development.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from various studies, showcasing the dose-dependent inhibitory effects of HSYA and Curcumin on key inflammatory mediators. It is important to note that direct comparison of potency can be challenging due to variations in experimental models and conditions across different studies.
Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by HSYA
| Model System | Inflammatory Stimulus | HSYA Concentration | Effect | Reference |
| Mouse RAW264.7 Macrophages | Lipopolysaccharide (LPS) | 50-100 μM | Dose-dependently decreased protein expression of IL-1β.[1] | |
| Rat Endplate Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Protected against IL-1β-induced inflammation.[2] | |
| Osteoarthritis (OA) Chondrocytes | Interleukin-1β (IL-1β) | 2.5 - 40 μM | Dose-dependently inhibited the production of NO, PGE2, TNF-α, and IL-6.[3] | |
| Spinal Cord Injury (SCI) Rats | Clip Compression | Not specified | Markedly reduced concentrations of TNF-α and IL-6.[4] | |
| Nonalcoholic Fatty Liver Disease (NAFLD) Mice | High-Fat Diet (HFD) | Not specified | Significantly decreased serum levels of IL-6, IL-1β, and TNF-α.[5] |
Table 2: Inhibition of Pro-Inflammatory Cytokines and Mediators by Curcumin
| Model System | Inflammatory Stimulus | Curcumin Concentration | Effect | Reference |
| Human Tenocytes | Interleukin-1β (IL-1β) | 5-20 μM | Inhibited IL-1β-induced inflammation.[6] | |
| LPS-primed Macrophages | Multiple NLRP3 activators | Not specified | Dramatically inhibited the production of mature IL-1β.[7] | |
| Chronic Colitis Rats | Trinitrobenzensulfonic acid (TNBS) | 50-100 mg/kg/day | Significantly attenuated the rise in TNF-α.[8] | |
| Human Clinical Trials (Meta-analysis) | Various inflammatory conditions | 300-1900 mg/day (4.5-10.5 weeks) | Significant decrease in C-reactive protein (CRP), IL-6, and TNF-α levels.[9] | |
| Rheumatoid Arthritis Patients (Meta-analysis) | Rheumatoid Arthritis | Not specified | Significantly reduced erythrocyte sedimentation rate (ESR) and C-reactive protein (CRP).[10] |
Key Anti-inflammatory Mechanisms
Both HSYA and Curcumin exert their anti-inflammatory effects by modulating multiple signaling pathways. The primary targets include the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the NOD-like receptor protein 3 (NLRP3) inflammasome pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[11][12] Both HSYA and Curcumin have been shown to suppress its activation.
-
HSYA has been demonstrated to inhibit the activation of the NF-κB pathway in various models, including osteoarthritis and spinal cord injury.[3][4] It can suppress the phosphorylation of IKKβ and IκBα, and inhibit the nuclear translocation of the NF-κB p65 subunit.[13]
-
Curcumin is a well-established inhibitor of NF-κB signaling.[[“]][15] It can directly inhibit the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[6][[“]][16] This prevents the translocation of NF-κB into the nucleus to initiate the transcription of pro-inflammatory genes.[[“]][16]
Figure 1: Inhibition of the NF-κB signaling pathway by HSYA and Curcumin.
MAPK Signaling Pathway
The MAPK signaling pathway plays a crucial role in cellular responses to a variety of stimuli, including inflammation.[17][18] HSYA and Curcumin have both been found to modulate this pathway.
-
HSYA has been shown to suppress the activation of the MAPK cascades, including p38, ERK, and JNK, in IL-1β-stimulated osteoarthritis chondrocytes.[3]
-
Curcumin also modulates the MAPK pathway.[15][19] It can inhibit the activation of p38 MAPK, which in turn reduces the expression of downstream inflammatory mediators like COX-2 and iNOS.[8] However, in some cancer cells, curcumin has been reported to induce apoptosis through the activation of MAPK pathways.[20]
Figure 2: Modulation of the MAPK signaling pathway by HSYA and Curcumin.
NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[21][22] Both HSYA and Curcumin have been shown to inhibit its activation.
-
HSYA can suppress LPS-induced NLRP3 inflammasome activation in macrophages by inhibiting the generation of reactive oxygen species (ROS).[1] It has also been shown to decrease the expression of NLRP3, Caspase-1, and IL-1β in the livers of mice with nonalcoholic fatty liver disease.[5]
-
Curcumin is a potent inhibitor of NLRP3 inflammasome activation.[7][23] It can prevent the activation of the NLRP3 inflammasome by various stimuli and has been shown to reduce the cleavage of caspase-1 and the subsequent maturation of IL-1β.[7][24] Curcumin may exert this effect in part by suppressing ROS generation and inhibiting potassium efflux.[7][25]
Figure 3: Inhibition of the NLRP3 inflammasome pathway by HSYA and Curcumin.
Experimental Protocols
The following outlines a general methodology for assessing the anti-inflammatory activity of compounds like HSYA and Curcumin in a cell-based assay. Specific details may vary between studies.
3.1. Cell Culture and Treatment
-
Cell Line: Mouse macrophage cell line (e.g., RAW264.7) or primary cells are commonly used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (HSYA or Curcumin) for a specified duration (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS.
3.2. Measurement of Inflammatory Mediators
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression Analysis: The mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6) are determined by quantitative real-time PCR (qRT-PCR).
-
Protein Expression Analysis: The protein levels of key signaling molecules (e.g., phosphorylated IκBα, p65, p38) are assessed by Western blotting.
Figure 4: General experimental workflow for in vitro anti-inflammatory assays.
Conclusion
Both HSYA and Curcumin are potent natural compounds with significant anti-inflammatory properties. They act on multiple key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome, to suppress the production of pro-inflammatory mediators. While the available data strongly supports their anti-inflammatory potential, direct comparative studies under standardized conditions are needed to definitively assess their relative potency. Future research should focus on head-to-head comparisons in various inflammatory models to better elucidate their therapeutic potential for the development of novel anti-inflammatory drugs.
References
- 1. This compound Inhibits LPS-Induced NLRP3 Inflammasome Activation via Binding to Xanthine Oxidase in Mouse RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (HSYA) Protects Endplate Chondrocytes Against IL-1β-Induced Injury Through Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (HSYA) targets the NF-κB and MAPK pathways and ameliorates the development of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curcumin Modulates Nuclear Factor κB (NF-κB)-mediated Inflammation in Human Tenocytes in Vitro: ROLE OF THE PHOSPHATIDYLINOSITOL 3-KINASE/Akt PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin suppresses NLRP3 inflammasome activation and protects against LPS-induced septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Curcumin, a Curcuma longa constituent, acts on MAPK p38 pathway modulating COX-2 and iNOS expression in chronic experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profiling Inflammatory Biomarkers following Curcumin Supplementation: An Umbrella Meta-Analysis of Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. KEGG PATHWAY: hsa04064 [genome.jp]
- 12. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. consensus.app [consensus.app]
- 15. nrf2activators.com [nrf2activators.com]
- 16. mdpi.com [mdpi.com]
- 17. KEGG PATHWAY: hsa04010 [genome.jp]
- 18. KEGG_MAPK_SIGNALING_PATHWAY [gsea-msigdb.org]
- 19. Impact of curcumin on p38 MAPK: therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. The NLRP3 inflammasome in health and disease: the good, the bad and the ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Targeting NLRP3 inflammasome with curcumin: mechanisms and therapeutic promise in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | Pharmacological intervention of curcumin via the NLRP3 inflammasome in ischemic stroke [frontiersin.org]
A Researcher's Guide to Orthogonal Assay Validation for Hydroxysafflor Yellow A (HSYA)
Introduction
Hydroxysafflor yellow A (HSYA) is a primary active chalcone (B49325) glycoside extracted from the flowers of Carthamus tinctorius L. (safflower).[1][2] Extensive research has demonstrated its wide range of pharmacological activities, including potent neuroprotective, anti-inflammatory, anti-apoptotic, and pro-angiogenic effects.[3][4][5][6] For drug development professionals and researchers, robust validation of these biological effects is paramount. Relying on a single assay can be misleading due to technology-specific artifacts or off-target effects.
This guide provides a framework for using orthogonal assays—distinct methods that measure the same biological endpoint through different analytical principles—to build a comprehensive and reliable body of evidence for HSYA's mechanism of action.
Validating Anti-inflammatory Effects
HSYA has been shown to mitigate inflammation by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[4][6][7] To validate this effect, researchers can combine quantification of inflammatory markers with the analysis of upstream signaling pathways.
Data Presentation: Orthogonal Assays for Anti-inflammatory Activity
| Assay | Principle | Endpoint Measured | Typical Result with HSYA | Reference Model |
| ELISA / qRT-PCR | Immunoenzymatic quantification / Reverse transcription PCR | Protein or mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) | Significant dose-dependent decrease in cytokine secretion/expression.[4][7] | Lipopolysaccharide (LPS)-stimulated macrophages; Ischemia-Reperfusion Injury models.[4][8] |
| Western Blot | Immunodetection of specific proteins | Phosphorylation status of NF-κB pathway proteins (p-p65, p-IκBα) | Inhibition of NF-κB p65 phosphorylation and IκBα degradation.[9][10] | 6-OHDA-induced neuroinflammation model; TNF-α stimulated fibroblasts.[9][10] |
| Immunohistochemistry | In-situ immunodetection in tissue | Expression and localization of inflammatory enzymes (e.g., COX-2, iNOS) | Reduced expression of COX-2 and iNOS in affected tissues.[6][9] | Spinal cord injury models; Neuroinflammation models.[6][9] |
Signaling Pathway Visualization
Caption: HSYA inhibits the IKK complex, preventing NF-κB activation.
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
-
Objective: To quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in cell culture supernatant or serum.
-
Methodology:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Add standards and samples (e.g., cell culture media from HSYA-treated and untreated cells) to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Wash and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes.
-
Wash and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.[7]
-
2. Western Blot for NF-κB Pathway Activation
-
Objective: To measure the levels of total and phosphorylated IκBα and p65 proteins.
-
Methodology:
-
Lyse cells treated with or without HSYA and an inflammatory stimulus (e.g., LPS) in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensity using software like ImageJ, normalizing phosphorylated protein levels to total protein levels.[9]
-
Validating Anti-apoptotic Effects
HSYA confers protection against cell death in various models of injury by modulating the expression of key apoptosis-regulating proteins and inhibiting the caspase cascade.[6][11][12] Validating this effect requires assays that can detect different stages and markers of the apoptotic process.
Data Presentation: Orthogonal Assays for Anti-apoptotic Activity
| Assay | Principle | Endpoint Measured | Typical Result with HSYA | Reference Model |
| TUNEL Assay | Detects DNA fragmentation by labeling terminal ends of nucleic acids. | Late-stage apoptosis (DNA breaks). | Significant reduction in the number of TUNEL-positive cells.[12][13] | Ischemia-Reperfusion models; T2DM rat pancreatic tissue.[12][13] |
| Annexin V/PI Staining | Flow cytometry-based detection of phosphatidylserine (B164497) externalization (Annexin V) and membrane permeability (PI). | Early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis. | Increased viable cell population and decreased apoptotic populations.[14] | Hypoxia-exposed endothelial cells.[14] |
| Caspase-Glo® 3/7 Assay | Luminescent assay measuring the activity of executioner caspases. | Caspase-3 and -7 activity. | Dose-dependent inhibition of caspase-3/7 activity.[6] | Spinal cord compression injury model.[6] |
| Western Blot | Immunodetection of specific proteins. | Ratio of Bcl-2 (anti-apoptotic) to Bax (pro-apoptotic) proteins; Cleaved Caspase-3 levels. | Increased Bcl-2/Bax ratio and decreased cleaved Caspase-3.[11][13] | Oxygen-glucose deprivation/reoxygenation (OGD/R) models.[13] |
Signaling Pathway Visualization
Caption: HSYA increases the Bcl-2/Bax ratio, preventing apoptosis.
Experimental Protocols
1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Objective: To detect DNA fragmentation in tissue sections or cultured cells.
-
Methodology:
-
Fix tissue sections or cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Incubate the samples with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP (e.g., FITC-dUTP), for 1-2 hours at 37°C in a humidified chamber.
-
Wash the samples to remove unincorporated nucleotides.
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
Mount the samples and visualize using a fluorescence microscope.
-
Quantify the apoptotic index by calculating the percentage of TUNEL-positive nuclei relative to the total number of nuclei.[6]
-
2. Caspase-Glo® 3/7 Assay
-
Objective: To measure the combined activity of caspase-3 and caspase-7 in a cell lysate.
-
Methodology:
-
Plate cells in a 96-well white-walled plate and treat with HSYA and an apoptotic stimulus.
-
Add an equal volume of Caspase-Glo® 3/7 Reagent directly to the wells. The reagent contains a luminogenic caspase-3/7 substrate (DEVD-aminoluciferin) and luciferase.
-
Mix by orbital shaking for 30-60 seconds and incubate at room temperature for 1-3 hours.
-
Measure luminescence using a luminometer. The light signal is proportional to the amount of caspase activity.
-
Normalize results to cell viability (e.g., using a parallel CellTiter-Glo® assay) if treatment affects cell number.
-
Validating Pro-angiogenic Effects
HSYA has been reported to promote angiogenesis, the formation of new blood vessels, which is crucial for tissue repair after ischemic injury.[5] This effect can be validated by assessing key steps in the angiogenic process: endothelial cell migration and differentiation into tube-like structures.
Data Presentation: Orthogonal Assays for Pro-angiogenic Activity
| Assay | Principle | Endpoint Measured | Typical Result with HSYA | Reference Model |
| Tube Formation Assay | Endothelial cells cultured on a basement membrane matrix (Matrigel) form capillary-like structures. | Total tube length, number of nodes, and number of branches. | Dose-dependent increase in the formation of tube-like structures.[5] | Human Umbilical Vein Endothelial Cells (HUVECs).[5] |
| Wound Healing Assay | Measures the rate of cell migration into a created "scratch" or gap in a confluent cell monolayer. | Rate of wound closure (% area reduction over time). | Accelerated wound closure compared to control. | HUVECs or other endothelial cells. |
| Western Blot / ELISA | Immunodetection / Immunoenzymatic quantification. | Protein levels of pro-angiogenic factors (e.g., VEGF, MMP-9). | Increased expression and/or secretion of VEGF and MMP-9.[5][11] | HUVECs; Ischemic myocardium models.[5] |
General Orthogonal Validation Workflow
Caption: A multi-assay approach strengthens confidence in results.
Experimental Protocols
1. Tube Formation Assay
-
Objective: To assess the ability of HSYA to induce endothelial cell differentiation into capillary-like networks in vitro.
-
Methodology:
-
Thaw Matrigel Basement Membrane Matrix on ice and coat the wells of a 96-well plate. Allow it to polymerize at 37°C for 30-60 minutes.
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing various concentrations of HSYA.
-
Seed the cells onto the polymerized Matrigel.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the tube network using a phase-contrast microscope.
-
Capture images and quantify angiogenic parameters (e.g., total tube length, number of junctions) using an automated image analysis software like AngioTool or the Angiogenesis Analyzer plugin for ImageJ.[5]
-
2. Wound Healing (Scratch) Assay
-
Objective: To measure the effect of HSYA on endothelial cell migration.
-
Methodology:
-
Grow endothelial cells to a confluent monolayer in a 6- or 12-well plate.
-
Create a uniform "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and debris.
-
Replace the medium with a fresh medium containing different concentrations of HSYA.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control well is nearly closed.
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area.
-
References
- 1. This compound inhibits the viability and migration of vascular smooth muscle cells induced by serum from rats with chronic renal failure via inactivation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound: a natural pigment with potential anticancer therapeutic effect [frontiersin.org]
- 3. Neuroprotective effects of this compound: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Nucleolin mediated pro‐angiogenic role of this compound in ischaemic cardiac dysfunction: Post‐transcriptional regulation of VEGF‐A and MMP‐9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSYA alleviates secondary neuronal death through attenuating oxidative stress, inflammatory response, and neural apoptosis in SD rat spinal cord compression injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound alleviates oxidative stress and inflammatory damage in the livers of mice with nonalcoholic fatty liver disease and modulates gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Promising Therapeutic Agent for a Broad Spectrum of Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of this compound on dopaminergic neurons against 6-hydroxydopamine, activating anti-apoptotic and anti-neuroinflammatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of HSYA on the proliferation and apoptosis of MSCs exposed to hypoxic and serum deprivation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound on the PI3K/AKT Pathway and Apoptosis of Pancreatic β-Cells in Type 2 Diabetes Mellitus Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and Anhydrosafflor Yellow B Protect Against Cerebral Ischemia/Reperfusion Injury by Attenuating Oxidative Stress and Apoptosis via the Silent Information Regulator 1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | CAS:78281-02-4 | Manufacturer ChemFaces [chemfaces.com]
A Comparative Guide to the Quantification of Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Hydroxysafflor yellow A (HSYA), a primary active component in Carthamus tinctorius (safflower). The selection of an appropriate quantification method is critical for ensuring the accuracy and reliability of experimental data in research, quality control, and pharmacokinetic studies. This document presents a cross-validation of common HSYA quantification methods, supported by experimental data and detailed protocols.
Comparative Analysis of HSYA Quantification Methods
Several analytical techniques are employed for the quantification of HSYA, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography with Ultraviolet-Visible Spectroscopy (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix, and throughput. For instance, while HPLC-UV offers robustness for routine quality control, UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for bioanalytical studies where trace-level detection is necessary.[1][2][3] HPTLC presents a simpler, cost-effective alternative for the screening of multiple samples.[4][5]
The following table summarizes the key performance parameters of these methods based on available literature.
| Parameter | HPLC-UV | UPLC-MS/MS | HPTLC |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | 0.9991 |
| Limit of Detection (LOD) | 35.2 ng/mL[1][2] | Not explicitly stated, but generally higher sensitivity than UV[1][2] | 59 ng[4][5] |
| Limit of Quantification (LOQ) | Not explicitly stated | 1 ng/mL[1][2] | 169 ng[4][5] |
| Precision (RSD) | ≤ 3.4%[1][2] | Not explicitly stated, but high precision is a characteristic | < 3%[5] |
| Recovery | >95% | Not explicitly stated | >95%[4][5] |
| Selectivity | Weaker than MS systems[1][2] | High[1][2] | Good |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of HSYA using HPLC-UV, UPLC-MS/MS, and HPTLC.
HPLC-UV Method
-
Instrumentation : High-Performance Liquid Chromatography system with a UV-Vis detector.
-
Column : A suitable C18 column.
-
Mobile Phase : A gradient or isocratic mixture of methanol (B129727) and an aqueous buffer (e.g., 0.5‰ acetic acid in water).[1][2]
-
Sample Preparation : Samples are typically extracted with a suitable solvent such as methanol, followed by filtration before injection.[6]
-
Quantification : A calibration curve is generated using standard solutions of HSYA at various concentrations. The concentration of HSYA in the samples is then determined by interpolating their peak areas against the calibration curve.
UPLC-MS/MS Method
-
Instrumentation : Ultra-Performance Liquid Chromatography system coupled with a tandem mass spectrometer.
-
Column : A UPLC BEH C18 column (e.g., 100 mm × 2.1 mm, 1.7 μm).[6]
-
Mobile Phase : An isocratic system, for example, methanol and 5 mM ammonium (B1175870) acetate (B1210297) (80:20, v/v).[1][2]
-
Ionization Mode : Electrospray ionization (ESI) in either positive or negative mode.
-
Detection : Multiple Reaction Monitoring (MRM) is typically used for quantification, monitoring specific precursor-to-product ion transitions for HSYA and an internal standard.
-
Sample Preparation : For plasma samples, protein precipitation is a common method. This involves adding a solvent like methanol to the plasma sample, vortexing, and centrifuging to remove precipitated proteins. The resulting supernatant is then injected into the UPLC-MS/MS system.[6]
HPTLC Method
-
Mobile Phase : A solvent system such as 3.6% hydrochloric acid, methanol, and ethyl acetate (7:3:1, v/v/v).[4][5]
-
Sample Application : Standard and sample solutions are applied to the HPTLC plate as bands.
-
Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection : Densitometric analysis is performed in absorbance mode at 399 nm.[4][5]
-
Quantification : The peak areas of the sample spots are compared to those of the standard spots to determine the concentration of HSYA.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for HSYA Quantification
The following diagram illustrates a generalized workflow for the quantification of HSYA from a biological matrix, highlighting the key steps from sample collection to data analysis.
Caption: A generalized workflow for HSYA quantification.
HSYA-Associated Signaling Pathway in Severe Acute Pancreatitis (SAP)
HSYA has been investigated for its therapeutic effects in various conditions, including Severe Acute Pancreatitis (SAP). The following diagram depicts a simplified signaling pathway potentially modulated by HSYA in the context of SAP, based on network pharmacology analysis.[7]
Caption: Potential mechanism of HSYA in SAP.
Conclusion
The cross-validation of HSYA quantification methods reveals that UPLC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical applications. HPLC-UV remains a reliable and cost-effective method for routine analysis and quality control. HPTLC provides a high-throughput screening alternative. The selection of the most appropriate method should be guided by the specific analytical needs, available instrumentation, and the nature of the sample matrix. The provided experimental protocols and workflows serve as a valuable resource for researchers in the field.
References
- 1. Frontiers | this compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects [frontiersin.org]
- 2. This compound: A Systematical Review on Botanical Resources, Physicochemical Properties, Drug Delivery System, Pharmacokinetics, and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microsaic.com [microsaic.com]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. Oral Bioavailability-Enhancing and Anti-obesity Effects of this compound in Natural Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Delivery Systems for Hydroxysafflor Yellow A (HSYA)
For Researchers, Scientists, and Drug Development Professionals
Hydroxysafflor yellow A (HSYA), the primary active component of the safflower plant (Carthamus tinctorius), has demonstrated significant therapeutic potential in preclinical studies for a range of conditions, including cardiovascular and neurodegenerative diseases. However, its clinical utility is hampered by poor stability and low oral bioavailability. To overcome these limitations, various drug delivery systems have been developed to enhance the pharmacokinetic profile and therapeutic efficacy of HSYA. This guide provides a head-to-head comparison of prominent HSYA delivery systems, supported by experimental data, to aid researchers in selecting and developing optimal formulations.
Performance Comparison of HSYA Delivery Systems
The following tables summarize the key quantitative data for different HSYA-loaded nanocarrier systems. These systems are designed to improve the solubility, stability, and bioavailability of HSYA.
| Delivery System | Mean Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Key Findings |
| Solid Lipid Nanoparticles (SLNs) | ~214 | ~55 | Not Reported | Increased oral absorption by 3.97-fold compared to HSYA solution in rats.[1] |
| Polymeric Nanoparticles (PNs) | <200 | Not Reported | Not Reported | Enhanced cytotoxicity of HSYA in A549 cells and showed significant tumor growth suppression in vivo. |
| Liposomes | 712 - 1900 ("giant" liposomes) | 84.25 - 92.09 | Not Reported | High encapsulation efficiency achieved with different phospholipid compositions.[2] |
| Niosomes | 2950 - 10910 | High (specific values vary) | Not Reported | Significantly enhanced the oral bioavailability of a model drug by 2.58-fold in rats.[3] |
| Ethosomes | <100 | ~77 | Not Reported | Significantly higher accumulative permeation, transdermal rate, and skin retention compared to ordinary gel and cream for a model drug.[1][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Preparation of HSYA-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This method involves the emulsification of a melted lipid phase containing the drug in a hot aqueous surfactant solution.
Materials:
-
This compound (HSYA)
-
Solid lipid (e.g., tristearin)
-
Surfactant (e.g., Tween 80)
-
Distilled water
Procedure:
-
The solid lipid (e.g., tristearin) is melted at a temperature above its melting point (e.g., 80°C).
-
HSYA is dissolved in the molten lipid.
-
A hot aqueous solution of the surfactant (e.g., Tween 80) is prepared at the same temperature.
-
The hot aqueous surfactant solution is added to the molten lipid phase containing HSYA.
-
The mixture is subjected to high-speed homogenization for a specified time (e.g., 20 minutes) at a high speed (e.g., 17,000 rpm) to form a hot oil-in-water emulsion.[5]
-
The resulting nanoemulsion is then cooled down to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Preparation of HSYA-Loaded Liposomes by Thin-Film Hydration
This common method involves the formation of a thin lipid film followed by hydration to form liposomes.
Materials:
-
HSYA
-
Phospholipids (B1166683) (e.g., phosphatidylcholine, phosphatidylserine)
-
Cholesterol (optional, as a membrane stabilizer)
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Phospholipids and cholesterol (if used) are dissolved in an organic solvent in a round-bottom flask.[6]
-
The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin lipid film on the inner wall of the flask.[6]
-
The flask is kept under vacuum for an extended period (e.g., overnight) to ensure complete removal of the residual solvent.[6]
-
The lipid film is then hydrated with an aqueous buffer containing HSYA by rotating the flask. The temperature of the hydrating medium should be above the gel-liquid crystal transition temperature of the lipids.[6]
-
The resulting liposomal suspension is then typically subjected to sonication or extrusion through polycarbonate membranes to reduce the size and lamellarity of the vesicles.[7]
Preparation of HSYA-Loaded Niosomes by Thin-Film Hydration
Similar to liposome (B1194612) preparation, this method utilizes non-ionic surfactants instead of phospholipids.
Materials:
-
HSYA
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Organic solvent (e.g., methylene (B1212753) chloride)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
The non-ionic surfactant and cholesterol are dissolved in an organic solvent in a round-bottom flask.[8]
-
A thin film is formed by evaporating the organic solvent using a rotary evaporator under reduced pressure.[8]
-
The film is hydrated with an aqueous solution of HSYA by gentle shaking.[8]
-
The resulting niosome suspension can be further processed (e.g., sonication) to obtain vesicles of the desired size.
Preparation of HSYA-Loaded Ethosomes by Injection Method
This method involves the injection of an ethanolic solution of lipids into an aqueous phase.
Materials:
-
HSYA
-
Phospholipids
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
HSYA and phospholipids are dissolved in ethanol to form the ethanolic phase.
-
The aqueous phase is prepared using a suitable buffer.
-
The ethanolic phase is slowly injected into the aqueous phase under constant magnetic stirring at a controlled temperature (e.g., 40°C).[1]
-
Stirring is continued for a specified period (e.g., 30 minutes) after the injection is complete.[1]
-
The resulting ethosomal suspension may be subjected to ultrasonication to reduce vesicle size.[1]
Determination of Encapsulation Efficiency and Drug Loading
This protocol outlines a general method for determining the amount of HSYA successfully encapsulated within the nanoparticles.
Procedure:
-
The nanoparticle suspension is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the unencapsulated HSYA.[9]
-
The amount of free HSYA in the supernatant is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).[9][10]
-
The encapsulation efficiency (EE) is calculated using the following formula: EE (%) = [(Total amount of HSYA - Amount of free HSYA) / Total amount of HSYA] x 100
-
To determine drug loading (DL), a known amount of the lyophilized nanoparticles is dissolved in a suitable solvent to release the encapsulated drug. The amount of HSYA is then quantified.
-
Drug loading is calculated as: DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100[9]
In Vivo Pharmacokinetic Study in Rats
This protocol provides a general framework for assessing the pharmacokinetic profile of HSYA-loaded delivery systems in a rat model.
Procedure:
-
Healthy adult rats are fasted overnight before the experiment.
-
The animals are divided into groups, with each group receiving a different formulation (e.g., free HSYA solution, HSYA-SLNs, etc.) via the desired route of administration (e.g., oral gavage, intravenous injection).
-
Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.
-
Plasma is separated from the blood samples by centrifugation.
-
The concentration of HSYA in the plasma samples is quantified using a validated analytical method, such as HPLC or LC-MS/MS.[3]
-
Pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and area under the plasma concentration-time curve (AUC), are calculated from the resulting data.
Signaling Pathways and Experimental Workflows
The therapeutic effects of HSYA are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of targeted delivery systems.
HSYA and the NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, immunity, and cell survival. HSYA has been shown to inhibit the activation of NF-κB, thereby exerting its anti-inflammatory effects.
HSYA inhibits the NF-κB signaling pathway.
HSYA and the PI3K/Akt Signaling Pathway
The PI3K (phosphatidylinositol 3-kinase)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. HSYA can modulate this pathway, contributing to its protective effects in various disease models.
HSYA modulates the PI3K/Akt signaling pathway.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates a typical workflow for the development and evaluation of HSYA-loaded nanoparticles.
Workflow for HSYA nanoparticle development.
References
- 1. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of liposomes, ethosomes and transfersomes as carriers for enhancing the transdermal delivery of diflunisal: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method [ouci.dntb.gov.ua]
- 6. dovepress.com [dovepress.com]
- 7. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Optimization (Central Composite Design) and Validation of HPLC Method for Investigation of Emtricitabine Loaded Poly(lactic-co-glycolic acid) Nanoparticles: In Vitro Drug Release and In Vivo Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
Hydroxysafflor Yellow A (HSYA) in Preclinical Stroke Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Hydroxysafflor yellow A (HSYA), a primary active component of the safflower plant, across various animal models of ischemic stroke. The data presented herein is collated from multiple preclinical studies and aims to offer an objective overview of HSYA's neuroprotective potential, aiding in future research and development endeavors.
Quantitative Efficacy of HSYA in Rodent Stroke Models
The neuroprotective effects of HSYA have been predominantly evaluated in rodent models of ischemic stroke, primarily the middle cerebral artery occlusion (MCAO) model in rats and the photothrombotic model in mice. The following tables summarize the key quantitative findings from these studies, highlighting HSYA's impact on critical outcome measures.
Table 1: Efficacy of HSYA in the Rat Middle Cerebral Artery Occlusion (MCAO) Model
| Parameter | HSYA Dose (mg/kg) | Therapeutic Time Window (Post-ischemia) | Outcome | Reference |
| Neurological Function | 4 | 3 hours | No significant improvement | [1] |
| 8 | 3 hours | Significant improvement in neurological scores | [1] | |
| 16 | 3 hours | Dose-dependent significant improvement | [1] | |
| 8, 16 | 6 or 9 hours | No significant improvement | [1] | |
| Cerebral Edema | 4 | 3 hours | No significant reduction | [1] |
| 8 | 3 hours | Significant reduction | [1] | |
| 16 | 3 hours | Dose-dependent significant reduction | [1] | |
| Infarct Volume | 4 | 3 hours | No significant reduction | [1] |
| 8 | 3 hours | Significant reduction | [1] | |
| 16 | 3 hours | Dose-dependent significant reduction | [1] |
Table 2: Efficacy of HSYA in the Mouse Photothrombotic Stroke Model
| Parameter | HSYA Dose (mg/kg) | Administration Schedule | Outcome | Reference |
| Infarct Volume | 50 | Intraperitoneal injection once daily for 3 days post-surgery | Significant reduction | [2] |
| Cerebrovascular Leakage | 50 | Intraperitoneal injection once daily for 3 days post-surgery | Significant reduction | [2] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation and for designing future studies.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is the most widely used experimental model for inducing focal cerebral ischemia in rodents.[3]
-
Animal Species: Male Sprague-Dawley or Wistar rats are commonly used.[4]
-
Surgical Procedure: An intraluminal filament is inserted to occlude the middle cerebral artery, inducing a transient or permanent focal ischemia.[5] Reperfusion is typically initiated by withdrawing the filament after a specific duration (e.g., 1.5-2 hours).
-
HSYA Administration: HSYA is often dissolved in a vehicle like 1% DMSO and administered via the unilateral common carotid artery.[1]
-
Outcome Assessment:
-
Neurological Deficit Scores: Evaluated using scales like the modified Neurological Severity Score (mNSS) to assess motor, sensory, balance, and reflex functions.[1][6]
-
Infarct Volume: Measured 24 hours post-MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining, where healthy tissue stains red and the infarcted area remains white.[1][5]
-
Cerebral Edema: Assessed by measuring brain water content or through imaging techniques.[1]
-
Photothrombotic Stroke Model in Mice
This model induces a more localized and reproducible cortical infarct.
-
Animal Species: Male C57BL/6J mice are often used.[2]
-
Procedure: A photosensitive dye (e.g., Rose Bengal) is injected intravenously, followed by focal illumination of the skull over the target cortical area. This leads to endothelial damage and thrombus formation, occluding the microvasculature.
-
HSYA Administration: HSYA is typically administered via intraperitoneal injection.[2]
-
Outcome Assessment:
Signaling Pathways and Experimental Workflow
HSYA exerts its neuroprotective effects through the modulation of multiple signaling pathways. The diagrams below illustrate these pathways and a typical experimental workflow.
HSYA has been shown to modulate key signaling pathways involved in inflammation and cell survival, including the JAK2/STAT3 and TLR4 pathways.
Studies indicate that HSYA treatment can inhibit the phosphorylation of JAK2 and STAT3, which is upregulated during ischemic injury.[1][7] Concurrently, HSYA promotes the expression of SOCS3, a negative regulator of the JAK/STAT pathway, thereby reducing inflammation and neuronal injury.[1][7]
HSYA has been shown to suppress the TLR4-mediated signaling pathway.[3] By inhibiting TLR4, HSYA can reduce the downstream activation of NF-κB and the subsequent production of pro-inflammatory cytokines, thus mitigating the inflammatory response following ischemic stroke.[8]
References
- 1. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Blocks HIF-1α Induction of NOX2 and Protects ZO-1 Protein in Cerebral Microvascular Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective potential of this compound in cerebral ischemia and reperfusion injury: An overview of evidence from experimental studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-term behavioral assessment of function in an experimental model for ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. storage.imrpress.com [storage.imrpress.com]
- 7. This compound Confers Neuroprotection from Focal Cerebral Ischemia by Modulating the Crosstalk Between JAK2/STAT3 and SOCS3 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic Potential of this compound on Cardio-Cerebrovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hydroxysafflor Yellow A
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond experiments to the proper management and disposal of chemical waste. Hydroxysafflor yellow A (HSYA), a bioactive compound utilized in various research applications, requires careful handling and disposal to protect personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of HSYA, aligning with general laboratory safety protocols and regulatory guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes safety goggles, gloves, and a lab coat. In case of a spill, absorb the material with an inert substance and place it in a sealed container for disposal.[1] Avoid allowing HSYA to enter sewers or open water systems.[1] After handling, always wash your hands thoroughly.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with many laboratory chemicals, should adhere to institutional and local regulations. The following is a general operational plan for its disposal:
-
Waste Identification and Segregation:
-
HSYA waste should be classified as chemical waste.
-
Do not mix HSYA waste with other incompatible waste streams. It is generally advised to keep different chemical wastes in separate containers.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled container for HSYA waste. The container should be in good condition and compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound waste." Include the date of accumulation.
-
-
Storage:
-
Disposal Method:
-
One recommended disposal method is to dissolve or mix the HSYA with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner.[4]
-
Alternatively, for spills, the absorbed material should be placed in a closed container to await disposal.[1]
-
Crucially, all disposal must be conducted in accordance with local, regional, national, and international regulations.[1] Do not dispose of HSYA down the drain or in the regular trash.
-
-
Waste Pickup and Final Disposal:
-
Arrange for a licensed hazardous waste disposal service to collect the waste. Most research institutions have an Environmental Health & Safety (EHS) department that manages chemical waste pickup.[5][6][7][8]
-
Follow your institution's specific procedures for requesting a waste pickup, which may involve submitting an online form.[6][7]
-
Summary of Disposal Recommendations
For quick reference, the following table summarizes the key logistical information for the proper disposal of this compound.
| Parameter | Recommendation | Source |
| Waste Classification | Chemical Waste / Hazardous Waste | General Practice |
| Primary Disposal Method | Incineration in a chemical incinerator with an afterburner. | [4] |
| Spill Cleanup | Absorb with inert material, place in a sealed container. | [1] |
| Environmental Precaution | Avoid release to the environment, sewers, or open water. | [1] |
| Containerization | Leak-proof, compatible, and clearly labeled sealed containers. | [1][2] |
| Regulatory Compliance | Adhere to all local, regional, national, and international regulations. | [1][9] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound from generation to final disposal.
Caption: Workflow for the proper disposal of this compound.
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. biosynth.com [biosynth.com]
- 5. Chemical Waste | Yale Environmental Health & Safety [ehs.yale.edu]
- 6. Collection of Hazardous Materials | Environmental Health & Safety [ehs.missouri.edu]
- 7. Chemical Waste – Environmental Health and Safety [ehs.ncsu.edu]
- 8. ehs.wsu.edu [ehs.wsu.edu]
- 9. sds.staples.com [sds.staples.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroxysafflor Yellow A
For researchers and scientists at the forefront of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hydroxysafflor yellow A, a compound of increasing interest in various therapeutic areas. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound is classified under the Globally Harmonized System (GHS) as a GHS07 hazardous substance. This classification indicates that it can cause serious eye irritation (H319) and may provoke an allergic skin reaction (H317). Therefore, stringent adherence to personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE) Requirements
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact, which may lead to allergic reactions. |
| Body Protection | Laboratory coat | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if creating aerosols or dust. | Minimizes inhalation risk, especially when the solid compound is being weighed or transferred. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will ensure both safety and experimental accuracy.
-
Preparation : Before handling the compound, ensure the workspace is clean and uncluttered. Verify that an eyewash station and safety shower are readily accessible.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations of the solid compound within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any airborne particles.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling :
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully remove and dispose of gloves as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water.
-
Emergency Procedures and First Aid
In the event of accidental exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. If irritation or a rash develops, seek medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response
In the case of a spill, the following steps should be taken:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Assess the Spill : For small spills of the solid, carefully sweep or vacuum the material, avoiding dust generation. Place the collected material in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate : Clean the spill area with a suitable detergent and water.[1]
-
Dispose : Dispose of all cleanup materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Collect in a clearly labeled, sealed container. Dispose of as non-hazardous chemical waste according to your institution's guidelines.[2][3][4][5][6] |
| Contaminated Labware (e.g., pipette tips, vials) | Place in a designated, sealed waste container. Dispose of as solid chemical waste. |
| Contaminated Gloves and PPE | Remove gloves using a technique that avoids skin contact with the exterior of the glove. Place in a sealed bag for disposal with other solid chemical waste. |
| Aqueous Solutions | Depending on the concentration and local regulations, small quantities may be suitable for drain disposal with copious amounts of water. Consult your institution's Environmental Health and Safety (EHS) office for guidance. For larger volumes or higher concentrations, collect in a labeled waste container for chemical waste disposal. |
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following workflow diagram illustrates the key steps from preparation to disposal.
Caption: A flowchart outlining the key procedural steps for the safe handling of this compound.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. ptb.de [ptb.de]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
